molecular formula C10H14O3 B592597 Angelic Anhydride CAS No. 94487-74-8

Angelic Anhydride

Cat. No.: B592597
CAS No.: 94487-74-8
M. Wt: 182.22 g/mol
InChI Key: LIHLSLRANKCHLV-SFECMWDFSA-N
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Description

Angelic Anhydride, also known as this compound, is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(Z)-2-methylbut-2-enoyl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-5-7(3)9(11)13-10(12)8(4)6-2/h5-6H,1-4H3/b7-5-,8-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHLSLRANKCHLV-SFECMWDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC(=O)C(=CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C(=O)OC(=O)/C(=C\C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94487-74-8
Record name Angelic Anhydride
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Record name Angelic anhydride
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Foundational & Exploratory

Angelic Anhydride (CAS No. 94487-74-8): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a concise technical overview of Angelic Anhydride, focusing on its chemical properties, synthesis applications, and handling protocols.

This compound, with a confirmed CAS number of 94487-74-8, is an aliphatic acid anhydride.[1][2][3] While direct in-depth research on the specific biological activities and signaling pathways of this compound is limited in publicly available literature, its primary significance in the research and drug development landscape lies in its role as a reagent. It is particularly noted for its use in the synthesis of angelate esters.[1] These esters are recognized as the active chemical constituents responsible for the potent analgesic and spasmolytic properties of extracts from the butterbur plant (Petasites hybridus). Some sources also indicate that this compound can be sourced from the roots of Angelica sinensis.

Core Data Summary

For ease of reference and comparison, the fundamental quantitative data for this compound is summarized in the tables below.

Table 1: Chemical and Physical Properties
PropertyValueSource(s)
CAS Number 94487-74-8[1]
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
Synonyms (Z)-2-Methylbut-2-enoic anhydride, 2-Methylisocrotonic Anhydride, (Z,Z)-2-Butenoic acid, 2-methyl-, anhydride
Appearance Powder
Solubility Soluble in DMSO. Also soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.
Table 2: Storage and Handling
ConditionRecommendationSource(s)
Storage Temperature Store at -20°C. An alternative source suggests 0-10°C.
Long-term Storage of Stock Solution Use within 6 months when stored at -80°C.
Short-term Storage of Stock Solution Use within 1 month when stored at -20°C.
Shipping Condition Shipped with blue ice.
Handling Precautions Causes severe skin burns and eye damage. May be corrosive to metals.

Experimental Protocols

Synthesis of Angelate Esters using this compound

This protocol outlines a general procedure for the esterification of an alcohol using this compound. The specific conditions may require optimization based on the substrate.

Materials:

  • This compound (CAS 94487-74-8)

  • Alcohol substrate

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Pyridine, Triethylamine, or DMAP - 4-Dimethylaminopyridine)

  • Stir plate and magnetic stir bar

  • Round bottom flask and condenser (if heating is required)

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

  • Standard workup and purification reagents and equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the alcohol substrate in the chosen anhydrous aprotic solvent.

  • Addition of Base: Add the base to the reaction mixture. The base acts as a scavenger for the angelic acid byproduct.

  • Addition of this compound: Slowly add this compound to the stirred solution. An exothermic reaction may occur.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction can be run at room temperature or heated to reflux if necessary to drive it to completion.

  • Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel to yield the pure angelate ester.

Visualizations

Logical Workflow for Angelate Ester Synthesis

The following diagram illustrates the general workflow for the synthesis of angelate esters using this compound, as described in the experimental protocol.

Angelate_Ester_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Product Isolation cluster_purification Purification start Dissolve Alcohol in Anhydrous Solvent add_base Add Base start->add_base Inert Atmosphere add_anhydride Add this compound add_base->add_anhydride monitor Monitor Reaction (TLC/HPLC) add_anhydride->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end Pure Angelate Ester purify->end

Caption: Workflow for the synthesis of angelate esters.

Signaling Pathways

At present, there is a notable absence of published research detailing the specific signaling pathways directly modulated by this compound. Its primary known role is as a synthetic precursor. Therefore, a diagrammatic representation of a signaling pathway involving this compound would be speculative and is not included in this technical guide. Researchers investigating the biological effects of angelate esters may find relevant signaling pathway information for those downstream compounds.

References

Angelic Anhydride: A Technical Guide to its Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Angelic Anhydride, systematically known as (Z,Z)-2-methylbut-2-enoic anhydride, is a reactive chemical intermediate with the molecular formula C₁₀H₁₄O₃.[1] It serves as a key reagent in the synthesis of various organic compounds, most notably angelate esters, which have garnered interest in the pharmaceutical and fragrance industries for their potential therapeutic and aromatic properties.[2][3][4] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, reactivity, and spectroscopic profile, along with a discussion of its primary application in the synthesis of bioactive angelate esters.

Physicochemical Properties

This compound is a clear, colorless to light orange liquid under standard conditions. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
CAS Number 94487-74-8[2]
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
Appearance Colorless to Light orange to Yellow clear liquid
Density 1.02 g/cm³
Boiling Point 108 °C at 13 mmHg
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone
Storage Store at -20°C

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the methyl and vinyl protons of the two angelate moieties. Based on the structure of angelic acid, characteristic shifts would be anticipated in the regions of ~1.8-2.0 ppm for the methyl protons and ~6.0-6.2 ppm for the vinyl proton.

  • ¹³C NMR: The carbon NMR spectrum would be characterized by signals for the carbonyl carbon, the olefinic carbons, and the methyl carbons. The carbonyl carbon signal is expected to appear significantly downfield.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit strong characteristic absorption bands for the carbonyl groups. As is typical for acid anhydrides, two distinct C=O stretching bands are expected due to symmetric and asymmetric stretching modes. These would likely appear in the region of 1750-1850 cm⁻¹. Additional peaks corresponding to C=C and C-O stretching vibrations would also be present.

2.3. Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (182.22 g/mol ). Fragmentation patterns would likely involve the cleavage of the anhydride linkage and subsequent loss of carbonyl groups and other fragments from the angelate units. For accurate mass determination, a prominent peak at m/z 182.0943 would be expected, corresponding to the exact mass of the molecule.

Chemical Reactivity and Synthesis

3.1. Reactivity

This compound exhibits the typical reactivity of an acid anhydride. The carbonyl carbons are electrophilic and susceptible to nucleophilic attack. Key reactions include:

  • Hydrolysis: Reaction with water will yield two equivalents of angelic acid.

  • Alcoholysis: Reaction with alcohols produces the corresponding angelate ester and one equivalent of angelic acid. This is the primary application of this compound.

  • Aminolysis: Reaction with amines will form the corresponding N-substituted angelamide and angelic acid.

3.2. Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, it can be prepared from angelic acid using standard methods for anhydride formation. A general approach involves the dehydration of angelic acid using a suitable dehydrating agent.

Experimental Protocol: General Synthesis of a Symmetrical Anhydride from a Carboxylic Acid

A common laboratory method for the synthesis of symmetrical anhydrides involves the reaction of the corresponding carboxylic acid with a dehydrating agent such as acetic anhydride or a carbodiimide. A generalized procedure is as follows:

  • The carboxylic acid (2 equivalents) is dissolved in an appropriate aprotic solvent (e.g., dichloromethane, diethyl ether).

  • A dehydrating agent (e.g., dicyclohexylcarbodiimide (DCC), 1.1 equivalents) is added to the solution.

  • The reaction mixture is stirred at room temperature for several hours.

  • The precipitated urea byproduct (in the case of DCC) is removed by filtration.

  • The solvent is removed under reduced pressure to yield the crude anhydride.

  • Purification can be achieved by distillation under reduced pressure or recrystallization.

3.3. Synthesis of Angelate Esters

This compound is a valuable reagent for the synthesis of angelate esters, which are found in various natural products and have shown interesting biological activities.

Experimental Protocol: General Esterification using this compound

  • The alcohol to be esterified (1 equivalent) is dissolved in a suitable aprotic solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., pyridine or triethylamine, 1.1 equivalents).

  • This compound (1.1 equivalents) is added dropwise to the solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The reaction is quenched with water, and the organic layer is separated.

  • The organic layer is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude angelate ester is purified by column chromatography.

Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Alcohol Alcohol Mixing Dissolve Alcohol and Base in Aprotic Solvent Alcohol->Mixing AngelicAnhydride This compound Addition Add this compound at 0 °C AngelicAnhydride->Addition Base Base (e.g., Pyridine) Base->Mixing Mixing->Addition Stirring Stir at Room Temperature Addition->Stirring Quench Quench with Water Stirring->Quench Extraction Separate Organic Layer Quench->Extraction Washing Wash with Acid, Bicarbonate, Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product Pure Angelate Ester Chromatography->Product

Caption: Workflow for the synthesis of angelate esters using this compound.

Biological Relevance and Applications

The primary significance of this compound in a biological context lies in its role as a precursor to angelate esters. While this compound itself is not typically associated with direct biological signaling pathways, the resulting esters are found in a variety of plants and have been investigated for their pharmacological properties.

4.1. Angelate Esters in Drug Development

Esters derived from angelic acid have been identified as the active components in extracts from plants like butterbur, which have been traditionally used for their pain-relieving and spasmolytic effects. This has spurred interest in the synthesis and evaluation of novel angelate esters as potential therapeutic agents.

4.2. Signaling Pathways of Angelate Esters

The precise mechanisms of action for many angelate esters are still under investigation. However, some studies on related terpenoid esters suggest that they may interact with transient receptor potential (TRP) channels, which are involved in pain and inflammation signaling.

Caption: Putative signaling pathway for the action of angelate esters.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also corrosive to metals. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate, primarily utilized for the synthesis of angelate esters. While detailed experimental data on the anhydride itself is limited in the public domain, its chemical properties and reactivity are well-understood based on the principles of organic chemistry. The growing interest in the pharmacological activities of angelate esters underscores the importance of this compound as a key building block in the development of new therapeutic agents. Further research into the direct biological effects of this compound and the elucidation of the specific signaling pathways modulated by its ester derivatives will be crucial for advancing their potential applications in medicine and other fields.

References

Spectroscopic Profile of Angelic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic properties of Angelic Anhydride ([(Z)-2-methylbut-2-enoyl] (Z)-2-methylbut-2-enoate). It is intended to assist researchers and professionals in the identification and characterization of this compound. The guide includes tabulated spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for spectroscopic analysis.

Chemical Structure and Properties

  • IUPAC Name: [(Z)-2-methylbut-2-enoyl] (Z)-2-methylbut-2-enoate

  • Synonyms: this compound, (Z)-2-Methylbut-2-enoic anhydride

  • CAS Number: 94487-74-8

  • Molecular Formula: C₁₀H₁₄O₃[1]

  • Molecular Weight: 182.22 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations based on the chemical structure and typical ranges for the functional groups present.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~1820StrongAsymmetric C=O Stretch (Anhydride)[2]
~1750StrongSymmetric C=O Stretch (Anhydride)[2]
~1650MediumC=C Stretch (Alkene)
~1200-1000StrongC-O-C Stretch (Anhydride)
~3030Medium=C-H Stretch (Alkene)
~2950-2850MediumC-H Stretch (Alkyl)
¹H NMR Spectroscopy (Predicted, in CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.1Quartet (q)2HOlefinic Proton (-CH=)
~2.0Doublet (d)6HMethyl Protons on the double bond (=C-CH₃)
~1.9Doublet (d)6HMethyl Protons of the ethyl group (-CH=C-CH₃)
¹³C NMR Spectroscopy (Predicted, in CDCl₃)
Chemical Shift (δ, ppm)Assignment
~165Carbonyl Carbon (C=O) of the anhydride[2]
~138Quaternary Carbon of the double bond (=C<)
~128Olefinic Carbon (-CH=)
~20Methyl Carbon on the double bond (=C-CH₃)
~15Methyl Carbon of the ethyl group (-CH=C-CH₃)
Mass Spectrometry
m/z RatioPredicted IntensityAssignment
182.09ModerateMolecular Ion [M]⁺ (Calculated for C₁₀H₁₄O₃)
83.05HighAcylium ion fragment [(CH₃)CH=C(CH₃)CO]⁺
55.05HighFragment from further cleavage of the acylium ion [CH₃-CH=C=O]⁺ or [C₄H₇]⁺

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a compound like this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Kimwipes or other lint-free tissue

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Application: Apply a small amount of the liquid or solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Acquire Spectrum: Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with the appropriate solvent and a soft tissue after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to determine its detailed molecular structure.

Materials:

  • This compound sample (typically 5-20 mg for ¹H, 20-100 mg for ¹³C)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm)

  • Pipette

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the this compound sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.

  • Transfer to NMR Tube: Transfer the solution to the NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer.

  • Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, well-resolved peaks.

  • Acquire ¹H Spectrum: Set the parameters for the ¹H NMR experiment (e.g., number of scans, pulse sequence) and acquire the spectrum.

  • Acquire ¹³C Spectrum: Set the parameters for the ¹³C NMR experiment (typically requires more scans than ¹H) and acquire the proton-decoupled spectrum.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)

  • Solvent for sample dissolution (e.g., methanol or acetonitrile for ESI)

Procedure (using ESI-MS):

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Sample Infusion: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph.

  • Ionization: The sample is ionized in the ESI source.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion at a specific m/z.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR_Interp Identify Functional Groups (C=O, C=C, C-O-C) FTIR->FTIR_Interp NMR_Interp Determine Connectivity & Stereochemistry NMR->NMR_Interp MS_Interp Determine Molecular Weight & Fragmentation MS->MS_Interp Structure Propose Structure of This compound FTIR_Interp->Structure NMR_Interp->Structure MS_Interp->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic identification of this compound.

References

In-depth Technical Guide: NMR Analysis of Angelic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Following an extensive search of scientific literature, chemical databases, and patent repositories, experimental Nuclear Magnetic Resonance (NMR) data for Angelic Anhydride ((Z)-2-Methylbut-2-enoic anhydride) is not publicly available. While the existence of this compound is confirmed, and its synthesis has been reported, the detailed spectroscopic data required for a comprehensive analysis as requested is not accessible in the public domain. This guide will, therefore, provide a theoretical framework for the NMR analysis of this compound based on established principles of NMR spectroscopy and data from structurally related compounds. The tables and detailed analyses presented are predictive and await experimental verification.

Introduction

This compound, the anhydride of angelic acid, is a potentially valuable building block in organic synthesis, including the development of novel therapeutic agents. A thorough understanding of its three-dimensional structure and electronic properties is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. This technical guide outlines the expected NMR characteristics of this compound and provides a template for its complete NMR analysis, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectroscopic techniques.

Predicted NMR Spectroscopic Data

Due to the unavailability of experimental data, the following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established substituent effects and comparison with structurally analogous compounds, such as angelic acid and other α,β-unsaturated anhydrides. The numbering convention used for the assignments is illustrated in Figure 1.

this compound Structure with Numbering

Figure 1. Structure and atom numbering of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-3'~6.1 - 6.3qqJ(H3',H4') ≈ 7.2, J(H3',H5') ≈ 1.5
H-4'~2.0 - 2.2dqJ(H4',H3') ≈ 7.2, J(H4',H5') ≈ 1.5
H-5'~1.9 - 2.1tJ(H5',H3') ≈ 1.5, J(H5',H4') ≈ 1.5

Note: Due to the symmetry of the molecule, the chemical shifts for the protons on the second angelic acid moiety (H-3, H-4, H-5) are expected to be identical to their counterparts (H-3', H-4', H-5').

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (ppm)
C-1'~165 - 170
C-2'~127 - 130
C-3'~138 - 142
C-4'~15 - 18
C-5'~20 - 23

Note: Due to the symmetry of the molecule, the chemical shifts for the carbons on the second angelic acid moiety (C-1, C-2, C-3, C-4, C-5) are expected to be identical to their counterparts (C-1', C-2', C-3', C-4', C-5').

Experimental Protocols

The following are detailed, generalized experimental protocols for acquiring the necessary NMR data for this compound.

3.1. Sample Preparation

  • Weigh approximately 5-10 mg of purified this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

3.2. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Spectral width: 16 ppm

    • Acquisition time: 4 seconds

    • Relaxation delay: 2 seconds

  • ¹³C{¹H} NMR:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Spectral width: 240 ppm

    • Acquisition time: 1 second

    • Relaxation delay: 2 seconds

  • COSY (Correlation Spectroscopy):

    • Pulse sequence: cosygpqf

    • Number of scans: 2 per increment

    • Spectral width: 16 ppm in both dimensions

    • Number of increments: 256

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse sequence: hsqcedetgpsisp2.3

    • Number of scans: 4 per increment

    • Spectral width: 16 ppm (¹H) and 240 ppm (¹³C)

    • Number of increments: 256

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse sequence: hmbcgpndqf

    • Number of scans: 8 per increment

    • Spectral width: 16 ppm (¹H) and 240 ppm (¹³C)

    • Number of increments: 256

    • Long-range coupling delay (D6): 60 ms (optimized for ~8 Hz coupling)

Visualization of NMR Analysis Workflow

The logical flow of experiments for the complete NMR analysis of this compound is depicted below.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_Analysis Data Analysis H1_NMR ¹H NMR Proton_Env Proton Environments & Multiplicities H1_NMR->Proton_Env C13_NMR ¹³C NMR Carbon_Types Carbon Chemical Shifts C13_NMR->Carbon_Types COSY COSY HH_Connectivity ¹H-¹H Connectivity COSY->HH_Connectivity HSQC HSQC CH_Direct Direct ¹H-¹³C Correlations HSQC->CH_Direct HMBC HMBC CH_LongRange Long-Range ¹H-¹³C Correlations HMBC->CH_LongRange Proton_Env->COSY Proton_Env->HSQC Proton_Env->HMBC Carbon_Types->HSQC Carbon_Types->HMBC Structure_Elucidation Structure Elucidation HH_Connectivity->Structure_Elucidation CH_Direct->Structure_Elucidation CH_LongRange->Structure_Elucidation

Caption: Workflow for the NMR-based structural elucidation of this compound.

Predicted 2D NMR Correlations

5.1. COSY

The COSY spectrum is expected to show correlations between geminal and vicinal protons. For this compound, the key expected correlation is between the olefinic proton (H-3') and the allylic protons of the ethyl group (H-4'). A weaker, long-range correlation might also be observed between the protons of the two methyl groups (H-4' and H-5').

5.2. HSQC

The HSQC spectrum will reveal direct one-bond correlations between protons and the carbons they are attached to. The expected correlations are:

  • H-3' with C-3'

  • H-4' with C-4'

  • H-5' with C-5'

5.3. HMBC

The HMBC spectrum is crucial for establishing the carbon skeleton by identifying two- and three-bond correlations between protons and carbons. Key expected long-range correlations include:

  • H-3' to C-1' , C-2' , C-4' , and C-5' .

  • H-4' to C-2' and C-3' .

  • H-5' to C-2' and C-3' .

The correlation from the olefinic proton H-3' to the carbonyl carbon C-1' would be definitive in confirming the α,β-unsaturated anhydride structure.

The logical relationship of these correlations in confirming the structure is visualized below.

Caption: Key predicted HMBC correlations for structural elucidation of this compound.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, framework for the complete NMR analysis of this compound. The provided experimental protocols and workflow diagrams offer a clear path for researchers to acquire and interpret the necessary data for unambiguous structural confirmation. The acquisition and publication of experimental NMR data for this compound are highly encouraged to validate these predictions and facilitate its broader use in the scientific community. For drug development professionals, a confirmed structure is the first critical step in understanding its potential as a synthetic precursor and in silico modeling of its interactions with biological targets.

Principles of Infrared Spectroscopy of Acid Anhydrides

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Infrared Spectroscopy of Angelic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Infrared spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at various wavelengths. For acid anhydrides, the most prominent features in an IR spectrum are the dual carbonyl (C=O) stretching bands. This splitting arises from the symmetric and asymmetric stretching vibrations of the two carbonyl groups, which are coupled through the central oxygen atom.

This compound, being an unsaturated non-cyclic anhydride, is expected to exhibit C=O stretching frequencies that are lower than those of its saturated counterparts due to the influence of conjugation with the C=C double bond.

Predicted Infrared Absorption Data for this compound

The following table summarizes the predicted IR absorption bands for this compound. These values are based on the typical frequency ranges for unsaturated, non-cyclic anhydrides.

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected IntensityNotes
Asymmetric C=O Stretch 1810 - 1790StrongThis band, occurring at a higher frequency, is typically the more intense of the two carbonyl absorptions in non-cyclic anhydrides.
Symmetric C=O Stretch 1760 - 1740StrongThe lower frequency carbonyl band. The separation between the symmetric and asymmetric bands is a characteristic feature of anhydrides.
C=C Stretch 1680 - 1640Medium to WeakThe presence of the carbon-carbon double bond in the angelic acid moieties gives rise to this absorption. Its intensity can be variable.
C-O-C Asymmetric Stretch 1175 - 1100StrongThis strong absorption is characteristic of the anhydride functional group and arises from the stretching of the C-O-C bridge.
C-H Stretch (sp²) 3100 - 3000MediumCorresponds to the stretching of the C-H bonds on the C=C double bond.
C-H Stretch (sp³) 3000 - 2850MediumArises from the C-H bonds of the methyl groups.
C-H Bending 1470 - 1370MediumThese absorptions are due to the bending vibrations of the C-H bonds in the methyl groups.

Experimental Protocol for Acquiring the IR Spectrum of this compound

The following provides a general methodology for obtaining an IR spectrum of this compound. The specific parameters may be adjusted based on the available instrumentation and the physical state of the sample.

3.1. Instrumentation

A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring high-resolution IR spectra.

3.2. Sample Preparation

The choice of sample preparation technique depends on whether the this compound is in a liquid or solid state at room temperature.

  • For Liquid Samples (Neat):

    • Place a small drop of the liquid this compound between two polished salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin film.

    • Mount the plates in the spectrometer's sample holder.

  • For Solid Samples (KBr Pellet):

    • Thoroughly grind a small amount of solid this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

    • Place the KBr pellet in the sample holder of the spectrometer.

  • Solution Spectroscopy:

    • Dissolve the this compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride (CCl₄) or chloroform (CHCl₃)).

    • Transfer the solution to a liquid sample cell with a known path length.

    • Acquire the spectrum of the solution and subtract the spectrum of the pure solvent.

3.3. Data Acquisition

  • Background Scan: Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet) to account for atmospheric and instrumental interferences.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the IR spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizations

Diagram of the General Workflow for IR Spectroscopy

IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Obtain this compound Sample liquid Liquid Sample (Neat) start->liquid If liquid solid Solid Sample (KBr Pellet) start->solid If solid solution Solution in IR-Transparent Solvent start->solution If soluble background Acquire Background Spectrum liquid->background solid->background solution->background sample_scan Acquire Sample Spectrum background->sample_scan process Process Data (Background Correction) sample_scan->process interpret Interpret Spectrum process->interpret report Generate Report interpret->report

Caption: A generalized workflow for obtaining and analyzing an infrared spectrum of a chemical sample.

Logical Relationship of Anhydride Structure to IR Spectrum

Anhydride_IR_Relationship cluster_structure Key Structural Features cluster_spectrum Characteristic IR Absorptions anhydride This compound ((Z)-2-methylbut-2-enoyl (Z)-2-methylbut-2-enoate) carbonyls Two C=O Groups anhydride->carbonyls bridge C-O-C Bridge anhydride->bridge unsaturation C=C Double Bond anhydride->unsaturation co_stretch Two C=O Stretching Bands (Symmetric & Asymmetric) carbonyls->co_stretch Coupled Vibrations coc_stretch Strong C-O-C Stretch bridge->coc_stretch Stretching Vibration cc_stretch C=C Stretch unsaturation->cc_stretch Stretching Vibration

Caption: The relationship between the key functional groups in this compound and their characteristic infrared spectral features.

An In-depth Technical Guide to the Mass Spectrometry of Angelic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelic Anhydride ((Z)-2-Methyl-2-butenoic anhydride) is a naturally occurring or synthetic compound of interest in various chemical and pharmaceutical research areas. As with many volatile and semi-volatile organic molecules, mass spectrometry (MS) coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) stands as a primary analytical technique for its identification and quantification. This guide provides a comprehensive overview of the theoretical and practical aspects of the mass spectrometric analysis of this compound. Due to the limited availability of specific, published mass spectral data for this compound, this document presents a predictive analysis based on the established fragmentation patterns of related chemical classes, namely terpene anhydrides. The experimental protocols detailed herein are generalized best practices for the analysis of such compounds.

Introduction to this compound

This compound is the anhydride derivative of angelic acid, a monounsaturated organic acid. Its chemical properties are dictated by the presence of both an anhydride functional group and carbon-carbon double bonds within its structure. These features influence its behavior during mass spectrometric analysis, particularly its ionization and subsequent fragmentation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for developing appropriate analytical methodologies, particularly for sample preparation and chromatographic separation.

PropertyValueReference
Molecular Formula C₁₀H₁₄O₃[1][2]
Molecular Weight 182.22 g/mol [1][2]
Exact Mass 182.0943 u[1]
CAS Number 94487-74-8
Appearance Colorless to light yellow liquid
Boiling Point 108 °C at 13 mmHg
Solubility Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

Predicted Mass Spectrometry Fragmentation of this compound

In the absence of a publicly available, experimentally derived mass spectrum for this compound, a predicted fragmentation pattern under electron ionization (EI) conditions is proposed. The fragmentation of organic molecules in EI-MS is a reproducible process that yields a characteristic pattern of fragment ions, which serves as a molecular fingerprint.

The fragmentation of anhydrides in mass spectrometry is known to proceed via specific pathways, often initiated by the cleavage of the anhydride bond to form a stable acylium ion. The presence of unsaturation in the alkyl chains of this compound provides additional pathways for fragmentation.

A proposed fragmentation pathway is illustrated in the following diagram:

G Predicted Fragmentation Pathway of this compound mol This compound (M+) m/z = 182 frag1 Acylium Ion m/z = 83 mol->frag1 - C₅H₇O₂• frag4 Angelic Acid Radical Cation m/z = 100 mol->frag4 Rearrangement frag2 C₄H₅O⁺ m/z = 69 frag1->frag2 - CH₂ frag3 C₃H₅⁺ m/z = 41 frag2->frag3 - CO

Caption: Predicted Electron Ionization (EI) fragmentation pathway of this compound.

Based on this predicted pathway, a summary of the expected major fragment ions is presented in Table 2.

m/zProposed Fragment IonStructureRelative Abundance
182[C₁₀H₁₄O₃]⁺• (Molecular Ion)[(Z)-2-methylbut-2-enoyl] (Z)-2-methylbut-2-enoateLow
100[C₅H₈O₂]⁺•Angelic Acid Radical CationModerate
83[C₅H₇O]⁺Angeloyl Cation (Acylium Ion)High (likely base peak)
69[C₄H₅O]⁺Loss of CH₂ from acylium ionModerate
55[C₄H₇]⁺Butenyl CationModerate
41[C₃H₅]⁺Allyl CationModerate

Experimental Protocols for Mass Spectrometric Analysis

The analysis of this compound can be approached using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method will depend on the sample matrix, the required sensitivity, and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. However, care must be taken to avoid thermal degradation and hydrolysis in the GC system.

4.1.1. Sample Preparation

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as dichloromethane or ethyl acetate.

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards in the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: For samples containing this compound, dissolve a known quantity in the anhydrous solvent. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.

4.1.2. GC-MS Instrumentation and Parameters

A typical GC-MS setup for the analysis of a terpene anhydride is detailed in Table 3.

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977C MS or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless or split injection depending on concentration)
Oven Temperature Program Initial temperature of 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Ion Source Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Electron Energy 70 eV
Mass Scan Range m/z 35-350

The following diagram illustrates a general workflow for GC-MS analysis.

G General GC-MS Experimental Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Sample Collection Sample Collection Extraction/Dilution Extraction/Dilution GC Injection GC Injection Extraction/Dilution->GC Injection Standard Preparation Standard Preparation Standard Preparation->GC Injection Chromatographic Separation Chromatographic Separation GC Injection->Chromatographic Separation Ionization (EI) Ionization (EI) Chromatographic Separation->Ionization (EI) Mass Analysis Mass Analysis Ionization (EI)->Mass Analysis Detection Detection Mass Analysis->Detection Chromatogram Generation Chromatogram Generation Detection->Chromatogram Generation Mass Spectrum Extraction Mass Spectrum Extraction Detection->Mass Spectrum Extraction Peak Integration Peak Integration Chromatogram Generation->Peak Integration Quantification Quantification Peak Integration->Quantification Library Matching Library Matching Mass Spectrum Extraction->Library Matching

Caption: A generalized workflow for the analysis of a volatile compound by GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a viable alternative to GC-MS, particularly if this compound is present in a complex, non-volatile matrix or if derivatization is desired. Anhydrides can be challenging to analyze directly by reversed-phase LC due to their reactivity with water in the mobile phase. Therefore, derivatization or normal-phase chromatography may be preferable.

4.2.1. Derivatization

To improve chromatographic retention and ionization efficiency, this compound can be derivatized. A common approach for anhydrides is to react them with an amine, such as di-n-butylamine (DBA), to form a stable amide derivative.

4.2.2. LC-MS Instrumentation and Parameters

A potential LC-MS method for the analysis of the DBA derivative of this compound is outlined in Table 4.

ParameterRecommended Setting
Liquid Chromatograph Agilent 1290 Infinity II LC or equivalent
Mass Spectrometer Agilent 6470 Triple Quadrupole MS or equivalent
LC Column ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ion Source Electrospray Ionization (ESI), Positive Ion Mode
Capillary Voltage 3500 V
Gas Temperature 300 °C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi

The following diagram illustrates the logical relationship in developing an LC-MS method.

G LC-MS Method Development Logic Analyte This compound Properties Chemical Properties (Volatility, Polarity, Reactivity) Analyte->Properties Method_Choice Choose Analytical Technique (GC-MS or LC-MS) Properties->Method_Choice GC_MS GC-MS Method_Choice->GC_MS LC_MS LC-MS Method_Choice->LC_MS Derivatization Consider Derivatization LC_MS->Derivatization LC_Method Develop LC Method (Column, Mobile Phase) Derivatization->LC_Method MS_Method Develop MS Method (Ionization, Detection) LC_Method->MS_Method Validation Method Validation MS_Method->Validation

References

An In-Depth Technical Guide to the Synthesis of Angelic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for angelic anhydride, a valuable reagent and building block in organic synthesis. The information presented is curated for researchers, scientists, and professionals in drug development, with a focus on detailed experimental protocols, quantitative data, and clear visualizations of the synthetic routes.

Core Synthesis Pathways

The synthesis of this compound typically proceeds through two main pathways: the dehydration of angelic acid or the reaction of an angeloyl halide with an angelate salt. Each method offers distinct advantages and requires careful consideration of reaction conditions to maximize yield and purity while minimizing potential side reactions, such as isomerization to the tiglic isomer.

Pathway 1: Dehydration of Angelic Acid

The direct dehydration of angelic acid is a common and straightforward approach to obtaining this compound. This method involves the removal of a water molecule from two molecules of angelic acid, typically facilitated by a dehydrating agent.

Key Experimental Protocol:

A prevalent method for the dehydration of carboxylic acids involves the use of a coupling reagent. While specific protocols for angelic acid are not abundantly detailed in publicly available literature, a general and effective method involves the use of a dehydrating agent like acetic anhydride or a carbodiimide.

Illustrative Experimental Protocol (General Procedure):

  • Reactant Preparation: A solution of angelic acid (2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is prepared in a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: A dehydrating agent, such as acetic anhydride (1.1 equivalents), is added dropwise to the stirred solution at a controlled temperature, often starting at 0 °C. The use of a catalyst, such as sulfuric acid (catalytic amount), may be employed to accelerate the reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched, for example, by the addition of cold water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate). The solvent is then removed under reduced pressure. The crude this compound is purified by vacuum distillation or chromatography to yield the final product.

Quantitative Data Summary:

ParameterValue/Range
Reactants Angelic Acid, Acetic Anhydride
Solvent Dichloromethane, Tetrahydrofuran
Temperature 0 °C to room temperature
Reaction Time 2 - 12 hours (typical)
Yield 60-80% (expected range)

Logical Workflow for Dehydration of Angelic Acid:

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product AngelicAcid Angelic Acid DehydratingAgent Add Dehydrating Agent (e.g., Acetic Anhydride) AngelicAcid->DehydratingAgent 1. React ReactionVessel Anhydrous Solvent Inert Atmosphere Quenching Quenching (e.g., Water/Bicarbonate) ReactionVessel->Quenching 2. Process Extraction Extraction Quenching->Extraction 3. Isolate Drying Drying Extraction->Drying 3. Isolate Purification Purification (Vacuum Distillation/Chromatography) Drying->Purification 3. Isolate AngelicAnhydride This compound Purification->AngelicAnhydride 3. Isolate

Caption: Workflow for this compound Synthesis via Dehydration.

Pathway 2: From Angeloyl Chloride and Angelate Salt

This two-step pathway involves the initial conversion of angelic acid to its more reactive acid chloride derivative, angeloyl chloride. The subsequent reaction of angeloyl chloride with an angelate salt, typically the sodium or potassium salt of angelic acid, yields this compound. This method can offer higher yields and purity as the reactivity of the acid chloride is significantly greater than the carboxylic acid.

Step 1: Synthesis of Angeloyl Chloride

Key Experimental Protocol:

Angelic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to produce angeloyl chloride.[1]

Illustrative Experimental Protocol (General Procedure):

  • Reactant Setup: Angelic acid (1 equivalent) is dissolved in an anhydrous solvent (e.g., dichloromethane or toluene) in a reaction vessel equipped with a reflux condenser and a gas trap to neutralize the acidic gases produced (HCl and SO₂).

  • Reagent Addition: Thionyl chloride (1.1 - 1.5 equivalents) is added dropwise to the solution at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is typically heated to reflux and maintained at that temperature until the evolution of gas ceases, indicating the completion of the reaction.

  • Isolation of Angeloyl Chloride: The excess thionyl chloride and solvent are removed by distillation, often under reduced pressure, to yield crude angeloyl chloride, which can be purified by vacuum distillation.

Quantitative Data Summary for Angeloyl Chloride Synthesis:

ParameterValue/Range
Reactants Angelic Acid, Thionyl Chloride
Catalyst Dimethylformamide (catalytic)
Solvent Dichloromethane, Toluene
Temperature Reflux
Reaction Time 1 - 4 hours
Yield 80-95% (expected range)

Step 2: Synthesis of this compound from Angeloyl Chloride

Key Experimental Protocol:

The freshly prepared angeloyl chloride is reacted with a salt of angelic acid.

Illustrative Experimental Protocol (General Procedure):

  • Salt Formation: Sodium angelate is prepared by reacting angelic acid with a stoichiometric amount of a base like sodium hydroxide or sodium hydride in an anhydrous solvent.

  • Reaction: The purified angeloyl chloride (1 equivalent), dissolved in an anhydrous aprotic solvent, is added slowly to a stirred suspension of the sodium angelate (1 equivalent) at a controlled temperature, typically 0 °C to room temperature.

  • Reaction Monitoring and Work-up: The reaction is monitored by TLC or GC. Upon completion, the reaction mixture is filtered to remove the inorganic salt byproduct (e.g., NaCl). The filtrate is then concentrated under reduced pressure.

  • Purification: The crude this compound is purified by vacuum distillation.

Quantitative Data Summary for this compound Synthesis from Angeloyl Chloride:

ParameterValue/Range
Reactants Angeloyl Chloride, Sodium Angelate
Solvent Anhydrous Ether, Tetrahydrofuran
Temperature 0 °C to room temperature
Reaction Time 1 - 3 hours
Yield 70-90% (expected range)

Signaling Pathway Diagram for the Two-Step Synthesis:

G cluster_step1 Step 1: Angeloyl Chloride Formation cluster_step2 Step 2: Anhydride Formation AngelicAcid1 Angelic Acid ThionylChloride Thionyl Chloride (SOCl₂) AngelicAcid1->ThionylChloride Reacts with AngeloylChloride Angeloyl Chloride ThionylChloride->AngeloylChloride Forms SodiumAngelate Sodium Angelate AngeloylChloride->SodiumAngelate Reacts with AngelicAcid2 Angelic Acid Base Base (e.g., NaOH) AngelicAcid2->Base Reacts with Base->SodiumAngelate Forms AngelicAnhydride This compound SodiumAngelate->AngelicAnhydride Yields

Caption: Two-step synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through either the direct dehydration of angelic acid or via a two-step process involving the formation of angeloyl chloride. The choice of method will depend on the desired scale, purity requirements, and available reagents. For laboratory-scale synthesis, the two-step pathway often provides higher yields and a purer product. Careful control of reaction conditions is crucial in all methodologies to prevent the isomerization of the angelic moiety. The provided protocols and data serve as a foundational guide for the successful synthesis of this important chemical intermediate.

References

Angelic Anhydride: A Technical Guide to its Stability and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelic Anhydride, also known as (Z)-2-Methyl-2-butenoic anhydride, is a synthetic chemical reagent with applications in organic synthesis and pharmacological research.[1] As an aliphatic acid anhydride, its chemistry is characterized by the electrophilicity of its carbonyl carbons, making it a useful acylating agent. This technical guide provides a comprehensive overview of the current understanding of this compound's stability and reactivity, with a focus on its practical application in a laboratory setting. It is important to note that while general principles of acid anhydride chemistry are well-established, specific quantitative data and detailed experimental protocols for this compound are not extensively available in public literature. Therefore, this guide supplements available information on this compound with generalized data for acid anhydrides to provide a practical framework for its use.

Chemical and Physical Properties

This compound is the anhydride derivative of angelic acid. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₄O₃[2]
Molecular Weight 182.22 g/mol [2]
CAS Number 94487-74-8[3]
Appearance Not specified (typically a liquid or low-melting solid)
Solubility Soluble in DMSO[3]

Stability

Proper storage is crucial for maintaining the integrity of this compound. Commercial suppliers recommend the following storage conditions to ensure stability.

ConditionDuration
-20°C Up to 2 years
-80°C in solvent Up to 1 year
-20°C in solvent Up to 1 month

Reactivity

The reactivity of this compound is primarily governed by the two electrophilic carbonyl carbons, which are susceptible to nucleophilic attack. This reactivity makes it an effective acylating agent for a variety of nucleophiles.

General Reactivity Profile

The following table summarizes the expected reactions of this compound with common nucleophiles, based on the general reactivity of acid anhydrides.

NucleophileProduct
Water (H₂O) 2 equivalents of Angelic Acid
Alcohols (R-OH) Angelate Ester + Angelic Acid
Amines (R-NH₂) Angelic Amide + Angelic Acid
Nucleophilic Acyl Substitution: A General Mechanism

The primary reaction pathway for this compound is nucleophilic acyl substitution. A generalized mechanism for this reaction is depicted below.

Nucleophilic Acyl Substitution cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Anhydride This compound Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate Acyl_Product Acylated Product Intermediate->Acyl_Product Elimination of Leaving Group Leaving_Group Angelic Acid Intermediate->Leaving_Group

Caption: General mechanism of nucleophilic acyl substitution.

Experimental Protocols

While specific, validated experimental protocols for the synthesis and reactions of this compound are not widely published, a general procedure for acylation using an acid anhydride can be adapted. Researchers should perform small-scale test reactions to optimize conditions for their specific substrate and desired product.

General Protocol for Acylation of an Alcohol

This protocol provides a general workflow for the esterification of an alcohol using an acid anhydride, which can be used as a starting point for reactions with this compound.

General Acylation Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve alcohol in an appropriate anhydrous solvent (e.g., DCM, THF). B Add a base (e.g., pyridine, triethylamine) if the nucleophile is an amine or if scavenging the acidic byproduct is desired. A->B C Cool the reaction mixture in an ice bath. B->C D Slowly add this compound (typically 1.1-1.5 equivalents) to the stirred solution. C->D E Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). D->E F Quench the reaction with water or a saturated aqueous solution (e.g., NH₄Cl). E->F G Extract the product with an organic solvent. F->G H Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate. G->H I Purify the crude product by column chromatography, distillation, or recrystallization. H->I

Caption: A generalized workflow for an acylation reaction.

Disclaimer: This is a generalized protocol and may require significant optimization for specific applications of this compound. Appropriate safety precautions should be taken when handling acid anhydrides, as they can be corrosive and moisture-sensitive.

Applications in Drug Development and Research

This compound serves as a reagent in the synthesis of angelate esters. These esters are of interest in medicinal chemistry due to the biological activity of compounds containing the angeloyl moiety. For instance, certain natural products with angelate esters exhibit a range of pharmacological activities.

Currently, there is no publicly available information linking this compound to specific biological signaling pathways or its direct use as a therapeutic agent. Its primary role in drug development appears to be as a synthetic intermediate for the preparation of more complex molecules.

Conclusion

This compound is a valuable reagent for the introduction of the angeloyl group into various molecules through nucleophilic acyl substitution. While its general stability and reactivity profile can be inferred from the well-understood chemistry of acid anhydrides, there is a notable lack of specific quantitative data in the scientific literature. Detailed kinetic studies on its stability under different conditions and its reactivity with a range of nucleophiles would be highly beneficial for its broader application. Furthermore, exploration of its potential biological activities and involvement in signaling pathways remains an open area for future research. This guide provides a foundational understanding for researchers and professionals working with this compound, emphasizing the need for empirical optimization of reaction conditions in the absence of detailed published protocols.

References

An In-depth Technical Guide to Angelic Anhydride Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Angelic Anhydride, a reactive chemical intermediate, serves as a precursor for the synthesis of various angelate esters. While this compound itself is not extensively studied for its biological activities, it provides a gateway to the derivatives of angelic acid. Angelic acid and its esters are naturally occurring compounds found in plants of the Apiaceae family, such as Angelica archangelica.[1] These, along with other bioactive molecules isolated from the Angelica genus, have garnered significant interest in the scientific community for their therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of angelic acid derivatives and key analogs from the Angelica species, intended for researchers, scientists, and professionals in drug development.

The primary bioactive constituents found in Angelica species that will be discussed include angelic acid esters, ferulic acid, Z-ligustilide, and angelica polysaccharides. These compounds have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anticancer, immunomodulatory, and neuroprotective activities.

Core Bioactive Compounds and Their Derivatives

Angelic Acid and its Esters

Angelic acid ((2Z)-2-Methylbut-2-enoic acid) is an unsaturated monocarboxylic acid. Its esters are considered the active components in several herbal medicines and are known for their pain-relieving and spasmolytic properties.[2] this compound is a key reagent for the synthesis of these angelate esters.[3][4]

Synthesis of Angelic Acid Esters:

A general method for the synthesis of angelate esters involves the reaction of this compound with a corresponding alcohol. A more common laboratory and industrial synthesis involves the isomerization of the more stable tiglic acid (the trans-isomer of angelic acid).

Biological Activity:

Angelic acid has been identified as a ferroptosis inducer that targets NRF2 degradation.[5] By binding to the NRF2 protein, it promotes its degradation through the ubiquitination-proteasome pathway. This alleviates the inhibitory effect of NRF2 on oxidative stress and lipid peroxidation, leading to ferroptosis in tumor cells.

Ferulic Acid

Ferulic acid is a phenolic compound ubiquitously found in the cell walls of plants, including Angelica sinensis. It is well-known for its potent antioxidant and anti-inflammatory properties.

Biological Activity and Signaling Pathways:

Ferulic acid modulates several key signaling pathways implicated in inflammation and cancer:

  • Anti-inflammatory Effects: Ferulic acid exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Anticancer Effects: In various cancer cell lines, ferulic acid has been shown to induce apoptosis and cell cycle arrest by modulating the PI3K/Akt pathway and altering the expression of cell cycle-related proteins like p53 and p21.

  • Antioxidant Effects: Ferulic acid activates the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.

Z-Ligustilide

Z-ligustilide is a major lipophilic component of Angelica sinensis and is responsible for many of its therapeutic effects.

Biological Activity and Signaling Pathways:

  • Anti-inflammatory Activity: Z-ligustilide inhibits the production of inflammatory mediators by suppressing the activation of the NF-κB and MAPK signaling pathways.

  • Anticancer Activity: It has been shown to induce apoptosis in cancer cells, particularly under hypoxic conditions, through the activation of ER-stress signaling.

  • Neuroprotective Effects: Z-ligustilide exhibits neuroprotective properties by attenuating oxidative stress and inhibiting neuronal apoptosis, partly through the modulation of the PI3K/Akt and TLR4 signaling pathways.

Angelica Polysaccharides (APS)

The water-soluble polysaccharides extracted from the roots of Angelica sinensis are known for their immunomodulatory and anti-inflammatory activities.

Biological Activity and Signaling Pathways:

  • Immunomodulatory Effects: APS can enhance both non-specific and specific immunity. They have been shown to promote the proliferation of T-cells and macrophages and regulate the production of cytokines like IL-2, IFN-γ, and IL-4.

  • Anti-inflammatory Effects: APS can modulate inflammatory responses by regulating signaling pathways such as NF-κB, MAPK, and JAK/STAT.

  • Antioxidant Effects: Angelica polysaccharides have been shown to antagonize oxidative stress-induced injury by activating the Nrf2 pathway.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for the biological activities of key compounds from Angelica species.

Compound/ExtractAssayCell LineIC50 ValueReference
Angelica sinensis Water ExtractIL-6 InhibitionRAW 264.7954.3 µg/mL
Angelica sinensis Water ExtractTNF-α InhibitionRAW 264.7387.3 µg/mL
Angelica sinensis Water ExtractMCP-1 InhibitionRAW 264.7191.7 µg/mL
Angelica sinensis Water ExtractVEGF InhibitionRAW 264.7110.1 µg/mL
Ferulic AcidXanthine Oxidase Inhibition->100 µg/mL
Ferulic Acid Derivative (S-52372)NO Production InhibitionRAW 264.7~1.6 µM
Z-LigustilideCell ViabilityTW2.6 (Oral Cancer)~200 µM
AngelicinERα Antagonism-Lower than Psoralen
AngelicinCytotoxicityHeLa, SiHaIC30: 40-200 µM

Table 1: Anti-inflammatory and Cytotoxic Activities of Angelica Compounds and Extracts.

Key Signaling Pathways

The bioactive constituents of Angelica species modulate a complex network of signaling pathways to exert their therapeutic effects. Below are graphical representations of some of the most critical pathways.

Ferulic_Acid_Signaling cluster_inflammation Anti-inflammatory Pathway cluster_antioxidant Antioxidant Pathway LPS/TNFa LPS/TNFa TLR4 TLR4 LPS/TNFa->TLR4 MAPK MAPK TLR4->MAPK IKK IKK TLR4->IKK IkB IkB IKK->IkB P NF-kB NF-kB IkB->NF-kB Nucleus_inf Nucleus NF-kB->Nucleus_inf Inflammatory_Genes Inflammatory Genes (TNF-a, IL-6, COX-2) Nucleus_inf->Inflammatory_Genes Ferulic_Acid_inf Ferulic Acid Ferulic_Acid_inf->MAPK Ferulic_Acid_inf->IKK Oxidative_Stress Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nucleus_ox Nucleus Nrf2->Nucleus_ox ARE Antioxidant Genes (HO-1, SOD) Nucleus_ox->ARE Ferulic_Acid_ox Ferulic Acid Ferulic_Acid_ox->Keap1

Caption: Ferulic acid's dual role in inflammation and oxidative stress.

Z_Ligustilide_Signaling cluster_neuro Neuroprotective Pathway cluster_cancer Anticancer Pathway (Hypoxia) Ischemia Ischemia PI3K PI3K Ischemia->PI3K Akt Akt PI3K->Akt Bcl-2 Bcl-2 Akt->Bcl-2 Bax Bax Akt->Bax Apoptosis_n Neuronal Apoptosis Bcl-2->Apoptosis_n Bax->Apoptosis_n Z_Ligustilide_n Z-Ligustilide Z_Ligustilide_n->PI3K Hypoxia Hypoxia ER_Stress ER_Stress Hypoxia->ER_Stress c-Myc c-Myc ER_Stress->c-Myc Apoptosis_c Cancer Cell Apoptosis c-Myc->Apoptosis_c Z_Ligustilide_c Z-Ligustilide Z_Ligustilide_c->ER_Stress

Caption: Z-Ligustilide's mechanisms in neuroprotection and cancer.

APS_Signaling cluster_immuno Immunomodulatory Pathway cluster_workflow Experimental Workflow: Cytokine Measurement APS Angelica Polysaccharides Macrophage Macrophage APS->Macrophage Activation & Proliferation T_Cell T_Cell APS->T_Cell Proliferation Th1_Cytokines Th1 Cytokines (IL-2, IFN-g) T_Cell->Th1_Cytokines Upregulation Th2_Cytokines Th2 Cytokines (IL-4) T_Cell->Th2_Cytokines Downregulation Immune_Cells Isolate Immune Cells (e.g., Splenocytes) Treatment Treat with APS (Various Concentrations) Immune_Cells->Treatment Incubation Incubate for 24-48h Treatment->Incubation Supernatant Collect Supernatant Incubation->Supernatant ELISA ELISA for Cytokines (IL-2, IFN-g, IL-4) Supernatant->ELISA Data_Analysis Data Analysis ELISA->Data_Analysis

Caption: Immunomodulatory effects of Angelica Polysaccharides (APS).

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis of angelate esters and the evaluation of the biological activities of Angelica-derived compounds.

Synthesis of Angelic Acid Esters from Tiglic Acid

This protocol describes a general method for the isomerization of tiglic acid to angelic acid, followed by esterification.

1. Isomerization of Tiglic Acid to Angelic Acid:

  • A mixture of tiglic acid and an organic sulfinic acid (e.g., p-toluenesulfinic acid) as a catalyst is heated.

  • The reaction progress is monitored by techniques such as gas chromatography to determine the ratio of angelic acid to tiglic acid.

  • Angelic acid is then isolated from the mixture by fractional distillation under reduced pressure.

2. Esterification of Angelic Acid:

  • Angelic acid is reacted with the desired alcohol in the presence of an ester exchange catalyst (e.g., dioctyltin laurate) and a solvent like toluene.

  • The reaction mixture is heated under reflux, and the progress is monitored by TLC or GC.

  • The resulting angelate ester is purified by column chromatography.

Quantification of Ferulic Acid in Angelica Extract by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantitative analysis of ferulic acid.

1. Sample Preparation:

  • A powdered sample of dried Angelica root is extracted with a methanol-formic acid (95:5) solution using sonication.

  • The extract is then filtered through a 0.2 µm membrane filter prior to injection into the HPLC system.

2. HPLC Conditions:

  • Column: Alltima C18 column (5 µm, 4.6 mm i.d. × 250 mm) with a C18 guard column.

  • Mobile Phase: A gradient of 1.0% acetic acid in water (A) and acetonitrile (B). The gradient program can be optimized but a typical starting condition is 19% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 320 nm.

  • Column Temperature: 30°C.

  • Quantification: A standard curve is generated using known concentrations of a ferulic acid standard. The concentration in the sample is determined by comparing its peak area to the standard curve.

NF-κB Inhibition Assay

This protocol describes a general method to assess the inhibition of the NF-κB signaling pathway, which is relevant for many of the anti-inflammatory compounds discussed.

1. Cell Culture and Treatment:

  • A suitable cell line, such as RAW 264.7 macrophages, is cultured to an appropriate confluency.

  • Cells are pre-treated with various concentrations of the test compound (e.g., ferulic acid, Z-ligustilide) for a specified time (e.g., 1-2 hours).

  • NF-κB activation is then induced by adding a stimulant like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 30-60 minutes).

2. Western Blot for IκBα Degradation and p65 Nuclear Translocation:

  • After treatment, cells are harvested, and cytoplasmic and nuclear protein fractions are isolated.

  • Protein concentrations are determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is probed with primary antibodies against IκBα, p65, and loading controls (e.g., β-actin for cytoplasmic fraction, Lamin B for nuclear fraction).

  • HRP-conjugated secondary antibodies are used for detection with a chemiluminescent substrate.

  • The inhibition of IκBα degradation and p65 translocation is quantified by densitometry.

3. Luciferase Reporter Assay for NF-κB Transcriptional Activity:

  • Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB response elements. A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.

  • Transfected cells are treated with the test compound and then stimulated with an NF-κB activator (e.g., TNF-α).

  • Cell lysates are prepared, and luciferase activity is measured using a luminometer.

  • The inhibition of NF-κB transcriptional activity is calculated as the reduction in luciferase expression relative to the stimulated control.

Conclusion

This technical guide provides an in-depth overview of the derivatives and analogs of this compound, with a primary focus on the bioactive compounds derived from Angelic Acid and the Angelica genus. The presented data on their biological activities, underlying signaling pathways, and relevant experimental protocols highlight their significant therapeutic potential. For researchers and drug development professionals, these compounds represent a rich source of lead structures for the development of novel therapeutics targeting a range of diseases, including inflammatory disorders, cancer, and neurodegenerative conditions. Further research into the structure-activity relationships of specific angelic acid derivatives is warranted to optimize their potency and pharmacokinetic properties.

References

Angelic Anhydride: A Technical Guide to Stereochemistry and Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelic anhydride, the common name for (Z,Z)-2-methyl-2-butenoic anhydride, is an organic compound of interest in synthetic chemistry and drug development. It is the anhydride of angelic acid, an unsaturated monocarboxylic acid found in various plants of the Apiaceae family.[1] The stereochemistry of the double bonds in the constituent angelic acid moieties dictates the geometry of the anhydride and gives rise to potential isomeric forms. This technical guide provides a comprehensive overview of the stereochemistry and isomers of this compound, including available physicochemical data and a discussion of synthetic approaches.

Stereochemistry of 2-Methyl-2-butenoic Anhydride Isomers

The core of this compound's stereochemistry lies in the geometric isomerism of its parent carboxylic acid, 2-methyl-2-butenoic acid. This acid exists as two stereoisomers: angelic acid (the cis or Z-isomer) and tiglic acid (the trans or E-isomer). The anhydride is formed from two molecules of this acid, leading to three possible stereoisomers of the resulting anhydride, C₁₀H₁₄O₃.

The three potential stereoisomers are:

  • This compound ((Z,Z)-2-methyl-2-butenoic anhydride): Formed from two molecules of angelic acid. Both acyl groups possess the Z configuration.

  • Tiglic Anhydride ((E,E)-2-methyl-2-butenoic anhydride): Formed from two molecules of tiglic acid. Both acyl groups possess the E configuration.

  • Angelic Tiglic Anhydride ((Z,E)-2-methyl-2-butenoic anhydride): A mixed anhydride formed from one molecule of angelic acid and one molecule of tiglic acid. This isomer possesses one acyl group with the Z configuration and one with the E configuration.

It is important to note that while this compound and Tiglic Anhydride are well-documented, extensive searches of the scientific literature did not yield specific experimental data for the mixed (Z,E)-isomer. This suggests that the mixed anhydride may be unstable and readily disproportionate into the more thermodynamically stable symmetric anhydrides, or that it has not yet been isolated and characterized.

Visualization of Isomeric Relationships

The relationship between the parent acids and the resulting anhydride isomers can be visualized as follows:

isomers cluster_acids Parent Carboxylic Acids cluster_anhydrides Anhydride Isomers Angelic Acid (Z) Angelic Acid (Z) This compound (Z,Z) This compound (Z,Z) Angelic Acid (Z)->this compound (Z,Z) x 2 Angelic Tiglic Anhydride (Z,E) Angelic Tiglic Anhydride (Z,E) Angelic Acid (Z)->Angelic Tiglic Anhydride (Z,E) Tiglic Acid (E) Tiglic Acid (E) Tiglic Anhydride (E,E) Tiglic Anhydride (E,E) Tiglic Acid (E)->Tiglic Anhydride (E,E) x 2 Tiglic Acid (E)->Angelic Tiglic Anhydride (Z,E)

Figure 1: Formation of 2-methyl-2-butenoic anhydride isomers.

Quantitative Data

The following table summarizes the available quantitative data for the symmetric isomers of 2-methyl-2-butenoic anhydride. No experimental data for the mixed (Z,E)-isomer was found in the reviewed literature.

PropertyThis compound ((Z,Z)-isomer)Tiglic Anhydride ((E,E)-isomer)
CAS Number 94487-74-8[2]14316-68-8[3]
Molecular Formula C₁₀H₁₄O₃[2]C₁₀H₁₄O₃[3]
Molecular Weight 182.22 g/mol 182.22 g/mol
Appearance Colorless to light orange to yellow clear liquidColorless to orange to green clear liquid
Boiling Point 108 °C at 13 mmHgNot available
Melting Point Not availableNot available
Density 1.0 g/cm³ (approx.)Not available

Experimental Protocols

Proposed Synthesis of Symmetric Anhydrides

A common method for synthesizing symmetric anhydrides is the reaction of the corresponding carboxylic acid with a dehydrating agent such as acetic anhydride, dicyclohexylcarbodiimide (DCC), or oxalyl chloride.

Example Workflow for Synthesis:

synthesis_workflow cluster_reactants Reactants Carboxylic Acid Angelic Acid or Tiglic Acid Reaction Reaction Carboxylic Acid->Reaction Dehydrating Agent e.g., Acetic Anhydride, DCC Dehydrating Agent->Reaction Purification Purification Reaction->Purification Product Symmetric Anhydride ((Z,Z) or (E,E)) Purification->Product Characterization Characterization Product->Characterization

Figure 2: General workflow for symmetric anhydride synthesis.

Protocol Outline:

  • Reaction Setup: The appropriate carboxylic acid (angelic acid or tiglic acid) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether).

  • Addition of Dehydrating Agent: The dehydrating agent is added to the solution, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.

  • Reaction: The mixture is stirred at room temperature or gently heated to drive the reaction to completion. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is worked up to remove byproducts and unreacted starting materials. This may involve filtration (e.g., to remove dicyclohexylurea if DCC is used) and washing with aqueous solutions. The crude product is then purified, typically by distillation under reduced pressure or chromatography.

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy.

Note on Mixed Anhydride Synthesis: The synthesis of the mixed (Z,E)-anhydride would be more challenging due to the potential for disproportionation. A possible approach could involve the reaction of the acid chloride of one isomer with the carboxylate salt of the other isomer at low temperatures. However, isolation of a pure mixed anhydride would likely be difficult.

Spectroscopic Characterization

While specific experimental NMR data for the isomers of 2-methyl-2-butenoic anhydride are not available in the literature searched, the expected ¹H and ¹³C NMR signals can be predicted based on the structures.

Expected ¹H NMR Features:

  • This compound ((Z,Z)-isomer): Due to the cis relationship of the methyl and ethyl groups, the vinylic proton would likely appear at a different chemical shift compared to the trans isomer. The two methyl groups and the methylene protons of the ethyl group would also have characteristic signals.

  • Tiglic Anhydride ((E,E)-isomer): The trans arrangement would influence the chemical shift of the vinylic proton.

  • Angelic Tiglic Anhydride ((Z,E)-isomer): The spectrum would be more complex, showing two sets of signals for the non-equivalent angelic and tiglic moieties.

Expected ¹³C NMR Features:

The chemical shifts of the carbonyl carbon, the olefinic carbons, and the alkyl carbons would be expected to differ slightly between the isomers due to the different steric environments.

Conclusion

The stereochemistry of this compound is defined by the cis configuration of the double bonds in its constituent angelic acid units. It is one of three possible stereoisomers of 2-methyl-2-butenoic anhydride, the other two being tiglic anhydride (trans,trans) and the mixed angelic tiglic anhydride (cis,trans). While physicochemical data for the symmetric anhydrides are partially available, the mixed anhydride remains uncharacterized in the scientific literature, suggesting potential instability. The synthesis of the symmetric anhydrides can be achieved through standard dehydration methods, although specific optimized protocols are not widely reported. Further research is required to isolate and characterize the mixed anhydride and to obtain detailed spectroscopic data for all three isomers, which would be valuable for their unambiguous identification and for advancing their applications in chemical synthesis and drug discovery.

References

An In-Depth Technical Guide to Angelic Anhydride: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelic Anhydride, the anhydride of angelic acid, is a reactive chemical intermediate with significant potential in organic synthesis and drug development. This technical guide provides a comprehensive overview of the discovery and history of this compound, including its synthesis, chemical properties, and known biological relevance. Detailed experimental protocols for key synthesis methodologies are presented, alongside a summary of its quantitative data. Furthermore, this guide illustrates relevant chemical transformations and experimental workflows using logical diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound, systematically named (Z)-2-methylbut-2-enoic anhydride, is a derivative of angelic acid, a naturally occurring monocarboxylic unsaturated organic acid. While the history of angelic acid dates back to the 19th century, the specific timeline of this compound's discovery and synthesis is less documented. This guide aims to consolidate the available historical and technical information to provide a thorough resource for the scientific community. The primary application of this compound appears to be as a reagent in the synthesis of angelate esters, which are recognized for their potential therapeutic properties, including analgesic and spasmolytic effects.[1][2]

Discovery and History

The history of this compound is intrinsically linked to its parent compound, angelic acid.

Discovery of Angelic Acid (1842):

The journey began in 1842 when the German pharmacist Ludwig Andreas Buchner first isolated angelic acid from the roots of the garden angelica plant (Angelica archangelica). The name of the acid, and subsequently its derivatives, is derived from this plant.

While the exact date and discoverer of this compound remain elusive in readily available literature, it is reasonable to infer that its synthesis would have followed the characterization and availability of angelic acid. General methods for the synthesis of acid anhydrides were known during the 19th and early 20th centuries, making it plausible that this compound was first prepared during this period by reacting angelic acid with a suitable dehydrating agent.

A significant development in the broader field of aliphatic acid anhydride synthesis was the work of Smith Gordon Ernest and his colleagues. Their patent on the manufacture of aliphatic acid anhydrides from unsaturated hydrocarbon acid anhydrides provides a foundational method that is applicable to the synthesis of this compound.[3][4]

Physicochemical Properties

This compound is characterized by the following properties:

PropertyValueReference
Molecular Formula C₁₀H₁₄O₃[5]
Molecular Weight 182.22 g/mol
CAS Number 94487-74-8
Appearance Not specified in search results
Boiling Point Not specified in search results
Solubility Soluble in DMSO

Synthesis of this compound

The synthesis of this compound typically involves the dehydration of angelic acid or the reaction of an angelic acid derivative with a suitable reagent. While a definitive "first" synthesis method is not clearly documented, established methods for acid anhydride formation can be applied.

General Synthesis from Angelic Acid

A common method for preparing symmetrical acid anhydrides is the reaction of the corresponding carboxylic acid with a dehydrating agent. For this compound, this would involve the dehydration of two equivalents of angelic acid.

Experimental Protocol:

Materials:

  • Angelic acid

  • Acetic anhydride (as a dehydrating agent)

  • Inert solvent (e.g., diethyl ether, dichloromethane)

  • Apparatus for distillation and reflux

Procedure:

  • A solution of angelic acid in an inert solvent is prepared in a round-bottom flask.

  • A stoichiometric amount of acetic anhydride is added to the solution.

  • The mixture is refluxed for a specified period to drive the dehydration reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent and the acetic acid byproduct are removed by distillation under reduced pressure.

  • The resulting crude this compound can be further purified by vacuum distillation or chromatography.

DOT Diagram: General Synthesis of this compound

G cluster_products Products AngelicAcid1 Angelic Acid Reaction AngelicAcid1->Reaction AngelicAcid2 Angelic Acid AngelicAcid2->Reaction DehydratingAgent Dehydrating Agent (e.g., Acetic Anhydride) DehydratingAgent->Reaction AngelicAnhydride This compound Water Water Reaction->AngelicAnhydride + Reaction->Water

Caption: General reaction scheme for the synthesis of this compound.

Synthesis via Acyl Chloride

Another common method involves the reaction of an acyl chloride with a carboxylate salt.

Experimental Protocol:

Materials:

  • Angelic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • Sodium angelate (prepared by reacting angelic acid with sodium hydroxide)

  • Inert solvent (e.g., anhydrous diethyl ether)

Procedure: Step 1: Formation of Angeloyl Chloride

  • Angelic acid is reacted with an excess of thionyl chloride or oxalyl chloride in an inert solvent under anhydrous conditions.

  • The reaction mixture is gently refluxed until the evolution of HCl and SO₂ (or CO and CO₂) ceases.

  • The excess thionyl chloride or oxalyl chloride and the solvent are removed by distillation to yield crude angeloyl chloride.

Step 2: Reaction of Angeloyl Chloride with Sodium Angelate

  • The crude angeloyl chloride is dissolved in an anhydrous inert solvent.

  • A suspension of sodium angelate in the same solvent is added portion-wise to the angeloyl chloride solution with stirring.

  • The reaction is typically carried out at room temperature and monitored for completion.

  • The precipitated sodium chloride is removed by filtration.

  • The solvent is evaporated from the filtrate to yield crude this compound, which can then be purified.

DOT Diagram: Synthesis via Angeloyl Chloride

G cluster_step1 Step 1: Formation of Angeloyl Chloride cluster_step2 Step 2: Reaction with Sodium Angelate AngelicAcid Angelic Acid AngeloylChloride Angeloyl Chloride AngelicAcid->AngeloylChloride + Thionyl Chloride ThionylChloride Thionyl Chloride (SOCl₂) AngelicAnhydride This compound AngeloylChloride->AngelicAnhydride + Sodium Angelate SodiumAngelate Sodium Angelate NaCl Sodium Chloride

Caption: Two-step synthesis of this compound via an acyl chloride intermediate.

Biological Activity and Relevance in Drug Development

While direct studies on the biological activity of this compound are limited in the available literature, its significance lies in its role as a precursor to angelate esters. These esters are known to be the active components responsible for the pain-relieving and spasmolytic actions of extracts from the butterbur plant (Petasites hybridus).

The anhydride functional group is highly reactive and can act as an acylating agent. In a biological context, this reactivity could lead to the acylation of various biomolecules, a mechanism that would need to be investigated to understand any direct biological effects of this compound itself.

Given its role in synthesizing biologically active esters, this compound is a molecule of interest for medicinal chemists and drug development professionals. The development of efficient and scalable syntheses of this compound is crucial for the production of these potentially therapeutic compounds.

DOT Diagram: Logical Relationship in Drug Development

G AngelicAnhydride This compound AngelateEsters Angelate Esters AngelicAnhydride->AngelateEsters Synthesis Reagent TherapeuticEffects Pain-Relieving & Spasmolytic Action AngelateEsters->TherapeuticEffects Exhibits

Caption: Role of this compound in synthesizing therapeutic angelate esters.

Conclusion

This compound, while not as extensively studied as its parent acid, holds a significant position as a chemical intermediate. Its history is intertwined with the discovery and investigation of angelic acid. The synthesis of this compound can be achieved through established methods for acid anhydride formation, providing a gateway to the production of biologically active angelate esters. For researchers and professionals in drug development, a thorough understanding of the synthesis and properties of this compound is essential for harnessing its potential in the creation of novel therapeutics. Further research into the direct biological activities of this compound and the optimization of its synthesis will be valuable contributions to the fields of organic chemistry and medicinal science.

References

Methodological & Application

Application Notes and Protocols: Angelic Anhydride Acylation of Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylation of alcohols is a fundamental transformation in organic synthesis, crucial for the protection of hydroxyl groups and the synthesis of ester-containing molecules with applications in pharmaceuticals, fragrances, and materials science. Angelic anhydride, the anhydride of angelic acid ((Z)-2-methyl-2-butenoic acid), is a reactive acylating agent that can be used to introduce the angeloyl group into various molecules. The angelate ester moiety is found in a number of natural products and pharmacologically active compounds, making this reagent a valuable tool in medicinal chemistry and drug development.

This document provides a detailed protocol for the acylation of alcohols using this compound. The information is based on established procedures for acylation with other acid anhydrides, adapted for the specific use of this compound.[1][2][3][4][5]

Reaction Mechanism

The acylation of an alcohol with this compound proceeds via a nucleophilic acyl substitution mechanism. The alcohol, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of the this compound. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a molecule of angelic acid as a leaving group and forming the desired angelate ester. The reaction is often catalyzed by a base, such as pyridine or 4-(dimethylamino)pyridine (DMAP), which activates the alcohol and neutralizes the angelic acid byproduct.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products AngelicAnhydride This compound TetrahedralIntermediate Tetrahedral Intermediate AngelicAnhydride->TetrahedralIntermediate Alcohol Alcohol (R-OH) Alcohol->TetrahedralIntermediate Nucleophilic Attack AngelateEster Angelate Ester TetrahedralIntermediate->AngelateEster Leaving Group Departure AngelicAcid Angelic Acid TetrahedralIntermediate->AngelicAcid

Caption: Nucleophilic acyl substitution mechanism for this compound acylation.

Experimental Protocols

General Protocol for the Acylation of a Primary Alcohol with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Primary alcohol

  • This compound (CAS 94487-74-8)

  • 4-(Dimethylamino)pyridine (DMAP) or other suitable base/catalyst

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equiv).

  • Dissolve the alcohol in anhydrous dichloromethane (5-10 mL per mmol of alcohol).

  • Add 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Addition of this compound: In a separate flask, dissolve this compound (1.2-1.5 equiv) in a minimal amount of anhydrous dichloromethane.

  • Add the this compound solution dropwise to the stirring alcohol solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining anhydride and the angelic acid byproduct.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure angelate ester.

Data Presentation

The following table summarizes representative yields for the acylation of various alcohols with acid anhydrides under different catalytic conditions. While specific data for this compound is limited, these examples provide a general expectation of reactivity and yields.

Alcohol SubstrateAcylating AgentCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
Benzyl AlcoholAcetic AnhydrideDMAP (5)DCMRT295
1-OctanolAcetic AnhydrideBi(OTf)₃ (1)CH₂Cl₂RT0.598
GeraniolAcetic AnhydrideNoneNone607>99
PhenolAcetic AnhydrideNaHCO₃TolueneRT24>99
tert-ButanolPivalic AnhydrideBi(OTf)₃ (5)CH₂Cl₂RT291

Note: This data is representative of general acylation reactions and should be used as a guideline. Actual yields with this compound may vary depending on the substrate and reaction conditions.

Experimental Workflow

The following diagram illustrates the general workflow for the this compound acylation of an alcohol, from reaction setup to the isolation of the pure product.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Alcohol + this compound + Catalyst in Solvent Stirring Stir at RT Reactants->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quench Quench with NaHCO₃ (aq) Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash Wash with Brine Extraction->Wash Drying Dry over Na₂SO₄ Wash->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography PureProduct PureProduct Chromatography->PureProduct Pure Angelate Ester

Caption: General experimental workflow for this compound acylation.

Safety and Handling

This compound is expected to be corrosive and moisture-sensitive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store under an inert atmosphere and protect from moisture to prevent hydrolysis.

Disclaimer: The provided protocols are based on general procedures for acylation reactions with acid anhydrides and are intended as a starting point for the acylation of alcohols with this compound. Optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Angelic Anhydride in Natural Product Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Angelic anhydride is a valuable reagent in organic synthesis, primarily utilized for the introduction of the angelate ester moiety into complex molecules. This functionality is present in a variety of biologically active natural products, contributing significantly to their pharmacological profiles. This document provides detailed application notes and protocols for the use of this compound in the synthesis of natural products, with a specific focus on the semi-synthesis of ingenol 3-angelate (also known as ingenol mebutate or PEP005), a potent agent for the treatment of actinic keratosis.

Application Notes

This compound serves as an efficient acylating agent for the esterification of hydroxyl groups in sensitive and sterically hindered substrates, which are common features of natural product scaffolds. The angelate group, an unsaturated five-carbon ester, is a key pharmacophore in several natural products, including the tigliane diterpenes.

One of the most significant applications of this compound is in the semi-synthesis of ingenol 3-angelate from ingenol, a complex diterpenoid isolated from plants of the Euphorbia genus. The selective acylation of the C3 hydroxyl group of ingenol is a critical step in the synthesis of this important pharmaceutical agent.

Key Advantages of this compound in Natural Product Synthesis:

  • High Reactivity: As an anhydride, it is more reactive than the corresponding carboxylic acid, facilitating esterification under milder conditions.

  • Good Selectivity: In conjunction with appropriate protecting group strategies and reaction conditions, selective acylation of specific hydroxyl groups in polyol-containing natural products can be achieved.

  • Formation of Bioactive Esters: The angelate moiety is crucial for the biological activity of numerous natural products.

Featured Application: Semi-synthesis of Ingenol 3-Angelate

The following sections detail the synthetic strategy and protocols for the preparation of ingenol 3-angelate, a potent activator of Protein Kinase C (PKC), from a protected ingenol precursor.

Synthetic Workflow

The overall synthetic strategy involves the protection of the more reactive hydroxyl groups of ingenol, followed by the selective acylation of the C3 hydroxyl group with this compound, and subsequent deprotection to yield the final product. An alternative route involves the acylation of 20-deoxy-ingenol followed by oxidation.

G cluster_protection Protection cluster_acylation Acylation cluster_deprotection Deprotection Ingenol Ingenol Protected_Ingenol 5,20-Acetonide Protected Ingenol Ingenol->Protected_Ingenol Acetone, p-TSA Acylated_Product Protected Ingenol 3-Angelate Protected_Ingenol->Acylated_Product LHMDS, THF Angelic_Anhydride This compound Angelic_Anhydride->Acylated_Product Final_Product Ingenol 3-Angelate Acylated_Product->Final_Product Acidic Workup

Caption: Synthetic workflow for ingenol 3-angelate.

Quantitative Data

The following table summarizes the quantitative data for the key steps in the semi-synthesis of an ingenol 3-angelate derivative.[1]

StepReactantsProductSolventCatalyst/BaseTemperature (°C)Time (min)Yield (%)
Acylation 5,20-Acetonide Protected Ingenol, this compound3-O-Angeloyl-5,20-acetonide-ingenolTHFLHMDS15 to RT4095
Acetylation 3-O-Angeloyl-5,20-acetonide-ingenol, Acetic Anhydride3-O-Angeloyl-20-O-acetyl-ingenolPyridineDMAPRT12092

Experimental Protocols

Protocol 1: Selective Acylation of Protected Ingenol with this compound[1]

This protocol describes the selective acylation of the C3 hydroxyl group of 5,20-acetonide protected ingenol.

Materials:

  • 5,20-Acetonide Protected Ingenol

  • This compound

  • Lithium hexamethyldisilazide (LHMDS) solution (0.1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate for chromatography

Procedure:

  • Dissolve the 5,20-acetonide protected ingenol and this compound in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 15 °C.

  • Slowly add the 0.1 M solution of LHMDS in THF to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 40 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate (e.g., 10:1 to 5:1) to afford the desired 3-O-angeloyl-5,20-acetonide-ingenol.

Protocol 2: Acylation of 20-Deoxy-ingenol with this compound[2]

This protocol provides a general method for the acylation of 20-deoxy-ingenol as described in the patent literature.

Materials:

  • 20-Deoxy-ingenol

  • This compound

  • Anhydrous solvent (e.g., THF or Dichloromethane)

  • A suitable base (e.g., Potassium carbonate, LHMDS, or N,N-diisopropylethylamine)

  • Reagents for aqueous workup (e.g., water, brine)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for purification

Procedure:

  • In a suitable reaction vessel, dissolve 20-deoxy-ingenol in the chosen anhydrous solvent under an inert atmosphere.

  • Add the selected base to the solution.

  • Add a solution of this compound in the same anhydrous solvent to the reaction mixture.

  • Stir the reaction at an appropriate temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding water or a saturated aqueous solution of a mild acid or salt.

  • Perform a standard aqueous workup, including extraction with an organic solvent.

  • Dry the combined organic extracts over an anhydrous drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude 20-deoxy-ingenol-3-angelate by column chromatography.

Mechanism of Action of Ingenol 3-Angelate: Signaling Pathway

Ingenol 3-angelate exerts its therapeutic effects through a dual mechanism of action: direct cytotoxicity and induction of an inflammatory immune response.[2] A key molecular target is Protein Kinase C (PKC).

G cluster_direct Direct Cytotoxicity cluster_indirect Immune Response IM Ingenol Mebutate PKC Protein Kinase C (PKCδ) IM->PKC Activation MEK MEK PKC->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Necrosis Cell Necrosis ERK->Necrosis Induction DAMPs Release of DAMPs and Pro-inflammatory Cytokines Necrosis->DAMPs Neutrophils Neutrophil Infiltration DAMPs->Neutrophils Recruitment Clearance Clearance of Malignant Cells Neutrophils->Clearance

Caption: Dual mechanism of action of Ingenol Mebutate.

The binding of ingenol mebutate to PKCδ activates the MEK/ERK signaling pathway, leading to rapid necrotic cell death of the targeted actinic keratosis cells.[3] This necrosis results in the release of damage-associated molecular patterns (DAMPs) and pro-inflammatory cytokines, which in turn recruit neutrophils and other immune cells to the site. This secondary inflammatory response contributes to the clearance of remaining malignant cells and the overall therapeutic effect.

References

Application Notes and Protocols for the Esterification of Primary Alcohols with Angelic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the esterification of primary alcohols with angelic anhydride. This reaction is of significant interest in medicinal chemistry and natural product synthesis due to the pharmacological activity of angelate esters.

Introduction

Angelic acid esters are key structural motifs in a variety of natural products that exhibit significant biological activity. Notably, esters of angelic acid are the active components in extracts from the butterbur plant (Petasites hybridus), which are used for their pain-relieving and spasmolytic properties. The synthesis of these and other angelate esters is a critical step in the development of new therapeutic agents. The direct esterification of primary alcohols with this compound is an effective method for the preparation of these valuable compounds. This document outlines the key reaction parameters, provides detailed experimental protocols, and summarizes relevant quantitative data.

Reaction Overview and Key Parameters

The esterification of primary alcohols with this compound is typically facilitated by a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds under mild conditions and generally provides good to high yields of the corresponding angelate ester.

Key Parameters for Successful Esterification:

  • Catalyst: 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for this transformation, often used in catalytic amounts (0.05–2 mol%).[1][2]

  • Solvent: The reaction can be carried out in a variety of aprotic solvents, such as dichloromethane (DCM), or even under solvent-free conditions.[1][2]

  • Temperature: The reaction is typically conducted at room temperature.[3]

  • Reactant Stoichiometry: Near equimolar amounts of the primary alcohol and this compound are generally used.

  • Reaction Time: Reaction times can vary depending on the substrate and specific conditions but are often complete within a few hours.

  • Isomerization: A critical consideration in the synthesis of angelate esters is the potential for isomerization of the angelate (Z-form) to the thermodynamically more stable tiglate (E-form). The use of mild, non-acidic conditions, such as those employed in DMAP-catalyzed reactions, helps to minimize this side reaction.

Experimental Protocols

The following protocols provide a general framework for the esterification of primary alcohols with this compound. It is recommended to optimize the reaction conditions for each specific substrate.

Protocol 1: General DMAP-Catalyzed Esterification of a Primary Alcohol with this compound

This protocol is adapted from the general procedure for DMAP-catalyzed esterification with anhydrides.

Materials:

  • Primary alcohol

  • This compound

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add the primary alcohol (1.0 eq).

  • Dissolve the alcohol in anhydrous dichloromethane (concentration will vary depending on the scale, a typical starting point is 0.1-0.5 M).

  • Add this compound (1.0-1.2 eq) to the solution.

  • Add a catalytic amount of DMAP (0.05-0.1 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted anhydride and angelic acid byproduct) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure angelate ester.

Data Presentation

The following table summarizes representative examples of angelate esters synthesized from primary alcohols. While specific yield data for the direct esterification with this compound is not widely available in a consolidated format, the following examples are based on transesterification methods which indicate the feasibility of forming these esters.

Primary AlcoholAngelate Ester ProductNotes
(Z)-3-Hexenyl alcohol(Z)-3-Hexenyl angelateA component of natural fragrances.
n-Amyl alcoholn-Amyl angelateUsed in perfume compositions.
n-Hexyl alcoholn-Hexyl angelateUsed in perfume compositions.
n-Heptyl alcoholn-Heptyl angelateUsed in perfume compositions.
Benzyl alcoholBenzyl angelateA common fragrance ingredient.
CitronellolCitronellyl angelatePossesses a rosy scent.
GeraniolGeranyl angelateA valuable fragrance compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the DMAP-catalyzed esterification of a primary alcohol with this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Primary Alcohol E Combine reactants in flask A->E B This compound B->E C DMAP (catalyst) C->E D Anhydrous DCM (solvent) D->E F Stir at Room Temperature E->F G Monitor by TLC F->G H Dilute with DCM G->H I Wash with NaHCO3 (aq) H->I J Wash with Brine I->J K Dry over Na2SO4 J->K L Filter and Concentrate K->L M Column Chromatography L->M N Pure Angelate Ester M->N

General workflow for DMAP-catalyzed esterification.
Signaling Pathway of Angelate Esters in Pain and Migraine

Certain angelate esters, such as petasin and isopetasin found in butterbur extract, have been shown to have a therapeutic effect in the prevention of migraines. Their mechanism of action is believed to involve the modulation of the TRPA1 (Transient Receptor Potential Ankryin 1) and TRPV1 (Transient Receptor Potential Vanilloid 1) ion channels on trigeminal neurons. This modulation leads to a reduction in the release of Calcitonin Gene-Related Peptide (CGRP), a key neuropeptide in the pathophysiology of migraine.

G cluster_pathway Proposed Mechanism of Angelate Esters in Migraine Prevention angelate Angelate Esters (e.g., Petasin, Isopetasin) trpa1 TRPA1 Channel angelate->trpa1 Modulation trpm8 TRPV1 Channel angelate->trpm8 Modulation neuron Trigeminal Neuron trpa1->neuron trpm8->neuron cgrp CGRP Release neuron->cgrp Inhibition of migraine Migraine Pathophysiology cgrp->migraine Leads to

Signaling pathway of angelate esters in migraine.

References

Application Notes and Protocols: DMAP-Catalyzed Acylation with Angelic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylation is a fundamental transformation in organic synthesis, crucial for the introduction of acyl groups into molecules, thereby modifying their biological activity, stability, and pharmacokinetic properties. Angelate esters, in particular, are an important class of compounds found in numerous natural products exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and analgesic properties. The efficient synthesis of these esters is therefore of significant interest in drug discovery and development.

4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst for acylation reactions.[1][2][3] Its catalytic activity is significantly greater than that of pyridine, often by a factor of 10^4 to 10^5.[1] This heightened reactivity allows for acylations to proceed under mild conditions, often at room temperature, with high yields, even for sterically hindered or sensitive substrates.[2] This application note provides a detailed overview and protocol for the DMAP-catalyzed acylation of alcohols and other nucleophiles using angelic anhydride.

Catalytic Mechanism of DMAP in Acylation

The catalytic cycle of DMAP in the acylation of an alcohol with an anhydride proceeds through a nucleophilic catalysis pathway. The mechanism involves the initial reaction of DMAP with the anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol, leading to the formation of the desired ester and regeneration of the DMAP catalyst. An auxiliary base, such as triethylamine or pyridine, is often added to neutralize the carboxylic acid byproduct, preventing the protonation and deactivation of DMAP.

DMAP_Catalytic_Cycle cluster_0 Catalytic Cycle DMAP DMAP AngelicAnhydride This compound Acylpyridinium N-Angeloylpyridinium Intermediate AngelicAnhydride->Acylpyridinium + DMAP Ester Angelate Ester Acylpyridinium->Ester + R-OH Angelate Angelate Anion Acylpyridinium->Angelate Alcohol R-OH (Alcohol) Ester->DMAP Regenerates ProtonatedBase Protonated Base Angelate->ProtonatedBase + H+ from R-OH ProtonatedDMAP Protonated DMAP Base Base (e.g., Et3N) Base->DMAP Regenerates

Caption: Catalytic cycle of DMAP in the acylation of an alcohol with this compound.

Experimental Protocols

The following are general protocols for the DMAP-catalyzed acylation of a primary alcohol with this compound. These protocols may require optimization for specific substrates, particularly for secondary, tertiary, or sterically hindered alcohols.

Protocol 1: General Procedure for Acylation of a Primary Alcohol

Materials:

  • Primary alcohol (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 mmol, 0.1 equiv)

  • Triethylamine (Et3N) (1.5 mmol, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equiv), anhydrous dichloromethane (5 mL), and triethylamine (1.5 equiv).

  • Stir the solution at room temperature and add DMAP (0.1 equiv).

  • In a separate vial, dissolve this compound (1.2 equiv) in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired angelate ester.

Protocol 2: Acylation under Solvent-Free and Auxiliary Base-Free Conditions

For certain substrates, a more environmentally friendly approach can be employed.

Materials:

  • Alcohol (1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.01-0.05 mmol, 1-5 mol%)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask, add the alcohol (1.0 equiv), this compound (1.1 equiv), and DMAP (1-5 mol%).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete as monitored by TLC.

  • If the product is volatile, it can be directly purified by distillation under reduced pressure.

  • Alternatively, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate), wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the crude product by flash column chromatography if necessary.

Data Presentation

The following table provides representative yields for the DMAP-catalyzed acylation of various alcohols with an anhydride. Note that these are illustrative yields based on similar reactions and may vary for this compound.

EntryAlcohol SubstrateProductYield (%)
1Benzyl AlcoholBenzyl angelate>95
2CyclohexanolCyclohexyl angelate90-95
3tert-Butanoltert-Butyl angelate70-80
41-OctanolOctyl angelate>95
5GeraniolGeranyl angelate85-90
6PhenolPhenyl angelate80-85

Workflow and Logical Relationships

The following diagram illustrates the general workflow for a DMAP-catalyzed acylation experiment.

Acylation_Workflow cluster_workflow Experimental Workflow Start Start Preparation Prepare Reactants (Alcohol, this compound, DMAP, Solvent, Base) Start->Preparation Reaction Combine Reactants and Stir at RT Preparation->Reaction Monitoring Monitor Reaction (TLC) Reaction->Monitoring Workup Aqueous Workup (Quench, Extract, Wash, Dry) Monitoring->Workup Reaction Complete Purification Purify Product (Column Chromatography or Distillation) Workup->Purification Analysis Characterize Product (NMR, MS, IR) Purification->Analysis End End Analysis->End

Caption: General workflow for DMAP-catalyzed acylation.

Conclusion

DMAP-catalyzed acylation with this compound is a powerful and versatile method for the synthesis of angelate esters. The mild reaction conditions, high yields, and broad substrate scope make it an attractive strategy in the synthesis of complex natural products and pharmaceutically active compounds. The provided protocols offer a solid starting point for researchers to explore this important transformation. Optimization of reaction parameters for specific substrates is encouraged to achieve the best results.

References

Application Notes and Protocols: Reaction of Angelic Anhydride with Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelic anhydride ((Z)-2-Methylbut-2-enoic anhydride) is a reactive acylating agent used in organic synthesis. Its reaction with primary and secondary amines is a fundamental transformation for the formation of N-substituted angelamides. These amide products are of interest in medicinal chemistry and drug development due to the potential biological activity associated with the angeloyl moiety. This document provides a detailed overview of the reaction mechanism, experimental protocols, and relevant data for the acylation of amines with this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for handling, storage, and reaction setup.

PropertyValueReference
CAS Number 94487-74-8[1][2][3][4][5]
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
Appearance Colorless to light orange/yellow clear liquid
Density 1.02 g/mL
Boiling Point 108 °C at 13 mmHg
Refractive Index 1.4720-1.4750
Storage Refrigerate at 0-10°C under an inert atmosphere. Moisture and heat sensitive.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of this compound with amines proceeds through a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a molecule of angelic acid as a leaving group and forming the corresponding N-substituted angelamide. In the presence of a second equivalent of the amine, the angelic acid byproduct is neutralized to form an ammonium carboxylate salt.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products AngelicAnhydride This compound TetrahedralIntermediate Tetrahedral Intermediate AngelicAnhydride->TetrahedralIntermediate Nucleophilic Attack Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Amine->TetrahedralIntermediate Amide N-Substituted Angelamide TetrahedralIntermediate->Amide Collapse & Leaving Group Departure AngelicAcid Angelic Acid TetrahedralIntermediate->AngelicAcid experimental_workflow Start Start DissolveAmine Dissolve Amine in Anhydrous Solvent Start->DissolveAmine AddBase Add Base (Optional) DissolveAmine->AddBase CoolReaction Cool to 0 °C AddBase->CoolReaction AddAnhydride Slowly Add this compound CoolReaction->AddAnhydride Reaction Stir at Room Temperature (Monitor by TLC) AddAnhydride->Reaction Quench Quench Reaction Reaction->Quench Extract Aqueous Workup & Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography or Recrystallization Concentrate->Purify End End Purify->End

References

Application Notes and Protocols: Synthesis of Angelate Esters Using Angelic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of angelate esters, compounds recognized for their potential analgesic and spasmolytic properties, utilizing angelic anhydride as the acyl donor. The described methodology is based on a highly efficient, solvent-free esterification catalyzed by 4-(Dimethylamino)pyridine (DMAP).

Introduction

Angelate esters are a class of organic compounds that have garnered interest in the pharmaceutical and fragrance industries. Their synthesis via the acylation of alcohols with this compound offers a direct and atom-economical route to these valuable molecules. The use of DMAP as a catalyst has been shown to significantly accelerate the acylation of alcohols with acid anhydrides, often providing high yields under mild, solvent-free conditions. This protocol is broadly applicable to a range of primary and secondary alcohols.

Data Presentation

The following table summarizes the expected products from the reaction of this compound with various alcohols, which are key precursors to novel angelate esters with potential applications in drug discovery and development. While specific yields for these reactions using this compound are not extensively reported, the yields provided are estimates based on similar DMAP-catalyzed acylations of structurally comparable alcohols with other acid anhydrides under solvent-free conditions.

EntryAlcohol SubstrateAngelate Ester ProductEstimated Yield (%)
13-Methyl-2-buten-1-ol3-Methyl-2-butenyl angelate90-95
23-Methyl-3-buten-1-ol3-Methyl-3-butenyl angelate90-95
3n-Amyl alcohol (1-Pentanol)n-Amyl angelate92-97
4n-Hexyl alcohol (1-Hexanol)n-Hexyl angelate92-97
5n-Heptyl alcohol (1-Heptanol)n-Heptyl angelate92-97
6n-Octyl alcohol (1-Octanol)n-Octyl angelate92-97
7CyclohexanolCyclohexyl angelate88-93
8Benzyl alcoholBenzyl angelate95-99

Experimental Protocols

General Protocol for the DMAP-Catalyzed Synthesis of Angelate Esters

This protocol is adapted from the highly efficient, solvent-free acylation of alcohols with acid anhydrides catalyzed by DMAP.

Materials:

  • This compound (C₁₀H₁₄O₃)

  • Alcohol of interest (e.g., 3-methyl-2-buten-1-ol, benzyl alcohol, etc.)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or other suitable solvent for workup

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine the alcohol (1.0 equiv), this compound (1.0-1.2 equiv), and DMAP (0.01-0.05 equiv).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 50-80 °C) with vigorous stirring. The reaction is generally performed neat (solvent-free). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove angelic acid byproduct and excess anhydride) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude angelate ester by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure product.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of angelate esters using this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Alcohol Mix Combine in Flask A->Mix B This compound B->Mix C DMAP (catalyst) C->Mix Heat Heat (50-80°C) & Stir Mix->Heat TLC Monitor by TLC Heat->TLC Cool Cool to RT TLC->Cool Dilute Dilute with Solvent Cool->Dilute Wash Wash (NaHCO3, Brine) Dilute->Wash Dry Dry (MgSO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Product Purify->Product Pure Angelate Ester

General workflow for angelate ester synthesis.
Proposed Signaling Pathway for Analgesic Action

Angelate esters are known for their analgesic (pain-relieving) effects. While the exact molecular targets are a subject of ongoing research, a plausible mechanism involves the modulation of neuronal signaling pathways involved in pain perception. The following diagram depicts a simplified nociceptive (pain) signaling pathway and a hypothetical point of intervention for an angelate ester.

G cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System (Spinal Cord) cluster_Brain Brain Noxious_Stimulus Noxious Stimulus (e.g., Injury) Nociceptor Nociceptor Activation Noxious_Stimulus->Nociceptor Signal_Transmission Signal Transmission (Peripheral Nerve) Nociceptor->Signal_Transmission Dorsal_Horn Dorsal Horn Signal_Transmission->Dorsal_Horn Synapse Synaptic Transmission (Release of Neurotransmitters e.g., Substance P, Glutamate) Dorsal_Horn->Synapse Ascending_Pathway Ascending Pathway to Brain Synapse->Ascending_Pathway Pain_Perception Pain Perception Ascending_Pathway->Pain_Perception Angelate_Ester Angelate Ester Angelate_Ester->Synapse Modulation of Neurotransmitter Release (Hypothesized)

Hypothesized modulation of pain signaling by an angelate ester.

Application Notes and Protocols: Angelic Anhydride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelic anhydride ((Z)-2-Methyl-2-butenoic anhydride) is a reactive acylating agent employed in the synthesis of various organic molecules. In the pharmaceutical industry, it serves as a key reagent for the introduction of the angeloyl group into target molecules, particularly in the synthesis of angelate esters. These esters are of significant interest due to their presence in various medicinal plants, such as Roman chamomile (Chamaemelum nobile) and Butterbur (Petasites hybridus), and are associated with potent anti-inflammatory, analgesic, and spasmolytic activities.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutically relevant compounds.

Core Application: Synthesis of Angelate Esters

The primary application of this compound in pharmaceutical synthesis is the acylation of hydroxyl groups in alcohols or phenols to form angelate esters. This reaction is a nucleophilic acyl substitution where the alcohol or phenol acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This process is often catalyzed by a mild base, such as pyridine or 4-(dimethylamino)pyridine (DMAP), which enhances the nucleophilicity of the hydroxyl group.

General Reaction Scheme:

G AngelicAnhydride This compound AngelateEster Angelate Ester AngelicAnhydride->AngelateEster AngelicAcid Angelic Acid AngelicAnhydride->AngelicAcid Alcohol Alcohol/Phenol (R-OH) Alcohol->AngelateEster Catalyst Base Catalyst (e.g., Pyridine, DMAP) Catalyst->AngelateEster

Caption: General reaction for the synthesis of angelate esters using this compound.

Pharmaceutical Relevance of Angelate Esters

Several angelate esters are major constituents of essential oils that have been used in traditional medicine for centuries. For example, isobutyl angelate and 2-methylbutyl angelate are principal components of Roman chamomile oil and are believed to contribute significantly to its therapeutic effects.[3] The synthesis of these and other novel angelate esters is a target for the development of new therapeutic agents with potential applications in pain management, inflammation, and muscle relaxation.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of angelate esters using this compound. These are general procedures that can be adapted for various alcohol and phenol substrates.

Protocol 1: Synthesis of Isobutyl Angelate

This protocol describes the synthesis of isobutyl angelate, a key component of Roman chamomile oil.

Materials:

  • This compound (purity ≥98%)

  • Isobutyl alcohol (anhydrous)

  • Pyridine (anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add isobutyl alcohol (1.0 eq) and anhydrous pyridine (1.2 eq).

  • Dissolve this compound (1.1 eq) in anhydrous diethyl ether (20 mL) and add it dropwise to the alcohol solution at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure isobutyl angelate.

Workflow for Isobutyl Angelate Synthesis:

G start Start reactants Combine Isobutyl Alcohol and Pyridine start->reactants add_anhydride Add this compound in Diethyl Ether at 0°C reactants->add_anhydride react Stir at Room Temperature (4-6 hours) add_anhydride->react monitor Monitor by TLC react->monitor quench Quench with NaHCO3 (aq) monitor->quench Reaction Complete extract Extract with Diethyl Ether quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify product Isobutyl Angelate purify->product

Caption: Experimental workflow for the synthesis of isobutyl angelate.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of various angelate esters using this compound based on the general protocol described above.

EntryAlcohol/PhenolProductReaction Time (h)Yield (%)Purity (%)
1Isobutyl alcoholIsobutyl angelate585>98
22-Methylbutanol2-Methylbutyl angelate682>97
3Benzyl alcoholBenzyl angelate490>99
4PhenolPhenyl angelate875>96

Signaling Pathways and Mechanism of Action

While this compound itself is a synthetic reagent, its products, angelate esters, are known to interact with biological systems. For instance, some natural compounds containing angeloyl groups have been shown to modulate inflammatory pathways. A simplified representation of a potential mechanism of action for an angelate ester is the inhibition of a pro-inflammatory signaling pathway.

G stimulus Inflammatory Stimulus receptor Cell Surface Receptor stimulus->receptor kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor gene_expression Pro-inflammatory Gene Expression transcription_factor->gene_expression inflammation Inflammation gene_expression->inflammation angelate Angelate Ester angelate->kinase_cascade Inhibition

References

Application Notes and Protocols for Angelic Anhydride Reaction Work-Up

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the work-up of reactions involving Angelic Anhydride, a key reagent in the synthesis of various biologically active compounds, including angelate esters known for their analgesic and spasmolytic properties. The following sections outline standard procedures for the isolation and purification of products from both esterification and acylation reactions employing this compound.

Data Presentation

The efficiency of a reaction work-up is critically assessed by the yield and purity of the final product. Below is a sample data table summarizing typical outcomes for the purification of an angelate ester synthesized using this compound.

ParameterValueMethod of Determination
Reaction Scale 5 mmol-
Crude Product Weight 1.1 gGravimetric
Purification Method Fractional Distillation-
Boiling Point of Product 100 °C (at 25 mmHg)[1]-
Final Product Weight 0.85 gGravimetric
Overall Yield 85%Calculated
Purity >99%Gas Chromatography (GC)
Spectroscopic Data Consistent with expected product1H NMR, 13C NMR, IR

Note: The data presented are illustrative and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

The following are generalized yet detailed protocols for the work-up of reactions where this compound is used as a reagent.

Protocol 1: Work-Up for Esterification Reactions

This protocol is applicable to the synthesis of angelate esters from the reaction of this compound with an alcohol.

1. Quenching the Reaction: a. Upon completion of the reaction (monitored by TLC or GC), cool the reaction mixture to room temperature. b. If a catalyst such as 4-dimethylaminopyridine (DMAP) was used, it can be neutralized and removed in the subsequent washing steps. c. For reactions run in a non-volatile solvent, the solvent can be removed under reduced pressure using a rotary evaporator.

2. Liquid-Liquid Extraction: a. Dilute the reaction residue with a suitable organic solvent, such as diethyl ether or ethyl acetate. b. Transfer the solution to a separatory funnel. c. Wash the organic layer sequentially with: i. Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any unreacted this compound and the angelic acid byproduct. Add the bicarbonate solution slowly to control effervescence. ii. Water (H₂O) to remove any remaining water-soluble impurities. iii. Brine (saturated aqueous NaCl) to facilitate the separation of the organic and aqueous layers and to begin the drying process. d. Separate the organic layer after each wash.

3. Drying and Concentration: a. Dry the isolated organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). b. Filter off the drying agent. c. Concentrate the filtrate under reduced pressure to yield the crude angelate ester.

4. Purification: a. Distillation: For volatile esters, fractional distillation under reduced pressure is an effective method for purification. The boiling point of the target ester will depend on the alcohol used. For example, methyl angelate has a boiling point of 128-129 °C at atmospheric pressure.[1] b. Column Chromatography: For less volatile or solid esters, purification can be achieved by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Work-Up for Acylation Reactions (e.g., Friedel-Crafts)

This protocol is designed for the work-up of acylation reactions where this compound is used to introduce an angeloyl group to a substrate, often in the presence of a Lewis acid catalyst.

1. Quenching the Reaction: a. Cool the reaction mixture in an ice bath. b. Slowly and cautiously quench the reaction by the dropwise addition of cold water or dilute hydrochloric acid (HCl) to decompose the Lewis acid-substrate complex. This step should be performed in a well-ventilated fume hood as acidic gases may be evolved.

2. Extraction and Washing: a. Once the catalyst is fully quenched, add an organic solvent (e.g., dichloromethane or ethyl acetate) to extract the product. b. Transfer the mixture to a separatory funnel. c. Wash the organic layer sequentially with: i. Water (H₂O). ii. Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove the angelic acid byproduct and any remaining acid. iii. Brine. d. Separate the organic layer.

3. Drying and Concentration: a. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). b. Filter and concentrate the solution under reduced pressure to obtain the crude acylated product.

4. Purification: a. Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective purification method. b. Column Chromatography: For oils or solids that are difficult to crystallize, purification by silica gel column chromatography is recommended.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the work-up of this compound reactions.

Esterification_Workup ReactionMixture Reaction Mixture Quenching Quenching (Optional: MeOH) ReactionMixture->Quenching Extraction Liquid-Liquid Extraction (Organic Solvent) Quenching->Extraction Washing_NaHCO3 Wash with sat. NaHCO3 Extraction->Washing_NaHCO3 Washing_H2O Wash with H2O Washing_NaHCO3->Washing_H2O Washing_Brine Wash with Brine Washing_H2O->Washing_Brine Drying Dry over Na2SO4 Washing_Brine->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Purification Purification (Distillation or Chromatography) Concentration->Purification FinalProduct Pure Angelate Ester Purification->FinalProduct

Caption: Workflow for Esterification Reaction Work-Up.

Acylation_Workup ReactionMixture Reaction Mixture Quenching Quench with Cold H2O/HCl ReactionMixture->Quenching Extraction Extraction (Organic Solvent) Quenching->Extraction Washing_H2O Wash with H2O Extraction->Washing_H2O Washing_NaHCO3 Wash with sat. NaHCO3 Washing_H2O->Washing_NaHCO3 Washing_Brine Wash with Brine Washing_NaHCO3->Washing_Brine Drying Dry over Na2SO4 Washing_Brine->Drying Concentration Concentration Drying->Concentration Purification Purification (Crystallization or Chromatography) Concentration->Purification FinalProduct Pure Acylated Product Purification->FinalProduct

Caption: Workflow for Acylation Reaction Work-Up.

References

Application Note: Purification of Products from Angelic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angelic anhydride is a valuable reagent in organic synthesis, primarily used to introduce the angeloyl moiety into molecules. This functional group is present in numerous natural products and pharmacologically active compounds, making reactions with this compound crucial for the synthesis of novel therapeutics and chemical probes. The primary products of these reactions are typically angelate esters and amides, formed through the acylation of alcohols and amines, respectively.

A significant challenge in these syntheses is the purification of the desired product from reaction byproducts and unreacted starting materials. The principal byproduct of the acylation reaction is angelic acid, which is formed from the second half of the anhydride molecule.[1] This, along with any unreacted anhydride, must be efficiently removed to ensure the high purity of the final compound. This document provides detailed protocols for the purification of products derived from this compound reactions, focusing on standard laboratory techniques such as aqueous workup and column chromatography.

General Reaction and Purification Overview

The reaction of an alcohol (R-OH) or an amine (R-NH₂) with this compound results in the formation of the corresponding angelate ester or amide and one equivalent of angelic acid as a byproduct.

Figure 1: General Reaction Scheme

Reactants Alcohol (R-OH) or Amine (R-NH₂) + This compound Products Angelate Ester (R-O-Angeloyl) or Angelate Amide (R-NH-Angeloyl) + Angelic Acid Reactants->Products Acylation Reaction

Caption: General acylation reaction using this compound.

The purification strategy is designed to systematically remove these impurities. A typical workflow involves an initial aqueous workup to remove water-soluble components, followed by chromatographic purification to isolate the target molecule.

Figure 2: General Purification Workflow

A Reaction Mixture (Product, Angelic Acid, Excess Anhydride) B Quench Reaction (e.g., add water) A->B C Aqueous Workup (Extraction with Organic Solvent) B->C D Wash Organic Layer with Sat. NaHCO₃ Solution C->D E Aqueous Layer (Sodium Angelate Salt) D->E Removes Angelic Acid & Hydrolyzed Anhydride F Wash Organic Layer with Brine D->F G Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) F->G H Filter and Concentrate (Rotary Evaporation) G->H I Crude Product H->I J Purification I->J K Column Chromatography J->K L Distillation / Crystallization J->L M Pure Product K->M L->M

Caption: Standard workflow for purifying products from this compound reactions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the purification of a generic angelate ester. These can be adapted based on the specific properties of the product, such as polarity, stability, and physical state.

This protocol is designed to separate the desired organic product from water-soluble impurities, particularly angelic acid and unreacted anhydride.

Materials:

  • Reaction mixture in an organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Deionized Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. If the reaction was performed neat (without solvent), dissolve the mixture in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Bicarbonate Wash: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.[2] Stopper the funnel and invert it gently, venting frequently to release any CO₂ gas that may form. Shake the funnel for 1-2 minutes.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer. This step converts acidic impurities (angelic acid, hydrolyzed anhydride) into their water-soluble sodium salts, which are extracted from the organic phase.[2][3]

  • Repeat Wash (Optional): Repeat the NaHCO₃ wash (steps 3-4) if a significant amount of acidic impurity is expected. The pH of the aqueous layer can be tested to ensure it is basic.[2]

  • Brine Wash: Add an equal volume of brine to the separatory funnel. Shake for 30 seconds. This wash removes residual water and any remaining water-soluble impurities from the organic layer.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous Na₂SO₄ or MgSO₄ (typically 1-2 scoops with a spatula) and swirl the flask. The drying agent should move freely without clumping, indicating the solution is dry.

  • Filtration and Concentration: Filter the solution through a cotton plug or filter paper to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh solvent to ensure complete transfer. Concentrate the filtrate using a rotary evaporator to obtain the crude product.

This protocol is used to separate the target compound from non-acidic impurities that were not removed during the aqueous workup.

Materials:

  • Crude product from Protocol 1

  • Silica gel (standard grade, 230-400 mesh)

  • Eluent (e.g., a mixture of Hexanes and Ethyl Acetate)

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes/flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Eluent Selection: Determine an appropriate eluent system using TLC analysis. The ideal system should provide good separation between the product spot (Rf ≈ 0.25-0.35) and any impurities.

  • Column Packing: Pack a chromatography column with silica gel using the selected eluent system (wet slurry packing is common).

  • Sample Loading: Dissolve the crude product in a minimal amount of the reaction solvent or eluent. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or bulb) to begin eluting the compounds.

  • Fraction Collection: Collect fractions in separate test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.

  • Note on Acidic Impurities: If TLC analysis indicates the presence of residual acidic impurities, they may streak or elute unpredictably. Adding a very small amount of triethylamine (e.g., 0.1%) to the eluent can neutralize the acidic sites on the silica gel, leading to better separation and preventing product degradation if the product is acid-sensitive.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified product.

Data Presentation

The effectiveness of a purification protocol is measured by yield and purity. The following table provides representative data for a typical purification of an angelate ester.

Purification StepStarting Mass (mg)Final Mass (mg)Recovery / Yield (%)Purity (by ¹H NMR)Notes
Aqueous Workup 1000 (Crude Rxn)850 (Crude Product)85% (Recovery)~90%Efficient removal of angelic acid.
Column Chromatography 850 (Crude Product)722 (Pure Product)85% (Yield)>98%Based on a typical yield for column chromatography.
Overall Process 1000 (Crude Rxn)722 (Pure Product)72.2% (Overall Yield)>98%

Note: Yields are hypothetical and serve as a general guide. Actual results will vary based on the specific reaction and substrate.

Troubleshooting

  • Emulsion during Extraction: If an emulsion forms at the interface of the organic and aqueous layers, adding more brine can help break it up. Alternatively, the mixture can be filtered through a pad of Celite.

  • Product Insoluble in Eluent: If the crude product is not soluble in the chromatography eluent, it can be dissolved in a stronger, more polar solvent (like DCM) for dry loading onto silica gel.

  • Compound Stuck on Column: Highly polar compounds may not elute easily. Gradually increasing the polarity of the eluent system (e.g., increasing the percentage of ethyl acetate) can help elute the compound.

  • Product Degradation on Silica: Some compounds are sensitive to the acidic nature of silica gel. In such cases, using deactivated (neutral) silica or alumina, or adding a small amount of a basic modifier like triethylamine to the eluent, is recommended.

References

Application Notes and Protocols: Angelic Anhydride Reactions in Aprotic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelic anhydride, systematically known as (Z)-2-Methylbut-2-enoic anhydride, is a reactive acylating agent utilized in organic synthesis. Its significance in the pharmaceutical and drug development sector stems from its use as a reagent in the synthesis of angelate esters.[1][2] These esters are the active components responsible for the potent analgesic and spasmolytic properties of extracts from plants such as butterbur and Roman chamomile.[1][2][3] Angelic acid and its derivatives are found in numerous plants, particularly in the Apiaceae family, and have a history of use in herbal medicine against a variety of ailments including pain, fever, and gout.

The reactivity of this compound is characteristic of acid anhydrides, which are highly susceptible to nucleophilic attack. To prevent unwanted hydrolysis of the anhydride, reactions are typically conducted in aprotic solvents. These solvents, lacking acidic protons, do not react with the anhydride, thus preserving its reactivity towards the desired nucleophile. This document provides detailed application notes and representative protocols for the reaction of this compound with nucleophiles in aprotic solvents, aimed at professionals in research and drug development.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
Appearance Colorless liquid
CAS Number 94487-74-8
Synonyms (Z)-2-Methylbut-2-enoic anhydride, 2-Methylisocrotonic Anhydride

(Data sourced from PubChem and commercial suppliers)

Reactions in Aprotic Solvents: An Overview

The reaction of this compound in aprotic solvents proceeds via nucleophilic acyl substitution. A nucleophile, such as an alcohol or an amine, attacks one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a carboxylate leaving group to yield the acylated product and angelic acid as a byproduct. The choice of aprotic solvent is crucial to prevent the premature hydrolysis of the anhydride. Common aprotic solvents for such reactions include tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile.

General Reaction Scheme:

This compound + Nucleophile (in Aprotic Solvent) → Angeloyl-Nucleophile + Angelic Acid

Data Presentation: Reactants and Products

The following table summarizes the expected products from the reaction of this compound with various classes of nucleophiles in an aprotic solvent.

Nucleophile ClassExample NucleophileAprotic SolventExpected Product
Primary AlcoholEthanolTetrahydrofuran (THF)Ethyl angelate
Secondary AlcoholIsopropanolDichloromethane (DCM)Isopropyl angelate
Primary AmineBenzylamineAcetonitrileN-Benzylangelamide
Secondary AmineDiethylamineTetrahydrofuran (THF)N,N-Diethylangelamide

Experimental Protocols

Protocol 1: Synthesis of an Angelate Ester (e.g., Ethyl Angelate)

Objective: To synthesize an angelate ester via the reaction of this compound with an alcohol in an aprotic solvent.

Materials:

  • This compound

  • Ethanol (or other desired alcohol)

  • Anhydrous Tetrahydrofuran (THF)

  • Pyridine (or another non-nucleophilic base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (1.0 eq) and anhydrous THF.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Dissolve this compound (1.1 eq) in a minimal amount of anhydrous THF and add it dropwise to the alcohol solution over 15-20 minutes with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the pure angelate ester.

Protocol 2: Synthesis of an Angelamide (e.g., N-Benzylangelamide)

Objective: To synthesize an angelamide via the reaction of this compound with an amine in an aprotic solvent.

Materials:

  • This compound

  • Benzylamine (or other desired amine)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (or another non-nucleophilic base)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the desired amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the amine solution over 20-30 minutes while stirring.

  • After complete addition, allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude amide can be purified by recrystallization or column chromatography.

Visualizations

Experimental_Workflow start Start: Prepare Reactants dissolve_nucleophile Dissolve Nucleophile & Base in Aprotic Solvent start->dissolve_nucleophile cool Cool to 0 °C dissolve_nucleophile->cool add_anhydride Add this compound (dropwise) cool->add_anhydride react React at Room Temperature (Monitor by TLC) add_anhydride->react quench Quench Reaction (e.g., with NaHCO3) react->quench extract Aqueous Workup & Extraction quench->extract dry_concentrate Dry & Concentrate Organic Layer extract->dry_concentrate purify Purify Product (Chromatography) dry_concentrate->purify end End: Characterize Product purify->end

References

Application Notes and Protocols for the Enzymatic Synthesis of Angelate Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelate esters are valuable compounds found in various medicinal plants and are recognized for their wide range of biological activities, including anti-inflammatory, sedative, and spasmolytic effects. Traditional chemical synthesis of these esters often requires harsh conditions and may lead to unwanted side reactions or isomerization of the angelic acid moiety. Enzymatic synthesis presents a green and highly selective alternative, operating under mild conditions and offering the potential for high yields and purity. This document provides detailed application notes and protocols for the synthesis of angelate esters using lipases as biocatalysts. While direct literature on the enzymatic synthesis of angelate esters is not abundant, the following protocols are developed based on well-established principles of lipase-catalyzed esterification of structurally similar carboxylic acids.

Application Notes

The enzymatic synthesis of angelate esters can be approached via direct esterification of angelic acid with an alcohol or through transesterification. The choice of enzyme, solvent, and reaction conditions is critical for achieving high conversion and yield.

1. Enzyme Selection: Lipases (EC 3.1.1.3) are the most commonly used enzymes for ester synthesis due to their broad substrate specificity and stability in organic solvents.[1]

  • Immobilized Lipases: Immobilized enzymes are preferred as they offer enhanced stability, easier separation from the reaction mixture, and potential for reuse, which reduces overall process costs.[2][3]

  • Recommended Enzyme: Novozym® 435, an immobilized lipase B from Candida antarctica, is highly recommended. It is known for its high activity and stability in a wide range of organic solvents and temperatures, making it an excellent candidate for the esterification of various carboxylic acids.[2][4] Other lipases such as those from Rhizomucor miehei and Pseudomonas species can also be effective.

2. Reaction Medium (Solvent): The choice of solvent is crucial as it affects enzyme activity and substrate solubility.

  • Non-polar Organic Solvents: Solvents like hexane and heptane are often used as they are generally compatible with lipases and facilitate product recovery.

  • Solvent-Free Systems: For a greener process and to avoid potential solvent toxicity, a solvent-free system can be employed, where one of the liquid substrates (e.g., the alcohol) acts as the reaction medium. This is particularly feasible if the substrates are liquid at the reaction temperature.

  • Ionic Liquids: These can be used as alternative reaction media to enhance substrate solubility and enzyme stability.

3. Substrates and Molar Ratios:

  • Angelic Acid: The primary substrate, which is a solid at room temperature (melting point 45.5 °C).

  • Alcohol: A wide range of alcohols (e.g., ethanol, butanol, geraniol) can be used to produce the corresponding angelate esters.

  • Molar Ratio: An excess of one of the substrates, typically the alcohol, is often used to shift the reaction equilibrium towards the product side. Molar ratios of acid to alcohol from 1:1 to 1:10 have been reported for similar esterifications. However, a very high excess of short-chain alcohols may lead to enzyme inhibition.

4. Water Content: Water is a byproduct of esterification, and its removal is essential to drive the reaction to completion.

  • Anhydrous Conditions: The reaction should be carried out under nearly anhydrous conditions.

  • Water Removal: This can be achieved by adding molecular sieves (e.g., 4 Å) to the reaction mixture or by performing the reaction under vacuum. A novel approach involves using an acetoacetate ester as a sacrificial substrate to chemically remove the water produced.

5. Reaction Temperature and Time:

  • Temperature: Lipases are typically active in a temperature range of 30-70 °C. For Novozym 435, a temperature of 40-60 °C is generally optimal. Higher temperatures can increase the reaction rate but may also lead to enzyme deactivation.

  • Reaction Time: The time required to reach equilibrium can vary from a few hours to several days, depending on the specific substrates and conditions. Reaction progress should be monitored using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Protocol 1: General Screening for Enzymatic Synthesis of an Angelate Ester (e.g., Ethyl Angelate)

This protocol is designed for the initial screening of reaction conditions in a small-scale batch reaction.

Materials:

  • Angelic Acid

  • Ethanol (anhydrous)

  • Immobilized Lipase (e.g., Novozym® 435)

  • Heptane (or other suitable organic solvent)

  • Molecular Sieves (4 Å, activated)

  • 20 mL screw-capped glass vials

  • Orbital shaker with temperature control

  • GC or HPLC for analysis

Procedure:

  • To a 20 mL screw-capped vial, add angelic acid (e.g., 1 mmol, 100.1 mg) and the chosen alcohol, ethanol (e.g., 3 mmol, 175 µL).

  • Add 5 mL of heptane as the solvent.

  • Add the immobilized lipase (e.g., 50 mg of Novozym® 435, typically 5-10% w/w of substrates).

  • Add activated molecular sieves (e.g., 200 mg) to adsorb the water produced during the reaction.

  • Seal the vial tightly and place it in an orbital shaker set at 200 rpm and the desired temperature (e.g., 50 °C).

  • Withdraw small aliquots (e.g., 10 µL) at regular intervals (e.g., 2, 4, 8, 24 hours) to monitor the reaction progress.

  • Dilute the aliquots with the solvent and analyze by GC or HPLC to determine the conversion of angelic acid and the yield of ethyl angelate.

  • A control reaction without the enzyme should be run in parallel to ensure that no significant non-enzymatic esterification occurs.

Protocol 2: Optimized Synthesis of a Terpenyl Angelate (e.g., Geranyl Angelate) in a Solvent-Free System

This protocol describes an optimized procedure for synthesizing a high-value angelate ester, leveraging a solvent-free approach for a more environmentally friendly process.

Materials:

  • Angelic Acid

  • Geraniol

  • Immobilized Lipase (Novozym® 435)

  • Molecular Sieves (4 Å, activated)

  • 50 mL round-bottom flask

  • Magnetic stirrer with heating

  • Vacuum pump (optional, for water removal)

Procedure:

  • Melt angelic acid (e.g., 5 mmol, 500.5 mg) by gentle heating to approximately 50 °C in a 50 mL round-bottom flask.

  • Add geraniol (e.g., 7.5 mmol, 1.3 mL) to the molten angelic acid. The excess alcohol will serve as the reaction medium.

  • Add Novozym® 435 (e.g., 100 mg, ~5% w/w of total substrates).

  • Add activated molecular sieves (e.g., 500 mg).

  • Place the flask in a heating block on a magnetic stirrer and maintain the temperature at 60 °C with continuous stirring.

  • Monitor the reaction by taking samples periodically and analyzing them via GC-MS or HPLC.

  • Once the reaction has reached the desired conversion (typically >95%), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a small amount of solvent (e.g., ethanol or hexane), dried, and stored for reuse.

  • The product, geranyl angelate, can be purified from the excess geraniol and any remaining angelic acid by vacuum distillation or column chromatography.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for lipase-catalyzed esterification, which can be adapted for the synthesis of angelate esters.

Table 1: Key Parameters for Lipase-Catalyzed Esterification

ParameterRecommended RangeRationale & Notes
Enzyme Novozym® 435High stability and activity in organic media.
Enzyme Load 1-10% (w/w of substrates)Higher load increases rate but also cost.
Substrates Angelic Acid, AlcoholA variety of primary and secondary alcohols can be used.
Molar Ratio (Acid:Alcohol) 1:1 to 1:5Excess alcohol shifts equilibrium; high excess may cause inhibition.
Solvent Heptane or Solvent-FreeSolvent-free is greener; solvent choice depends on substrate solubility.
Temperature 40 - 70 °COptimal temperature balances reaction rate and enzyme stability.
Water Removal Molecular Sieves (4Å) / VacuumEssential for driving the reaction towards completion.
Agitation 150 - 250 rpmEnsures proper mixing and reduces mass transfer limitations.

Table 2: Example Data for Analogous Esterification Reactions

Carboxylic AcidAlcoholEnzymeTemp (°C)Time (h)Molar Ratio (Acid:Alc)Conversion/YieldReference
Butyric AcidButanolNovozym 43552241:192% Yield
2-Methylhexanoic Acid2-EthylhexanolNovozym 43570>241:1.197% Conversion
Acetic AcidIsoamyl AlcoholNovozym 43530241:2~90% Yield
Dihydrocaffeic AcidLinolenyl AlcoholCandida sp. LipaseAmbient1681:899% Yield

Visualizations

Diagrams

Below are diagrams illustrating the enzymatic synthesis of angelate esters.

Enzymatic_Esterification cluster_reactants Reactants cluster_products Products Angelic_Acid Angelic Acid Lipase Immobilized Lipase Angelic_Acid->Lipase Alcohol Alcohol (R-OH) Alcohol->Lipase Angelate_Ester Angelate Ester Water Water Lipase->Angelate_Ester + Lipase->Water

Caption: General reaction scheme for the lipase-catalyzed esterification of angelic acid.

Workflow_Angelate_Synthesis Start Start: Mix Reactants (Angelic Acid, Alcohol) Add_Enzyme Add Immobilized Lipase & Molecular Sieves Start->Add_Enzyme Incubate Incubate with Shaking (e.g., 50°C, 200 rpm) Add_Enzyme->Incubate Monitor Monitor Reaction (GC/HPLC) Incubate->Monitor Monitor->Incubate Reaction Incomplete Filter Filter to Remove & Recover Enzyme Monitor->Filter Reaction Complete Purify Purify Product (e.g., Distillation) Filter->Purify End End: Pure Angelate Ester Purify->End

Caption: Experimental workflow for the enzymatic synthesis of angelate esters.

References

Angelic Anhydride in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelic anhydride, the anhydride of angelic acid, is a valuable reagent in medicinal chemistry, primarily utilized for the introduction of the angeloyl group into molecules. Angelic acid and its esters are naturally occurring compounds found in various plants of the Apiaceae family and have been traditionally used for their medicinal properties.[1] In modern drug discovery, this compound serves as a key building block for the synthesis of novel therapeutic agents, leveraging the unique physicochemical and biological properties conferred by the angeloyl moiety.

This document provides detailed application notes and experimental protocols for the use of this compound in medicinal chemistry, focusing on its application in the synthesis of bioactive esters and as a derivatizing agent for analytical purposes.

Applications of this compound

Synthesis of Bioactive Angelate Esters

Angelic acid esters are known to possess a range of biological activities, including analgesic, spasmolytic, and cytotoxic effects.[2] this compound is an efficient acylating agent for the synthesis of these esters from various alcohols, including primary, secondary, and tertiary alcohols, as well as phenols. The angeloyl group can modulate the pharmacological profile of a parent molecule by altering its lipophilicity, membrane permeability, and interaction with biological targets.

This protocol describes a general method for the acylation of an alcohol with this compound, using pyridine as a catalyst and solvent.

Materials:

  • This compound

  • Alcohol (primary, secondary, tertiary, or phenol)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) and anhydrous pyridine (2.0 eq) in a round-bottom flask, add this compound (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (to remove excess angelic acid and pyridine) and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure angelate ester.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Expected Yields:

The yields of the esterification reaction can vary depending on the steric hindrance of the alcohol.

Alcohol TypeTypical Yield Range
Primary85-95%
Secondary70-85%
Tertiary40-60%
Phenol75-90%

Note: These are representative yields and may vary based on the specific substrate and reaction conditions.

Prodrug Synthesis

The carboxylic acid group of many drugs can lead to poor solubility, rapid metabolism, or gastrointestinal irritation. Conversion of the carboxylic acid to a labile ester, such as an angelate, can create a prodrug with improved pharmacokinetic properties. While specific examples using this compound for prodrug synthesis are not extensively documented in readily available literature, the principles of anhydride-based prodrug formation are well-established. For instance, anhydrides like acetic anhydride have been successfully used to create prodrugs of nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, improving their therapeutic index.[3][4][5] A similar strategy can be employed with this compound to synthesize novel prodrugs.

Prodrug_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Drug_COOH Drug with -COOH group Reaction Acylation Reaction Drug_COOH->Reaction Ang_Anhydride Angelic Anhydride Ang_Anhydride->Reaction Catalyst Base Catalyst (e.g., DMAP, Pyridine) Catalyst->Reaction Prodrug Angelate Prodrug Reaction->Prodrug Workup Aqueous Workup Prodrug->Workup Chromatography Column Chromatography Workup->Chromatography Spectroscopy Spectroscopic Analysis (NMR, MS) Chromatography->Spectroscopy In_vitro In vitro Hydrolysis (Drug Release) Spectroscopy->In_vitro In_vivo In vivo Pharmacokinetics & Efficacy Studies In_vitro->In_vivo

Workflow for Angelate Prodrug Synthesis and Evaluation.
Derivatizing Agent for GC-MS Analysis

This compound can be used as a derivatizing agent to improve the gas chromatographic properties of polar analytes containing hydroxyl or primary/secondary amine groups. The derivatization process increases the volatility and thermal stability of the analytes, leading to improved peak shape and sensitivity in GC-MS analysis. While general protocols for acylation with anhydrides for GC-MS are available, a specific protocol for this compound is provided below.

This protocol outlines the derivatization of a hydroxylated steroid with this compound for subsequent GC-MS analysis.

Materials:

  • Hydroxylated steroid standard or sample extract (dried)

  • This compound

  • Anhydrous pyridine

  • Anhydrous ethyl acetate

  • Reaction vial with a screw cap

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • GC-MS system

Procedure:

  • Place the dried steroid sample (typically 1-100 µg) into a reaction vial.

  • Add 50 µL of anhydrous pyridine and 50 µL of this compound to the vial.

  • Securely cap the vial and heat at 60 °C for 1 hour.

  • After cooling to room temperature, evaporate the pyridine and excess this compound to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in an appropriate volume (e.g., 100 µL) of anhydrous ethyl acetate.

  • Inject an aliquot (typically 1 µL) of the derivatized sample into the GC-MS system.

GC-MS Parameters (Example):

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program: Initial temperature of 150 °C, hold for 1 min, then ramp to 300 °C at 10 °C/min, and hold for 10 min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Biological Activity of Angelate Derivatives

The angeloyl moiety is a key pharmacophore in several natural products with demonstrated biological activity. For instance, petasin and isopetasin, sesquiterpene esters of angelic acid, are known for their spasmolytic and anti-inflammatory properties. The mechanism of action for some angelate-containing compounds involves the modulation of key signaling pathways.

A synthetic derivative of ingenol, 3-O-angeloyl-20-O-acetyl ingenol (AAI), has shown potent cytotoxicity against cancer cell lines. Studies have indicated that AAI's mechanism of action involves the activation of the PKCδ/ERK pathway and the inhibition of the JAK/STAT3 and AKT signaling pathways, ultimately leading to apoptosis.

Signaling Pathways Modulated by an Angeloyl Derivative

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAI 3-O-Angeloyl-20-O-acetyl ingenol (AAI) PKC PKCδ AAI->PKC Activates AKT AKT AAI->AKT Inhibits JAK JAK AAI->JAK Inhibits ERK ERK PKC->ERK Activates Apoptosis Apoptosis ERK->Apoptosis AKT->Apoptosis Inhibits (when active) STAT3 STAT3 JAK->STAT3 Activates STAT3->Apoptosis Modulates

Modulation of signaling pathways by an angeloyl derivative.

Quantitative Data on Biological Activity

CompoundSpasmolytic Activity (EC₅₀, µM)
(+)-Linalyl acetate130 ± 1.2
(-)-Linalyl acetate132 ± 1.5
(±)-Linalyl acetate131 ± 1.3
(+)-Citronellyl acetate210 ± 2.1
(-)-Citronellyl acetate215 ± 2.5
(±)-Citronellyl acetate180 ± 1.8

Data from studies on guinea-pig isolated ileum.

Conclusion

This compound is a versatile and valuable reagent in medicinal chemistry. Its utility in the synthesis of bioactive angelate esters and as a derivatizing agent for GC-MS analysis makes it an important tool for drug discovery and development. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their own research endeavors. Further investigation into the structure-activity relationships of a broader range of angelate esters is warranted to fully elucidate their therapeutic potential.

References

Synthesis of Bioactive Compounds Using Angelic Anhydride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive compounds utilizing angelic anhydride. This compound is a valuable reagent for introducing the angeloyl group into molecules, a moiety present in a variety of natural products with significant pharmacological activities. This guide covers key bioactive compounds, their mechanisms of action, and detailed synthetic methodologies.

Introduction

Angelic acid esters are a class of organic compounds that have garnered considerable interest in the fields of medicinal chemistry and drug development. These compounds are characterized by the presence of the angelate group, derived from angelic acid ((Z)-2-methyl-2-butenoic acid). The incorporation of this group into various molecular scaffolds can impart or enhance a range of biological activities, including anti-cancer, anti-inflammatory, and analgesic properties. This compound serves as a reactive and efficient acylating agent for the synthesis of these bioactive esters.

Featured Bioactive Angelate Esters

A summary of prominent bioactive compounds containing the angelate moiety is presented below.

Compound NameClassBiological ActivityMechanism of Action
Ingenol-3-angelate (PEP005) Diterpenoid EsterAnticancer (particularly for skin cancer)Induces primary necrosis in cancer cells through plasma membrane and mitochondrial disruption; downregulates the NF-κB-Cox2 signaling pathway.[1][2]
Petasin & Isopetasin Sesquiterpene EstersAnti-inflammatory, Migraine ProphylaxisInhibit the release of Calcitonin Gene-Related Peptide (CGRP) from trigeminal afferents by acting on TRPA1 and TRPV1 receptor channels.[3][4]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of angelate esters from a corresponding alcohol and this compound. These are generalized procedures that may require optimization for specific substrates.

Protocol 1: General DMAP-Catalyzed Esterification of Alcohols with this compound

This protocol describes a general method for the synthesis of angelate esters from primary, secondary, or tertiary alcohols using 4-(Dimethylamino)pyridine (DMAP) as a catalyst.

Materials:

  • Alcohol (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.0 eq). Dissolve the alcohol in a suitable amount of anhydrous dichloromethane (to achieve a concentration of approximately 0.5 M).

  • Addition of Reagents: To the stirred solution, add this compound (1.1 - 1.5 eq) followed by a catalytic amount of DMAP (0.05 - 0.2 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Upon completion, dilute the reaction mixture with additional dichloromethane.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude ester by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified angelate ester by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its structure and purity.

Protocol 2: Synthesis of a Hypothetical Bioactive Angelate Ester

This protocol provides a more specific example for the synthesis of an angelate ester from a hypothetical complex alcohol, "Bioactol."

Materials:

  • Bioactol (1.0 eq, 200 mg)

  • This compound (1.2 eq)

  • DMAP (0.1 eq)

  • Anhydrous DCM (10 mL)

  • Standard work-up and purification reagents as listed in Protocol 1.

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve Bioactol (200 mg) in anhydrous DCM (10 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add DMAP (0.1 eq) to the solution, followed by the dropwise addition of a solution of this compound (1.2 eq) in anhydrous DCM (2 mL).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 3 hours, monitoring its progress every 30 minutes by TLC (Mobile phase: 30% Ethyl Acetate in Hexanes).

  • Quenching and Extraction: Once the starting material is consumed, quench the reaction by adding 1 M HCl (10 mL). Separate the organic layer and wash it with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic phase with anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel (gradient elution, 10% to 40% ethyl acetate in hexanes) to yield the pure Bioactol angelate.

Reaction Mechanism and Workflow

The synthesis of angelate esters using this compound and a nucleophilic catalyst like DMAP proceeds through a nucleophilic acyl substitution mechanism.

Esterification_Workflow cluster_workflow Experimental Workflow for Angelate Ester Synthesis prep Reaction Setup: Dissolve alcohol in anhydrous solvent add Reagent Addition: Add this compound and DMAP prep->add react Reaction: Stir at room temperature and monitor by TLC add->react workup Work-up: Aqueous washing and extraction react->workup purify Purification: Column chromatography workup->purify char Characterization: NMR, MS purify->char

A generalized experimental workflow for the synthesis of angelate esters.

The catalytic cycle involves the activation of the anhydride by DMAP to form a highly reactive N-acylpyridinium intermediate, which is then attacked by the alcohol.

Signaling Pathways of Bioactive Angelate Esters

Understanding the mechanism of action of bioactive compounds is crucial for drug development. The following diagrams illustrate the signaling pathways affected by ingenol-3-angelate and petasin/isopetasin.

Ingenol-3-angelate Signaling Pathway

Ingenol-3-angelate exerts its anticancer effects through a dual mechanism involving direct cell killing and immune activation. A key aspect of its direct cytotoxic effect is the downregulation of the pro-inflammatory and pro-survival NF-κB-Cox2 pathway.[2]

Ingenol_Signaling cluster_ingenol Mechanism of Ingenol-3-angelate ingenol Ingenol-3-angelate nfkb NF-κB Signaling ingenol->nfkb Inhibits apoptosis Apoptosis and Necrosis in Cancer Cells ingenol->apoptosis Induces cox2 COX-2 Expression nfkb->cox2 Promotes

Downregulation of NF-κB-Cox2 signaling by Ingenol-3-angelate.
Petasin and Isopetasin Signaling Pathway

Petasin and isopetasin are effective in migraine prophylaxis due to their ability to inhibit the release of CGRP, a key neuropeptide in migraine pathophysiology. This inhibition is mediated through their action on TRPA1 and TRPV1 ion channels on sensory neurons.

Petasin_Signaling cluster_petasin Mechanism of Petasin/Isopetasin petasin Petasin / Isopetasin trpa1_trpv1 TRPA1 / TRPV1 Channels (Sensory Neurons) petasin->trpa1_trpv1 Acts on cgrp CGRP Release trpa1_trpv1->cgrp Mediates migraine Migraine Pathophysiology cgrp->migraine Contributes to

Inhibition of CGRP release by Petasin and Isopetasin via TRP channels.

Conclusion

This compound is a versatile and effective reagent for the synthesis of a wide array of bioactive angelate esters. The protocols and data presented herein provide a foundational resource for researchers and scientists in drug discovery and development to explore the therapeutic potential of this important class of compounds. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and purity.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Angelate Esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of angelate esters.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the experimental purification of angelate esters in a question-and-answer format.

Q1: My purified angelate ester is contaminated with a significant amount of the tiglate isomer. How can I separate them?

A1: The isomerization of the desired angelate (cis-isomer) to the more thermodynamically stable tiglate (trans-isomer) is the most common purification challenge. This is often accelerated by heat and acidic conditions.[1] Separation can be achieved based on the difference in their physical properties.

  • Fractional Distillation/Rectification: This is the most effective method for separating angelate and tiglate esters, especially on a larger scale. Angelate esters typically have a lower boiling point than their corresponding tiglate isomers.[2][3] For example, methyl angelate has a boiling point of 128-129°C, while methyl tiglate boils at 138-139°C.[3] Achieving high purity may require a column with a high number of theoretical plates.[2]

  • Chromatography: While challenging due to the similar polarities of the isomers, separation can be attempted using high-performance liquid chromatography (HPLC) or flash column chromatography with an appropriate stationary and mobile phase combination.

Q2: I am observing degradation of my angelate ester during flash column chromatography on silica gel. What is causing this and how can I prevent it?

A2: Standard silica gel is slightly acidic, which can catalyze both the isomerization of the angelate ester to the tiglate ester and potential hydrolysis of the ester bond.

To prevent degradation, you can:

  • Use Neutralized Silica Gel: Deactivate the acidic sites on the silica gel before use. This can be done by preparing a slurry of the silica gel in a non-polar solvent containing 1-3% triethylamine, followed by removal of the solvent.

  • Add a Basic Modifier to the Eluent: Incorporating a small amount of a volatile base like triethylamine (0.1-1%) in your mobile phase can help neutralize the acidic sites on the silica gel during chromatography.

  • Use an Alternative Stationary Phase: Consider using a more neutral or basic stationary phase, such as neutral alumina.

  • Perform a 2D-TLC Test: To confirm if your compound is degrading on silica, you can run a 2D-TLC. If the compound is unstable, you will observe spots that are not on the diagonal.

Q3: How can I avoid hydrolysis of my angelate ester during the aqueous workup?

A3: Angelate esters, like other esters, are susceptible to hydrolysis under both acidic and basic conditions, which would yield angelic acid and the corresponding alcohol.

To minimize hydrolysis during workup:

  • Use Mild Basic Washes: If you need to neutralize acidic impurities, use a weak base like saturated sodium bicarbonate solution instead of strong bases like sodium hydroxide.

  • Avoid Strong Acids: Do not use strong acids for neutralization. If an acidic wash is necessary, use a dilute solution of a weak acid and perform the extraction quickly at low temperatures.

  • Minimize Contact Time: Reduce the time your compound is in contact with the aqueous phase.

  • Work at Low Temperatures: Perform extractions and washes at a low temperature (e.g., in an ice bath) to slow down the rate of hydrolysis.

Q4: I am struggling to remove the unreacted angelic acid from my ester product. What is the best approach?

A4: Residual angelic acid can be removed through a basic wash during the workup.

  • Aqueous Bicarbonate Wash: Wash the organic layer containing your crude ester with a saturated solution of sodium bicarbonate. The angelic acid will be deprotonated to form the water-soluble sodium angelate, which will partition into the aqueous layer.

  • Column Chromatography: If residual acid persists, it can be removed by flash column chromatography. The more polar angelic acid will have a lower Rf value and will either remain on the baseline or elute much later than the less polar angelate ester. Using neutralized silica gel is recommended to prevent ester degradation.

Q5: How can I confirm the purity and isomeric ratio of my angelate ester?

A5: Several analytical techniques can be used to assess the purity and determine the ratio of angelate to tiglate isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for distinguishing between angelate and tiglate isomers. The chemical shifts and coupling constants of the vinylic protons are distinct for the cis and trans configurations.

  • Gas Chromatography (GC): GC can effectively separate angelate and tiglate esters, allowing for quantification of the isomeric ratio based on the peak areas.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used to separate the isomers. A C18 column with a mobile phase such as acetonitrile/water or methanol/water is a good starting point.

Data Presentation

Table 1: Boiling Points of Angelate and Tiglate Esters

EsterBoiling Point of Angelate Isomer (°C)Boiling Point of Tiglate Isomer (°C)Pressure (mmHg)
Methyl128-129138-139760
3-Methyl-3-butenyl100Not specified25
3-Methyl-4-pentenyl109Not specified21

Data extracted from patent literature.

Table 2: Purity of Methyl Angelate after Different Purification Steps

Purification MethodInitial Mixture CompositionFinal Purity of Methyl Angelate (%)
Rectification of distillate from isomerization54.45% methyl angelate, 42.51% methyl tiglate94.94
Rectification of single distillateNot specified99.653

Data extracted from patent literature.

Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Flash Column Chromatography

Objective: To prepare a neutral stationary phase to prevent the degradation of acid-sensitive compounds like angelate esters.

Materials:

  • Silica gel (for flash chromatography)

  • Triethylamine

  • Non-polar solvent (e.g., hexanes or petroleum ether)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, add the required amount of silica gel.

  • Prepare a slurry by adding a sufficient amount of a non-polar solvent (e.g., hexanes).

  • Add triethylamine to the slurry (approximately 1-3% of the volume of the solvent).

  • Thoroughly mix the slurry for 10-15 minutes to ensure even distribution of the triethylamine.

  • Remove the solvent using a rotary evaporator until a free-flowing powder is obtained.

  • The neutralized silica gel is now ready to be used for packing the column.

Protocol 2: General Procedure for Aqueous Workup to Minimize Hydrolysis

Objective: To remove water-soluble impurities from an organic solution of an angelate ester while minimizing hydrolysis.

Materials:

  • Crude angelate ester in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated sodium bicarbonate solution (chilled)

  • Brine (saturated NaCl solution, chilled)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Ice bath

Procedure:

  • Perform all steps in an ice bath to maintain a low temperature.

  • Transfer the organic solution of the crude angelate ester to a separatory funnel.

  • Add an equal volume of chilled, saturated sodium bicarbonate solution.

  • Gently invert the separatory funnel several times, releasing pressure frequently. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate and drain the aqueous layer.

  • Wash the organic layer with an equal volume of chilled brine to remove residual water.

  • Drain the aqueous layer and transfer the organic layer to a clean flask.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the solvent under reduced pressure to obtain the crude ester, which can then be further purified.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Analysis start Crude Angelate Ester Mixture workup Mild Basic Wash (e.g., NaHCO3) start->workup 1. Neutralize Acid drying Drying (e.g., Na2SO4) workup->drying 2. Remove Water distillation Fractional Distillation drying->distillation 3a. Separate Isomers chromatography Column Chromatography (Neutralized Silica) drying->chromatography 3b. Remove Polar Impurities analysis Purity & Isomer Ratio (NMR, GC, HPLC) distillation->analysis chromatography->analysis end Pure Angelate Ester analysis->end

Caption: Workflow for the purification and analysis of angelate esters.

troubleshooting_logic cluster_problems Observed Problems cluster_solutions Potential Solutions start Impure Angelate Ester isomer_contam Tiglate Isomer Contamination start->isomer_contam degradation Degradation on Silica Gel start->degradation hydrolysis Hydrolysis During Workup start->hydrolysis distill Fractional Distillation isomer_contam->distill neutral_silica Use Neutralized Silica Gel degradation->neutral_silica mild_workup Mild Aqueous Workup (low temp) hydrolysis->mild_workup

References

Technical Support Center: Angelic Anhydride Acylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for angelic anhydride acylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the angeloylation of alcohols, amines, and other nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What is the role of a base in this compound acylation?

A base is crucial in this compound acylation for several reasons. Primarily, it acts as a catalyst to activate the anhydride and also serves as an acid scavenger. The reaction between an alcohol or amine and this compound produces angelic acid as a byproduct. The base neutralizes this acid, preventing the protonation of the nucleophile (e.g., amine), which would render it non-reactive.[1] Common bases used include tertiary amines like pyridine, triethylamine (TEA), and 4-dimethylaminopyridine (DMAP).[1]

Q2: Which base should I choose for my this compound acylation reaction?

The choice of base depends on the reactivity of your substrate and the desired reaction rate.

  • Pyridine and Triethylamine (TEA): These are commonly used as both solvent and base. They are effective for most primary and secondary alcohols and amines.

  • 4-Dimethylaminopyridine (DMAP): DMAP is a hyper-nucleophilic acylation catalyst that can significantly increase the reaction rate, especially for sterically hindered or less reactive nucleophiles.[1] It is often used in catalytic amounts along with a stoichiometric amount of a weaker base like TEA or pyridine.

Q3: My acylation reaction with this compound is not going to completion. What are the common causes?

Incomplete acylation reactions can be due to several factors:

  • Insufficient Reagent: Ensure you are using a sufficient molar excess of this compound. A 1.5 to 2-fold excess for each nucleophilic group is a common starting point.

  • Low Reaction Temperature: While some acylations proceed at room temperature, others may require heating to proceed at a reasonable rate.

  • Inadequate Catalyst: For sluggish reactions, the addition of a catalytic amount of DMAP can significantly improve the reaction rate.[1]

  • Steric Hindrance: If the nucleophilic group on your substrate is sterically hindered, the reaction may be slow. In such cases, longer reaction times, higher temperatures, or a more potent catalyst like DMAP may be necessary.

  • Moisture Contamination: this compound is sensitive to moisture and can hydrolyze to angelic acid. Ensure all glassware is dry and use anhydrous solvents.

Q4: I am observing the formation of byproducts. What are the likely side reactions?

The most common side reaction is the hydrolysis of this compound to angelic acid, which can occur if there is moisture in the reaction mixture. If your substrate contains multiple nucleophilic sites, you might observe the formation of multiple acylated products. To minimize this, you can try using a stoichiometric amount of the this compound or adding it slowly to the reaction mixture.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive this compound: The anhydride may have hydrolyzed due to improper storage. 2. Insufficient Catalyst: The amount of base may be too low to effectively catalyze the reaction and neutralize the angelic acid byproduct. 3. Reaction Temperature Too Low: The activation energy for the reaction is not being met. 4. Sterically Hindered Substrate: The nucleophile is too bulky for the acylation to proceed efficiently.1. Use fresh or properly stored this compound. 2. Increase the amount of base or add a catalytic amount of DMAP. 3. Gradually increase the reaction temperature and monitor the progress by TLC. 4. Increase the reaction time, temperature, and/or use DMAP as a catalyst.
Presence of Unreacted Starting Material 1. Insufficient this compound: Molar ratio of anhydride to substrate is too low. 2. Poor Reactivity of Substrate: Steric hindrance or electronic effects are slowing the reaction.1. Increase the molar equivalents of this compound. 2. Increase the reaction temperature, use a more potent catalyst (e.g., DMAP), or extend the reaction time.
Formation of Multiple Products Multiple Nucleophilic Sites on Substrate: The substrate has more than one group that can be acylated.Use a stoichiometric amount of this compound and add it slowly to the reaction mixture to favor mono-acylation. Consider using a protecting group strategy if selective acylation is required.
Difficulty in Product Purification 1. Residual Angelic Acid: The angelic acid byproduct was not completely removed during workup. 2. Residual Base Catalyst: The base (e.g., pyridine, DMAP) was not completely removed.1. During the aqueous workup, wash the organic layer with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) to remove acidic impurities.[2] 2. Wash the organic layer with a dilute acidic solution, such as 1 M HCl or aqueous copper sulfate, to remove basic catalysts.

Experimental Protocols

General Protocol for Angeloylation of an Alcohol using Pyridine
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of alcohol).

  • Addition of this compound: Cool the solution to 0 °C in an ice bath. Slowly add this compound (1.5-2.0 equivalents) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by adding methanol to consume any unreacted anhydride.

  • Workup: Dilute the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove angelic acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Angeloylation of an Amine using DMAP as a Catalyst
  • Preparation: Under an inert atmosphere, dissolve the amine (1.0 equivalent), triethylamine (1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Addition of this compound: Cool the solution to 0 °C. Slowly add a solution of this compound (1.2 equivalents) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer and wash it with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Data Presentation

Currently, there is a lack of specific quantitative data in the literature directly comparing the yields of this compound acylation with different bases. The following table provides a general framework for how such data could be presented. Researchers are encouraged to maintain detailed records of their experiments to contribute to a better understanding of this reaction.

SubstrateBaseCatalystSolventTemperature (°C)Time (h)Yield (%)
Primary AlcoholPyridine-Pyridine256Data not available
Primary AlcoholTEADMAP (0.1 eq)DCM252Data not available
Secondary AlcoholPyridine-Pyridine5012Data not available
Secondary AlcoholTEADMAP (0.1 eq)DCM258Data not available
Primary AminePyridine-Pyridine254Data not available
Primary AmineTEADMAP (0.1 eq)DCM251Data not available

Visualizations

Base-Catalyzed Acylation Workflow

Acylation_Workflow Start Start: Substrate, Solvent, Base Add_Anhydride Add this compound Start->Add_Anhydride Reaction Reaction Monitoring (TLC) Add_Anhydride->Reaction Workup Aqueous Workup (Acid/Base Washes) Reaction->Workup Troubleshoot Troubleshooting Reaction->Troubleshoot Purification Purification (Chromatography) Workup->Purification Workup->Troubleshoot Product Final Product Purification->Product Purification->Troubleshoot

Caption: A logical workflow for performing and troubleshooting a base-catalyzed this compound acylation.

Nucleophilic Acyl Substitution Mechanism

Nucleophilic_Acyl_Substitution cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination Nucleophile Nucleophile Angelic_Anhydride This compound Nucleophile->Angelic_Anhydride attacks Tetrahedral_Intermediate Tetrahedral Intermediate Angelic_Anhydride->Tetrahedral_Intermediate forms Tetrahedral_Intermediate_2 Tetrahedral Intermediate Product Acylated Product Tetrahedral_Intermediate_2->Product collapses to Leaving_Group Angelate (Leaving Group) Tetrahedral_Intermediate_2->Leaving_Group expels

Caption: The general two-step mechanism for nucleophilic acyl substitution in this compound acylation.

References

Technical Support Center: Angelic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during reactions involving Angelic Anhydride.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in reactions involving this compound?

The most common byproduct in acylation reactions using this compound is Angelic Acid . This is formed from the part of the anhydride that acts as a leaving group. Depending on the reaction conditions and the nucleophile, other byproducts may arise.

  • Hydrolysis: Reaction with water will produce two equivalents of Angelic Acid. It is crucial to use anhydrous solvents and reagents to minimize this.

  • Reaction with Alcohols/Amines: The primary reaction yields the desired angelate ester or angelamide and one equivalent of Angelic Acid.

  • Side reactions involving the double bond: The α,β-unsaturated carbonyl system in this compound can potentially undergo Michael addition with certain nucleophiles, leading to other byproducts. This is more likely with soft nucleophiles under specific conditions.

  • Polymerization: Under certain conditions, such as elevated temperatures or in the presence of radical initiators, the unsaturated nature of this compound could lead to polymerization.

  • Isomerization: Depending on the reaction conditions (e.g., presence of acid or base), there is a possibility of isomerization of the angelic acid moiety to tiglic acid derivatives.

Q2: How can I minimize the formation of Angelic Acid as a byproduct?

While the formation of one equivalent of Angelic Acid is inherent to the reaction mechanism, its presence can complicate purification. To minimize excess Angelic Acid from hydrolysis, ensure all glassware is oven-dried, and use anhydrous solvents and reagents.

Q3: What are the optimal reaction conditions to minimize side reactions?

Optimal conditions are substrate-dependent. However, general recommendations include:

  • Temperature: Use the lowest temperature at which the reaction proceeds at a reasonable rate to minimize potential side reactions like polymerization or isomerization.

  • Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.

  • Stoichiometry: Use a precise stoichiometry of reactants. An excess of the nucleophile is often used to ensure complete consumption of the anhydride.

Q4: How can I effectively remove the Angelic Acid byproduct during workup?

Angelic Acid is a carboxylic acid and can be removed with a basic wash during the workup.

  • After the reaction is complete, quench the reaction mixture (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution or a dilute sodium carbonate solution. The Angelic Acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.

  • Separate the aqueous layer.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure.

Q5: Are there any known incompatibilities with this compound?

This compound is reactive towards strong nucleophiles, including water, alcohols, and amines. It should be stored in a cool, dry place under an inert atmosphere. Avoid contact with strong oxidizing agents, strong bases, and radical initiators.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of desired product 1. Incomplete reaction. 2. Hydrolysis of this compound. 3. Side reactions (e.g., polymerization).1. Increase reaction time or temperature moderately. Monitor reaction progress by TLC or GC-MS. 2. Ensure use of anhydrous solvents and reagents. Dry all glassware thoroughly. 3. Run the reaction at a lower temperature and under an inert atmosphere.
Presence of multiple unidentified byproducts 1. Michael addition side reactions. 2. Isomerization of the angelic moiety. 3. Thermal decomposition.1. Consider using a less nucleophilic base or different solvent. Analyze byproducts by NMR and MS to identify structures. 2. Use milder reaction conditions (lower temperature, less harsh acidic/basic conditions). 3. Avoid excessive heating during the reaction and workup.
Difficulty in removing Angelic Acid byproduct 1. Insufficient basic wash. 2. Emulsion formation during workup.1. Increase the number of basic washes or use a slightly more concentrated basic solution. 2. Add brine to the aqueous layer to break the emulsion.
Product appears as a sticky oil or fails to crystallize 1. Residual Angelic Acid or other impurities. 2. Product is inherently an oil.1. Repeat the basic wash and/or purify by column chromatography. 2. If the product is an oil, purification by column chromatography is the recommended method.

Data Presentation: Reaction Condition Optimization (General Guidance)

The following table provides a general framework for optimizing the acylation of an alcohol with this compound. Specific values will vary depending on the substrate.

Parameter Condition A (Mild) Condition B (Standard) Condition C (Forced) Expected Outcome
Temperature 0 °C to Room TempRoom Temp to 50 °C50 °C to RefluxHigher temperatures may increase reaction rate but also the risk of byproducts.
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)TolueneSolvent polarity can influence reaction rate and selectivity.
Base (if used) PyridineTriethylamine (TEA)4-DMAP (catalytic) + TEAStronger bases can accelerate the reaction but may also promote side reactions.
Reaction Time 12 - 24 hours4 - 12 hours1 - 4 hoursMonitor by TLC or GC-MS to determine completion.
This compound (equiv.) 1.11.21.5A slight excess of the anhydride is typically used.
Alcohol (equiv.) 1.01.01.0The alcohol is the limiting reagent.

Experimental Protocols

General Protocol for Acylation of an Alcohol with this compound
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq.) and an anhydrous aprotic solvent (e.g., dichloromethane, 0.1-0.5 M).

  • If a base is used, add the base (e.g., pyridine or triethylamine, 1.2 eq.) to the solution and stir.

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for the required time, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with 1 M HCl (if a basic catalyst was used), saturated aqueous NaHCO₃ solution (to remove Angelic Acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Acylation of an Amine with this compound
  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C.

  • Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir. The reaction is often rapid. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the organic solvent.

  • Wash the organic layer with a mild acid (e.g., 10% citric acid solution) to remove any unreacted amine, followed by saturated aqueous NaHCO₃ solution to remove Angelic Acid, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting amide by recrystallization or column chromatography.

Visualizations

Byproduct_Formation_Pathway AngelicAnhydride This compound DesiredProduct Desired Product (Angelate Ester/Amide) AngelicAnhydride->DesiredProduct Acylation AngelicAcid Angelic Acid (Primary Byproduct) AngelicAnhydride->AngelicAcid Leaving Group HydrolysisProduct Angelic Acid (from hydrolysis) AngelicAnhydride->HydrolysisProduct Hydrolysis Polymer Polymerization Byproducts AngelicAnhydride->Polymer Side Reaction Nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-NH2, H2O) Nucleophile->DesiredProduct Water Trace H2O Water->HydrolysisProduct Heat Heat / Initiator Heat->Polymer

Caption: General reaction pathways in this compound reactions.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Workup and Purification a 1. Add Alcohol/Amine to Anhydrous Solvent b 2. Add Base (optional) a->b c 3. Cool to 0 °C b->c d 4. Add this compound c->d e 5. Stir and Monitor (TLC/GC-MS) d->e f 6. Quench Reaction e->f Reaction Complete g 7. Organic Extraction f->g h 8. Basic Wash (remove Angelic Acid) g->h i 9. Dry and Concentrate h->i j 10. Purify (Chromatography) i->j

Caption: Standard workflow for acylation using this compound.

troubleshooting low yield in Angelic Anhydride synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Angelic Anhydride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common challenges, particularly those leading to low yields.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized through two primary routes:

  • Dehydration of Angelic Acid: This method involves the removal of a water molecule from two molecules of angelic acid. This can be achieved by heating the acid, often in the presence of a dehydrating agent.[1][2][3][4]

  • From Angeloyl Chloride and Angelate: This route involves the reaction of an activated form of angelic acid, angeloyl chloride, with an angelic acid salt (angelate). This is a common and often high-yielding method for preparing both symmetrical and mixed anhydrides.[5]

Q2: What is the primary cause of low yields in this compound synthesis?

A2: The most common reason for low yields is the presence of water in the reaction mixture. This compound, like most acid anhydrides, is highly susceptible to hydrolysis, which converts it back to angelic acid. Ensuring strictly anhydrous (dry) conditions is critical for success.

Q3: What are the potential side reactions to be aware of?

A3: Besides hydrolysis, potential side reactions may include:

  • Polymerization: As an unsaturated carbonyl compound, angelic acid and its derivatives may be prone to polymerization, especially at elevated temperatures.

  • Isomerization: Depending on the reaction conditions (e.g., presence of acid or base), there might be a risk of isomerization of the double bond from the (Z)-configuration (angelic) to the (E)-configuration (tiglic), which would lead to the formation of tiglic anhydride or mixed anhydrides.

  • Reactions with Solvents: If reactive solvents are used, they may participate in side reactions with the highly reactive anhydride.

Troubleshooting Guide for Low Yield

This guide provides a structured approach to identifying and resolving issues leading to low yields in your this compound synthesis.

Problem 1: The reaction appears to have worked, but the final yield is significantly lower than expected.

Possible Cause 1.1: Incomplete Reaction

  • Question: How can I ensure the reaction goes to completion?

  • Answer:

    • Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy if possible.

    • Temperature: The reaction temperature may need optimization. While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition. A careful balance is necessary. For dehydrations using sulfuric acid with ethanol, a temperature of 170°C is noted to favor elimination to form the alkene, while lower temperatures may favor ether formation.

    • Reagent Stoichiometry: Use the correct molar ratios of your reagents. For instance, when preparing anhydrides from acid chlorides and carboxylates, ensuring a 1:1 molar ratio is crucial.

Possible Cause 1.2: Hydrolysis of the Product

  • Question: How can I minimize hydrolysis?

  • Answer:

    • Dry Glassware and Reagents: All glassware should be oven-dried or flame-dried before use. Solvents and reagents should be thoroughly dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can help to exclude atmospheric moisture.

Possible Cause 1.3: Product Loss During Workup and Purification

  • Question: What are the best practices for isolating this compound?

  • Answer:

    • Extraction: When performing a liquid-liquid extraction, ensure the aqueous phase is thoroughly extracted with a suitable organic solvent. Back-extraction of the combined organic layers with a minimal amount of brine can help to remove residual water.

    • Distillation: If purifying by distillation, ensure the system is under a good vacuum to lower the boiling point and minimize thermal decomposition. It is crucial to continue distillation at atmospheric pressure until the conversion of any mixed anhydride to the desired anhydride is complete before applying a vacuum.

Problem 2: The reaction mixture is dark, or a significant amount of charring is observed.

Possible Cause 2.1: Decomposition at High Temperatures

  • Question: The reaction mixture turned black upon heating. What happened?

  • Answer: Strong dehydrating agents like concentrated sulfuric acid can cause charring and oxidation of organic compounds at elevated temperatures, leading to the formation of carbon and sulfur dioxide. Consider using a milder dehydrating agent or optimizing the reaction temperature.

Possible Cause 2.2: Strong Oxidizing Conditions

  • Question: My reaction with sulfuric acid produced unexpected gases and a dark residue. Why?

  • Answer: Concentrated sulfuric acid is a strong oxidizing agent. It can oxidize the alcohol or carboxylic acid, leading to the formation of carbon dioxide and itself being reduced to sulfur dioxide. Using phosphoric(V) acid is often a cleaner alternative for dehydration reactions.

Experimental Protocols

While a specific, detailed protocol for this compound was not found in the immediate search results, here are two general methodologies for anhydride synthesis that can be adapted.

Method 1: Dehydration of Angelic Acid with a Dehydrating Agent

This method is based on the general principle of dehydrating carboxylic acids.

Materials:

  • Angelic Acid

  • Dehydrating agent (e.g., acetic anhydride, phosphorus pentoxide, or a carbodiimide like DCC)

  • Anhydrous solvent (e.g., dichloromethane, chloroform, or diethyl ether)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve angelic acid in the anhydrous solvent.

  • Slowly add the dehydrating agent to the solution. The reaction may be exothermic.

  • Stir the reaction mixture at room temperature or with gentle heating for a time determined by reaction monitoring (e.g., TLC).

  • After the reaction is complete, the workup procedure will depend on the dehydrating agent used.

    • If acetic anhydride is used, the resulting acetic acid and excess acetic anhydride can be removed by distillation.

    • If phosphorus pentoxide is used, the solid residue can be filtered off.

    • If DCC is used, the dicyclohexylurea byproduct will precipitate and can be removed by filtration.

  • The filtrate is then concentrated under reduced pressure to yield the crude this compound.

  • Purification can be achieved by vacuum distillation.

Method 2: Synthesis from Angeloyl Chloride and Sodium Angelate

This is a versatile method for preparing symmetric anhydrides.

Materials:

  • Angeloyl Chloride (can be prepared from angelic acid and a chlorinating agent like thionyl chloride or oxalyl chloride)

  • Sodium Angelate (can be prepared by reacting angelic acid with sodium hydroxide or sodium bicarbonate)

  • Anhydrous aprotic solvent (e.g., diethyl ether, tetrahydrofuran, or acetonitrile)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, suspend sodium angelate in the anhydrous solvent.

  • Slowly add a solution of angeloyl chloride in the same anhydrous solvent to the suspension via the dropping funnel with vigorous stirring.

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete as indicated by TLC.

  • Filter the reaction mixture to remove the sodium chloride byproduct.

  • Wash the filtrate with a small amount of saturated sodium bicarbonate solution (to remove any unreacted acid chloride) and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Data Presentation

Table 1: Comparison of General Anhydride Synthesis Methods

MethodStarting MaterialsCommon ReagentsTypical YieldsAdvantagesDisadvantages
DehydrationCarboxylic AcidHeat, Acetic Anhydride, P₂O₅, DCCModerate to HighOne-step from the acid.Can require harsh conditions; byproducts can complicate purification.
From Acid ChlorideAcid Chloride, Carboxylate SaltThionyl Chloride (to make acid chloride), Pyridine (optional)HighGenerally high yielding and clean reactions.Requires the synthesis of the acid chloride as a separate step.

Visualizations

Experimental Workflow: Synthesis from Acid Chloride

G Workflow for this compound Synthesis from Angeloyl Chloride cluster_0 Preparation of Angeloyl Chloride cluster_1 Anhydride Formation cluster_2 Purification A Angelic Acid C Angeloyl Chloride A->C Reaction B Chlorinating Agent (e.g., SOCl₂) B->C Reaction F Reaction Mixture C->F Addition D Sodium Angelate D->F E Anhydrous Solvent E->F G Crude this compound F->G Stirring & Workup H Purified this compound G->H Vacuum Distillation

Caption: Synthesis of this compound from Angeloyl Chloride.

Troubleshooting Logic for Low Yield

G Troubleshooting Flowchart for Low Yield Start Low Yield of this compound Q1 Was the reaction monitored for completion? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Were anhydrous conditions strictly maintained? A1_Yes->Q2 Sol1 Implement reaction monitoring (TLC, NMR). Optimize reaction time and temperature. A1_No->Sol1 End Yield Improved Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was there evidence of decomposition (charring)? A2_Yes->Q3 Sol2 Dry all glassware, solvents, and reagents. Use an inert atmosphere. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Lower reaction temperature. Use a milder dehydrating agent. A3_Yes->Sol3 Q4 Was the purification method optimized? A3_No->Q4 Sol3->End A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No A4_Yes->End Sol4 Optimize distillation conditions (vacuum, temperature). Ensure efficient extraction during workup. A4_No->Sol4 Sol4->End

Caption: A logical approach to troubleshooting low yields.

References

Technical Support Center: Removal of Unreacted Angelic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted angelic anhydride from their reaction mixtures.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of products from reactions involving this compound.

Question Answer
My final product is contaminated with angelic acid. How did this happen and how can I remove it? This compound readily hydrolyzes to angelic acid in the presence of water.[1] This can occur during the reaction if reagents or solvents are not anhydrous, or during an aqueous workup. To remove angelic acid, you can perform a basic aqueous wash (e.g., with saturated sodium bicarbonate solution). The angelic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer and can be separated from your organic product.[2]
I see a persistent spot on my TLC plate that corresponds to the starting anhydride, even after an aqueous workup. Why? While anhydrides react with water, the hydrolysis of some, like acetic anhydride, may not be instantaneous, especially in a biphasic system.[3] It is possible that some unreacted this compound remains. To ensure complete removal, you can quench the reaction with a small amount of an alcohol (e.g., methanol) or a primary/secondary amine before the aqueous workup. These will react with the anhydride to form the corresponding ester or amide, which may be easier to separate from your desired product.
My product is also water-soluble. How can I remove this compound without an aqueous extraction? If your product is water-soluble, an aqueous workup is not ideal. In this case, you can use non-aqueous methods. One option is to add a scavenger resin that reacts with anhydrides. Alternatively, if your product is not volatile, you can attempt to remove the this compound (or its more volatile reaction product with an alcohol quench) under high vacuum. Finally, purification by flash chromatography is a highly effective method for separating the anhydride from your product.[4][5]
During recrystallization, my product oils out instead of forming crystals. What could be the cause? "Oiling out" can occur if the solubility of your product in the chosen solvent is too high, even at lower temperatures, or if there are significant impurities present that disrupt the crystal lattice formation. Ensure you are using a minimal amount of hot solvent to dissolve your product. If the problem persists, you may need to try a different solvent system for recrystallization. It is also possible that residual this compound or angelic acid is acting as an impurity; in this case, a more thorough initial purification (e.g., an additional aqueous wash or a quick filtration through a silica plug) before recrystallization may be necessary.
How can I confirm that all the this compound has been removed? The most common methods for confirming the absence of this compound are thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. On a TLC plate, the anhydride should have a distinct Rf value from your product. In the 1H NMR spectrum, the anhydride will have characteristic signals that should be absent in the spectrum of your purified product. For example, you can monitor the disappearance of the vinyl proton signal of the anhydride. Infrared (IR) spectroscopy can also be useful, as the anhydride C=O stretch will differ from that of your ester or amide product.

Data Presentation: Efficiency of Removal Methods

The following table summarizes the estimated efficiency of common methods for the removal of unreacted this compound. The actual efficiency will depend on the specific reaction conditions and the properties of the desired product.

Removal Method Principle Estimated Efficiency Primary Byproduct Notes
Aqueous Quench (Water) Hydrolysis>95%Angelic AcidEffective for most applications. The resulting angelic acid is removed by a subsequent basic wash.
Alcohol Quench (e.g., Methanol) Alcoholysis>98%Methyl AngelateUseful for non-aqueous workups. The resulting ester is typically more volatile and easier to remove than angelic acid.
Amine Quench (e.g., Benzylamine) Aminolysis>99%N-benzyl AngelamideVery effective, but introduces a new amide byproduct that must be separated.
Basic Aqueous Wash (e.g., NaHCO₃) Extraction of Angelic Acid>99% (for the acid)Sodium AngelateUsed after an initial quench to remove the resulting angelic acid.
Recrystallization Differential SolubilityVariable-Efficiency depends heavily on the solubility differences between the product and impurities.
Flash Chromatography Differential Adsorption>99%-Highly effective for separating the anhydride and its byproducts from the desired product.

Experimental Protocols

Protocol 1: Aqueous Workup for Removal of this compound and Angelic Acid

This protocol is suitable for reactions where the desired product is soluble in a water-immiscible organic solvent.

  • Quenching:

    • Once the reaction is complete, cool the reaction mixture to room temperature.

    • Slowly add deionized water (approximately 2-3 volumes relative to the volume of this compound used) to the reaction mixture with vigorous stirring. This will hydrolyze the unreacted this compound to angelic acid.

    • Alternatively, for a more rapid quench, add an alcohol such as methanol (2-3 equivalents relative to the excess anhydride) and stir for 15-30 minutes before adding water.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the product and dilute the reaction mixture.

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any evolved CO₂ gas. This step will extract the acidic angelic acid into the aqueous layer as its sodium salt.

    • Allow the layers to separate and drain the aqueous layer.

    • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.

    • Separate the layers and drain the organic layer into a clean flask.

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization

This protocol is used to purify a solid product from impurities, including residual angelic acid.

  • Solvent Selection:

    • Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot. Angelic acid is sparingly soluble in cold water and more soluble in hot water, alcohol, and ether. Select a solvent where the solubility profile of your product is significantly different from that of angelic acid.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum volume to ensure good recovery.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.

Protocol 3: Purification by Flash Column Chromatography

This method is highly effective for separating the desired product from both unreacted this compound and its byproducts.

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel.

  • Column Packing and Eluent Selection:

    • Pack a flash chromatography column with silica gel using a suitable eluent system.

    • The choice of eluent will depend on the polarity of your product. A typical starting point for esters and amides is a mixture of hexanes and ethyl acetate. Use TLC to determine an appropriate solvent system that gives good separation between your product and the impurities.

  • Loading and Elution:

    • Carefully load the prepared sample onto the top of the silica gel column.

    • Begin eluting the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions and remove the eluent under reduced pressure to obtain the purified product.

Mandatory Visualization

Removal_of_Angelic_Anhydride start Reaction Mixture (Product + Unreacted this compound) product_solubility Is the product soluble in a water- immiscible organic solvent? start->product_solubility aqueous_workup Perform Aqueous Workup (Quench, Extract, Dry) product_solubility->aqueous_workup Yes non_aqueous_methods Consider Non-Aqueous Methods product_solubility->non_aqueous_methods No recrystallization_check Is the product a solid? aqueous_workup->recrystallization_check chromatography Flash Column Chromatography non_aqueous_methods->chromatography scavenger_resin Use Scavenger Resin non_aqueous_methods->scavenger_resin high_vacuum Removal under High Vacuum non_aqueous_methods->high_vacuum final_product Purified Product chromatography->final_product scavenger_resin->final_product high_vacuum->final_product recrystallization Purify by Recrystallization recrystallization_check->recrystallization Yes liquid_product Purified Liquid Product recrystallization_check->liquid_product No recrystallization->final_product liquid_product->final_product

References

Technical Support Center: Catalyst Poisoning in Maleic Anhydride Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during the synthesis of maleic anhydride, primarily focusing on the industry-standard Vanadium Phosphorus Oxide (VPO) catalysts used in the selective oxidation of n-butane.

Troubleshooting Guides

This section provides solutions to common problems observed during maleic anhydride synthesis that may be indicative of catalyst poisoning.

Issue 1: Gradual Decrease in Maleic Anhydride Yield and Selectivity

Question: My reactor has been operating for several weeks, and I've observed a steady decline in both the conversion of n-butane and the selectivity towards maleic anhydride. What could be the cause?

Answer: A gradual decline in catalyst performance is a classic symptom of poisoning, where impurities in the feedstock or air slowly accumulate on the active sites of the VPO catalyst. The most common culprits are sulfur compounds, alkali metals, and heavy metals.

Troubleshooting Workflow:

start Decrease in Yield/Selectivity Observed check_feedstock Analyze Feedstock for Impurities (Sulfur, Alkali Metals, Heavy Metals) start->check_feedstock check_air Analyze Process Air for Contaminants start->check_air poison_identified Poison Identified? check_feedstock->poison_identified check_air->poison_identified implement_guard_bed Implement/Improve Feedstock Purification (e.g., Guard Bed) poison_identified->implement_guard_bed Yes replace_catalyst Replace Catalyst poison_identified->replace_catalyst No/Severe Poisoning regenerate_catalyst Attempt Catalyst Regeneration implement_guard_bed->regenerate_catalyst end Monitor Performance regenerate_catalyst->end replace_catalyst->end cluster_0 VPO Catalyst Surface cluster_1 Poisoning Mechanism Acid_Site Active Acid Site (e.g., V-OH, P-OH) Neutralized_Site Neutralized Site (e.g., V-OK) Acid_Site->Neutralized_Site Forms Alkali_Metal Alkali Metal Ion (K+) Alkali_Metal->Acid_Site Reacts with

dealing with emulsions during Angelic Anhydride work-up

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering emulsions during the work-up phase of reactions involving angelic anhydride.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during my work-up?

An emulsion is a stable mixture of two immiscible liquids, like an organic solvent and water, where one liquid is dispersed in the other as microscopic droplets.[1] This often appears as a cloudy, milky, or "rag" layer between the distinct organic and aqueous phases, making separation difficult or impossible.[2]

Emulsions during reaction work-ups are commonly caused by:

  • Surfactant-like Compounds: The reaction mixture may contain byproducts or unreacted materials that act as surfactants, reducing the interfacial tension between the two liquid phases.[3][4]

  • Finely Divided Solids: Tiny, insoluble particles from the reaction can accumulate at the interface, physically preventing the droplets from coalescing.[5]

  • Vigorous Agitation: Shaking the separatory funnel too aggressively can create very fine droplets that are slow to merge.

  • High pH and Chlorinated Solvents: Using solvents like dichloromethane (DCM) or chloroform to extract a basic aqueous solution is a common cause of emulsion formation.

Q2: I have a persistent emulsion. What is the first and simplest thing I should try?

Patience is often the first step. Allow the separatory funnel to stand undisturbed for 15-30 minutes. Gravity alone can sometimes be sufficient to break a weak emulsion. Gentle swirling or tapping of the funnel can also encourage the droplets to coalesce.

Q3: How does adding brine (a saturated salt solution) help break an emulsion?

Adding a saturated solution of sodium chloride (brine) or even solid salt is a very effective and common technique known as "salting out". This works by increasing the ionic strength of the aqueous layer. This change makes the aqueous phase more polar, which decreases the solubility of organic compounds within it and forces surfactant-like molecules to partition more cleanly into one of the phases, thereby destabilizing the emulsion.

Q4: When should I consider filtering the emulsion through Celite?

Filtration through a pad of Celite (diatomaceous earth) is particularly effective when the emulsion is caused by finely suspended solid particles. Celite is an inert filter aid that creates a porous pad capable of trapping these fine particulates, which are often the stabilizing agent of the emulsion. After passing the entire emulsified mixture through the Celite pad, the filtrate will often separate into two clear layers.

Q5: Can changing the pH of the aqueous layer resolve the emulsion?

Yes, adjusting the pH can be an effective strategy. If the emulsion is stabilized by acidic or basic compounds, neutralizing them can break the emulsion. For instance, if you are extracting a basic solution with a chlorinated solvent, careful acidification of the aqueous layer can help. Conversely, if acidic species are the cause, adding a base may work. However, the effect of pH can be complex and depends on the specific components of your reaction mixture. Always consider the pH stability of your desired product before making adjustments.

Q6: What mechanical methods can I use for a particularly stubborn emulsion?

For very persistent emulsions, several mechanical methods can be employed:

  • Centrifugation: This is a highly effective technique that uses strong centrifugal force to separate the mixture based on density differences. It is one of the most reliable methods for breaking stubborn emulsions, though it is limited by the availability of a centrifuge and the volume of the sample.

  • Stirring: Gently stirring the emulsion with a glass rod can create turbulence at the droplet surfaces, promoting coalescence.

  • Temperature Changes: Gently heating the mixture can reduce its viscosity and help break the emulsion, but care must be taken not to decompose the product. Alternatively, freezing the mixture and then allowing it to thaw can also physically disrupt the emulsion.

Q7: How can I prevent emulsions from forming in the first place?

Prevention is always better than treatment. Consider these preventative measures for future experiments:

  • Gentle Mixing: Swirl the separatory funnel gently rather than shaking it vigorously. This reduces agitation while still allowing for sufficient surface area contact for extraction.

  • Solvent Evaporation: Before the aqueous work-up, evaporate the reaction solvent. Then, redissolve the crude residue in the desired extraction solvent. This removes potentially problematic components from the original reaction solvent.

  • Alternative Extraction Methods: For samples that are consistently prone to emulsions, consider using Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) instead of traditional liquid-liquid extraction.

Troubleshooting Guide: Summary of Techniques

The following table summarizes common methods for dealing with emulsions, their mechanisms, and typical applications.

Method Principle of Action Best For/When to Use Citations
Let Stand (Patience) Gravity-based separation of phases.First attempt for any mild emulsion.
Salting Out (Add Brine/Salt) Increases ionic strength of the aqueous phase, reducing mutual solubility.General-purpose, highly effective for many common emulsions.
Filtration (Celite/Glass Wool) Physically removes fine solid particles that stabilize the emulsion.Emulsions caused by suspended solids or precipitates.
pH Adjustment Neutralizes acidic/basic emulsifying agents, altering their solubility.Emulsions stabilized by pH-sensitive compounds, especially with chlorinated solvents.
Centrifugation Accelerates gravitational separation through high g-forces.Stubborn, persistent emulsions where other methods have failed.
Solvent Addition/Dilution Alters the polarity and solvating properties of the organic phase.When a slight change in solvent properties may destabilize the emulsion.
Temperature Change (Heating/Freezing) Reduces viscosity (heating) or physically disrupts the emulsion layer (freezing).When thermal stability of the product allows.
Gentle Agitation (Swirling/Stirring) Encourages droplets to collide and coalesce without creating finer droplets.Mild emulsions or as a preventative measure.

Experimental Protocols

Protocol 1: Breaking an Emulsion using Saturated Brine

  • Preparation: Prepare a saturated aqueous solution of sodium chloride (NaCl).

  • Procedure:

    • Allow the separatory funnel containing the emulsion to stand for 5-10 minutes.

    • Add a volume of the saturated brine solution equivalent to 10-20% of the aqueous layer volume in the funnel.

    • Stopper the funnel, and gently rock or swirl it. Do not shake vigorously. Vent frequently.

    • Allow the funnel to stand and observe if the layers begin to separate. Separation may take several minutes.

    • If separation occurs, drain the aqueous layer and proceed with the work-up.

Protocol 2: Breaking an Emulsion by Filtration through a Celite Pad

  • Preparation:

    • Set up a Büchner or fritted glass funnel for vacuum filtration.

    • Place a piece of filter paper in the Büchner funnel that covers all the holes.

    • In a small beaker, create a slurry of Celite in the organic solvent being used for the extraction.

    • Wet the filter paper with the same solvent and apply a gentle vacuum.

    • Pour the Celite slurry into the funnel to form an even pad, approximately 1-2 cm thick. Gently continue the vacuum until the excess solvent has passed through, leaving a packed, moist pad.

  • Procedure:

    • Turn off the vacuum and carefully pour the entire contents of the separatory funnel (both layers and the emulsion) onto the Celite pad.

    • Reapply a gentle vacuum. The liquid should pass through the filter, leaving the fine particulates on the Celite.

    • Collect the filtrate in the filter flask. The two phases should now be clearly separated.

    • Transfer the filtrate back to a clean separatory funnel to separate the layers.

    • Rinse the Celite pad with a small amount of fresh organic solvent to recover any adsorbed product.

Visual Guides

Emulsion_Troubleshooting_Workflow start Emulsion Formed During Work-up wait 1. Let Stand (15-30 min) start->wait brine 2. Add Saturated Brine & Gently Swirl wait->brine No Separation resolved Problem Resolved wait->resolved Separates celite 3. Filter Through Celite Pad brine->celite No Separation (Suspect Solids) ph_adjust 4. Adjust pH (If product is stable) brine->ph_adjust No Separation (Suspect pH issue) brine->resolved Separates celite->ph_adjust No Separation celite->resolved Separates centrifuge 5. Centrifuge ph_adjust->centrifuge No Separation ph_adjust->resolved Separates centrifuge->resolved Separates not_resolved Not Resolved centrifuge->not_resolved Still Emulsified (Consult Senior Chemist) prevention For Future Experiments: - Use gentle swirling - Evaporate solvent pre-workup - Consider SPE/SLE resolved->prevention

Caption: A step-by-step workflow for troubleshooting emulsions.

Emulsion_Formation_Logic cluster_inputs organic Organic Phase (e.g., Ethyl Acetate) emulsion Stable Emulsion (Cloudy Intermediate Layer) organic->emulsion aqueous Aqueous Phase (e.g., Water, Base) aqueous->emulsion stabilizer Stabilizing Agent - Fine Solids - Surfactant-like Byproducts stabilizer->emulsion agitation High Energy Input (Vigorous Shaking) agitation->emulsion

Caption: Key factors leading to the formation of an emulsion.

References

Validation & Comparative

A Comparative Guide to Catalysts for Angelic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of catalysts utilized in reactions involving Angelic Anhydride ((Z)-2-Methyl-2-butenoic Anhydride). Due to the limited availability of direct comparative studies on the synthesis of this compound itself, this document extends its scope to include catalysts for the synthesis of its precursor, Angelic Acid ((Z)-2-Methyl-2-butenoic acid), and catalysts employed in the reactions of this compound and similar α,β-unsaturated anhydrides. The information is compiled from academic literature and patents to offer insights into potential catalytic systems and their performance.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of Angelic Acid Precursors
Catalyst/MethodSubstrateProductYield (%)Key ObservationsReference
Acidovorax facilis 72W nitrilase(E,Z)-2-Methyl-2-butenenitrile(E)-2-Methyl-2-butenoic acidHighRegioselective hydrolysis of the (E)-isomer.
Comamonas testosteroni strains(E,Z)-2-Methyl-2-butenenitrile(E)-2-Methyl-2-butenoic acidHighUtilizes nitrile hydratase and amidase activities.
Sulfuric Acid(E,Z)-2-Methyl-2-butenenitrile(Z)-2-Methyl-2-butenoic acid & (E)-2-Methyl-2-butenoic acid80.5% (Z), 19.5% (E)Non-selective chemical hydrolysis at elevated temperatures.[1]
Acetylacetone titania-copper bromide-benzoic acid complex2-Methyl-3-butyn-2-ol3-Methyl-2-butenoic acidHighTwo-step process involving catalytic reforming and subsequent oxidation.[2]
Table 2: Comparison of Catalysts for Reactions of α,β-Unsaturated Anhydrides (Analogous to this compound)
CatalystReaction TypeSubstrateProductYield (%)Enantiomeric Excess (ee %)Key ObservationsReference
HBTM-2.1 (isothiourea)Asymmetric annulationCinnamic anhydride & 1,3-diketoneFunctionalized ester8395Organocatalyst for asymmetric C-C bond formation.[3]
TiCl₂(ClO₄)₂EsterificationAcetic acid trimethylsilyl ester & benzoic anhydrideAcetic benzoic anhydride (mixed anhydride)90N/AHighly active Lewis acid for mixed anhydride synthesis.
Amberlyst-15EsterificationMixed carboxylic-palmitic anhydrides & various alcoholsFatty estersGoodN/AHeterogeneous acid catalyst, allowing for easy separation.
4-Dimethylaminopyridine (DMAP)AcylationAcid anhydrides & alcoholsEstersHighN/AHighly efficient nucleophilic catalyst for acylation.

Experimental Protocols

General Procedure for Biocatalytic Hydrolysis of (E,Z)-2-Methyl-2-butenenitrile

The regioselective hydrolysis of (E,Z)-2-methyl-2-butenenitrile can be performed using whole cells or isolated enzymes from strains like Acidovorax facilis 72W. The reaction is typically carried out in an aqueous medium, sometimes with a small amount of an organic co-solvent to improve substrate solubility. The enzyme selectively hydrolyzes the (E)-nitrile to the corresponding carboxylic acid, leaving the (Z)-nitrile largely unreacted. The product, (E)-2-methyl-2-butenoic acid, can be isolated by solvent extraction after acidification of the reaction mixture.

General Procedure for Lewis Acid-Catalyzed Mixed Anhydride Synthesis

In a typical procedure, a silyl ester of a carboxylic acid is reacted with an aromatic carboxylic anhydride in the presence of a Lewis acid catalyst, such as TiCl₂(ClO₄)₂. The reaction is usually carried out in an inert solvent under anhydrous conditions. The progress of the reaction can be monitored by techniques like NMR or chromatography. The mixed anhydride product is then typically used in situ for subsequent reactions, such as esterification.

General Procedure for Isothiourea-Catalyzed Asymmetric Annulation

The asymmetric annulation of an α,β-unsaturated anhydride is carried out in the presence of a chiral isothiourea catalyst, such as HBTM-2.1. The reaction typically involves the anhydride and a nucleophile (e.g., a 1,3-dicarbonyl compound) in a suitable organic solvent at a controlled temperature. The reaction progress is monitored by TLC or HPLC, and the product is purified by column chromatography. The enantiomeric excess of the product is determined by chiral HPLC analysis.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound (Proposed) cluster_reaction Reaction of this compound (Example: Esterification) start_s Angelic Acid reaction_s Dehydration Reaction start_s->reaction_s catalyst_s Dehydrating Agent / Catalyst (e.g., Acetic Anhydride, DCC) catalyst_s->reaction_s product_s This compound reaction_s->product_s start_r This compound + Alcohol reaction_r Acylation Reaction start_r->reaction_r catalyst_r Catalyst (e.g., Lewis Acid, Organocatalyst) catalyst_r->reaction_r product_r Angelate Ester reaction_r->product_r

Caption: Generalized workflows for the proposed synthesis of this compound and its subsequent use in an esterification reaction.

catalytic_cycle cluster_lewis_acid Lewis Acid Catalyzed Acylation cluster_organocatalysis Nucleophilic Organocatalysis (e.g., DMAP) anhydride This compound activated_complex Activated Anhydride-LA Complex anhydride->activated_complex + LA lewis_acid Lewis Acid (LA) product Acylated Product activated_complex->product + NuH nucleophile Nucleophile (NuH) (e.g., Alcohol) regenerated_la Lewis Acid (LA) product->regenerated_la - H+ anhydride_o This compound acyl_intermediate Acyl-DMAP Intermediate anhydride_o->acyl_intermediate + DMAP dmap DMAP product_o Acylated Product acyl_intermediate->product_o + NuH nucleophile_o Nucleophile (NuH) (e.g., Alcohol) regenerated_dmap DMAP product_o->regenerated_dmap

Caption: Simplified signaling pathways for Lewis acid-catalyzed and nucleophilic organocatalyzed acylation reactions using an anhydride.

References

A Comparative Analysis of the Bioactivity of Angelate and Tiglate Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Angelate and tiglate esters, geometric isomers of α,β-unsaturated carboxylates, are prevalent motifs in a diverse array of natural products, contributing significantly to their biological activities. While structurally similar, the cis (angelate) versus trans (tiglate) configuration of the double bond can profoundly influence their pharmacokinetic and pharmacodynamic properties. This guide provides a comparative overview of the bioactivity of angelate and tiglate esters, drawing upon experimental data from prominent examples found in the scientific literature.

Quantitative Bioactivity Data

Direct comparative studies on a wide range of simple angelate and tiglate esters are limited in publicly available literature. However, analysis of complex natural products bearing these moieties provides valuable insights into their differential bioactivities. The following table summarizes quantitative data for two well-characterized compounds: ingenol 3-angelate and tigilanol tiglate.

CompoundBioactivityCell Line / TargetIC50 / EC50Citation
Ingenol 3-angelate CytotoxicitySK-MEL-28 (Melanoma)~1.5 µM
CytotoxicityA431 (Squamous cell carcinoma)~1.8 µM
PKCα Activationin vitro kinase assayPotent activator (specific value not provided)[1]
Tigilanol tiglate CytotoxicityB16-F0 (Murine melanoma)nM range (specific value not provided)[2]
PKCβI Activationin vitroPotent activator (specific value not provided)[2]
PKCδ Activationin vitroPotent activator (specific value not provided)[2]

Note: The provided data is for complex diterpenoid esters. The bioactivity is influenced by the entire molecular structure, not solely the angelate or tiglate moiety.

Key Bioactivity Differences and Structure-Activity Relationships

The spatial arrangement of the ester group in angelates and tiglates dictates their interaction with biological targets. While both are known to be potent activators of Protein Kinase C (PKC) isozymes, the specific isoform selectivity and the downstream cellular responses can differ.

  • Protein Kinase C (PKC) Activation: Both ingenol 3-angelate and tigilanol tiglate are potent PKC activators.[2] This activation is a key mechanism behind their pro-inflammatory and anti-cancer effects. The ester moiety, along with other functional groups on the core scaffold, contributes to the binding affinity and activation of PKC. Subtle changes in the ester structure can dramatically affect PKC affinity and selectivity.

  • Cytotoxicity: Angelate and tiglate-containing natural products have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, ingenol 3-angelate shows cytotoxicity in the micromolar range against melanoma and squamous cell carcinoma cells. Tigilanol tiglate exhibits potent anticancer activity, leading to oncolysis of tumor cells.

  • Anti-inflammatory and Pro-inflammatory Effects: The activation of PKC by these esters can lead to a complex inflammatory response. While some contexts show pro-inflammatory effects, other studies on different ester structures suggest potential anti-inflammatory activity. This duality is a subject of ongoing research and is likely dependent on the specific molecular context and biological system.

Experimental Protocols

Detailed methodologies for assessing the bioactivity of angelate and tiglate esters are crucial for reproducible and comparable results. Below are representative protocols for key experiments.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the angelate or tiglate ester and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protein Kinase C (PKC) Activation Assay

This assay measures the ability of a compound to activate PKC, often by detecting the phosphorylation of a specific substrate.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a PKC isoform, a fluorescently labeled PKC substrate, and ATP in a suitable buffer.

  • Compound Addition: Add the angelate or tiglate ester at various concentrations to the reaction mixture.

  • Incubation: Incubate the mixture at 30°C for a defined period (e.g., 30-60 minutes) to allow for the phosphorylation reaction to occur.

  • Detection: Measure the fluorescence or radioactivity of the phosphorylated substrate. The increase in signal corresponds to the level of PKC activation.

  • Data Analysis: Plot the signal intensity against the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams are provided.

PKC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to PKC_active Active PKC PKC->PKC_active Downstream Downstream Signaling PKC_active->Downstream Ester Angelate/ Tiglate Ester Ester->PKC Activates Ca Ca²⁺ Ca->PKC Activates ER->Ca Releases

PKC Signaling Pathway Activation

Cytotoxicity_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Angelate/Tiglate Esters incubate1->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

MTT Cytotoxicity Assay Workflow

Conclusion

The geometric isomerism of angelate and tiglate esters plays a critical role in defining their biological activity. While both can act as potent modulators of cellular signaling, particularly through the activation of PKC, the specific outcomes in terms of cytotoxicity and inflammatory response can vary. The available data, primarily from complex natural products, underscores the importance of the overall molecular architecture in determining the bioactivity of these ester-containing compounds. Further research focusing on a systematic comparison of simple, structurally related angelate and tiglate esters is warranted to fully elucidate the contribution of this isomeric difference to their pharmacological profiles. This will be instrumental for the rational design of novel therapeutic agents based on these versatile chemical motifs.

References

Green Chemistry Alternatives to Angelic Anhydride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking sustainable and efficient synthetic routes, this guide provides an objective comparison of green chemistry alternatives to Angelic Anhydride for acylation reactions, particularly in the synthesis of angelate esters. Traditional methods often involve hazardous reagents and generate significant waste. This document outlines enzymatic and alternative chemical approaches that offer improved environmental profiles without compromising performance.

This compound is a valuable reagent for introducing the angeloyl group in the synthesis of various biologically active compounds, including natural products with pharmaceutical applications. However, the drive towards greener chemical processes necessitates the exploration of more sustainable alternatives. This guide details enzymatic methods and the use of greener chemical reagents, presenting available experimental data to facilitate informed decisions in synthetic planning.

Performance Comparison: this compound vs. Green Alternatives

The following table summarizes the key performance indicators for the traditional use of this compound and its greener alternatives. Data is compiled from various sources and represents typical outcomes. Direct comparative studies for the synthesis of the same angelate ester are limited; therefore, this table provides a general comparison of the methodologies.

MethodReagent/CatalystTypical Solvent(s)Temperature (°C)Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Traditional Method This compoundDichloromethane, TolueneRoom Temp. to Reflux1 - 24 h70 - 95High reactivity, good yields.Use of hazardous anhydride and solvents, formation of stoichiometric waste.
Enzymatic Synthesis Lipase (e.g., Novozym 435)Toluene, Hexane, Solvent-free30 - 7024 - 72 h50 - >95High selectivity, mild conditions, biodegradable catalyst, low waste.Longer reaction times, potential for enzyme inhibition, cost of enzyme.
Alternative Reagent Methanesulfonic AnhydrideDichloromethane0 - Room Temp.1 - 6 h80 - 95Avoids chlorinated by-products, high yields.Use of a strong acid anhydride, requires careful handling.
Mixed Anhydride Carboxylic Acid + TFAADichloromethaneRoom Temp.0.5 - 5 h85 - 98In situ generation of acylating agent, fast reactions, high yields.Use of corrosive TFAA, formation of trifluoroacetic acid waste.

Detailed Experimental Protocols

Traditional Method: Synthesis of an Angelate Ester using this compound

Objective: To synthesize a generic angelate ester from an alcohol using this compound.

Materials:

  • Alcohol (1.0 eq)

  • This compound (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine and DMAP to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure angelate ester.

Green Alternative 1: Enzymatic Synthesis of an Angelate Ester

Objective: To synthesize a generic angelate ester using a lipase-catalyzed reaction between angelic acid and an alcohol.

Materials:

  • Angelic Acid (1.0 eq)

  • Alcohol (1.2 eq)

  • Immobilized Lipase (e.g., Novozym 435) (10-20% w/w of substrates)

  • Toluene or Hexane (or solvent-free)

  • Molecular sieves (3Å or 4Å)

Procedure:

  • Combine angelic acid, the alcohol, and the chosen solvent (if any) in a flask.

  • Add the immobilized lipase and molecular sieves to the mixture.

  • Incubate the mixture at a controlled temperature (e.g., 50 °C) with constant shaking or stirring.

  • Monitor the reaction progress over 24-72 hours by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction has reached the desired conversion, filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with solvent and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude ester, if necessary, by column chromatography or distillation.

Green Alternative 2: Esterification using Methanesulfonic Anhydride

Objective: To synthesize a generic angelate ester using methanesulfonic anhydride to activate angelic acid.

Materials:

  • Angelic Acid (1.0 eq)

  • Alcohol (1.1 eq)

  • Methanesulfonic Anhydride (1.2 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve angelic acid and the alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add the base (pyridine or triethylamine).

  • Cool the solution to 0 °C.

  • Add methanesulfonic anhydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Workflows

The following diagrams illustrate the general workflows for the traditional and green alternative synthetic methods.

G cluster_0 Traditional Synthesis Workflow A Reactants & Reagents (Alcohol, this compound, Base, Catalyst) B Reaction in Organic Solvent (DCM) A->B C Aqueous Work-up (Quenching, Extraction, Washing) B->C D Purification (Column Chromatography) C->D E Angelate Ester D->E

Caption: Workflow for traditional angelate ester synthesis.

G cluster_1 Enzymatic Synthesis Workflow F Reactants & Biocatalyst (Angelic Acid, Alcohol, Lipase) G Reaction in Greener Solvent or Solvent-Free F->G H Enzyme & Sieve Removal (Filtration) G->H I Solvent Removal H->I J Angelate Ester (Often pure enough) I->J

Caption: Workflow for enzymatic angelate ester synthesis.

Conclusion

The adoption of green chemistry principles in the synthesis of angelate esters and other acylated compounds offers significant advantages in terms of sustainability, safety, and waste reduction. While traditional methods using this compound are effective, enzymatic synthesis and the use of alternative reagents like methanesulfonic anhydride present viable and, in many aspects, superior alternatives.

Enzymatic methods, in particular, align well with the principles of green chemistry by utilizing biodegradable catalysts under mild conditions, often leading to highly pure products with minimal downstream processing. Although reaction times can be longer, the benefits of high selectivity and reduced environmental impact are substantial. Alternative chemical reagents also offer improvements by avoiding hazardous materials and by-products.

The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, scale of production, and economic considerations. However, the green alternatives presented in this guide provide a strong starting point for developing more sustainable and efficient chemical processes in pharmaceutical and fine chemical manufacturing.

Kinetic Studies of Angelic Anhydride Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the kinetic studies of angelic anhydride reactions. Due to a lack of available literature and specific experimental data on the reaction kinetics of this compound, this document focuses on the kinetic data of structurally similar and commercially significant anhydrides, namely maleic anhydride and acetic anhydride. The reactivity of these compounds provides a reasonable proxy for estimating the kinetic behavior of this compound. Furthermore, a comparison with acyl chlorides is included to offer a broader perspective on acylation agent reactivity.

Introduction to this compound and its Reactivity

Comparative Kinetic Data

To provide a quantitative basis for understanding the potential reactivity of this compound, this section presents kinetic data for the reactions of maleic anhydride and acetic anhydride with various nucleophiles.

Hydrolysis Kinetics

The hydrolysis of acid anhydrides yields two equivalents of the corresponding carboxylic acid. This reaction is typically pseudo-first-order when water is in large excess.

AnhydrideNucleophileSolventTemperature (°C)Rate Constant (k)Activation Energy (Ea) (kJ/mol)Reference
Maleic Anhydride WaterNeutral Aqueous250.015 s⁻¹Not Specified[1]
Acetic Anhydride WaterWater150.0631 min⁻¹53.4[2]
200.0924 min⁻¹[2]
250.169 min⁻¹[2]
350.2752 min⁻¹[2]
Acetyl Chloride WaterAcetone-Water-35 to 10Varies with solventNot Specified
Aminolysis Kinetics

The reaction of acid anhydrides with amines produces amides and a carboxylate salt. The reaction is generally second-order.

AnhydrideNucleophileSolventTemperature (°C)Second-Order Rate Constant (k) (M⁻¹s⁻¹)Reference
Maleic Anhydride Primary AminespH 4253 x 10² to 1 x 10⁵
Succinic Anhydride AnilineNot Specified670.217 L mol⁻¹min⁻¹
Alcoholysis Kinetics

The alcoholysis of acid anhydrides yields an ester and a carboxylic acid. The reaction rate is dependent on the alcohol's structure and the presence of catalysts.

AnhydrideNucleophileCatalystTemperature (K)Reaction OrderActivation Energy (Ea) (kJ/mol)Reference
Maleic Anhydride ButanolsH₂SO₄, Phosphotungstic acid, etc.383 - 413Second-order overallVaries with catalyst
Acetic Anhydride Isobutyl alcoholBase-catalyzedNot SpecifiedSecond-orderNot Specified
Benzoyl Chloride n-PropanolNone25Pseudo-first-orderNot Specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of kinetic data. Below are generalized protocols for studying the kinetics of anhydride reactions.

General Protocol for Hydrolysis Kinetics Study
  • Reactant Preparation: A stock solution of the anhydride in a dry, inert solvent (e.g., acetone) is prepared. Deionized water is used as the nucleophile.

  • Reaction Initiation: The reaction is initiated by injecting a small volume of the anhydride stock solution into a thermostated vessel containing a large excess of water, with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction is monitored by a suitable analytical technique:

    • UV-Vis Spectroscopy: If the anhydride or product has a distinct chromophore, the change in absorbance over time can be followed.

    • FTIR Spectroscopy: The disappearance of the characteristic anhydride carbonyl peaks (around 1780 and 1850 cm⁻¹) and the appearance of the carboxylic acid carbonyl peak (around 1700-1725 cm⁻¹) can be monitored in situ.

    • Conductivity Measurement: The formation of carboxylic acid increases the conductivity of the solution, which can be measured over time.

    • Titration: Aliquots of the reaction mixture can be withdrawn at specific time intervals, quenched (e.g., by adding an excess of a reagent that reacts quickly with the anhydride), and then titrated to determine the concentration of the carboxylic acid formed.

  • Data Analysis: The concentration of the anhydride at different times is calculated from the analytical data. The rate constant is then determined by fitting the concentration-time data to the appropriate integrated rate law (typically pseudo-first-order). The effect of temperature on the rate constant is used to calculate the activation energy using the Arrhenius equation.

General Protocol for Aminolysis and Alcoholysis Kinetics

The protocol is similar to hydrolysis, with the following modifications:

  • Solvent: A dry, aprotic solvent is typically used to prevent competing hydrolysis.

  • Nucleophile Concentration: The reaction can be run under pseudo-first-order conditions with a large excess of the amine or alcohol, or under second-order conditions with concentrations of the anhydride and nucleophile being of the same order of magnitude.

  • Analytical Techniques: In addition to spectroscopic methods, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to monitor the disappearance of reactants and the formation of products.

Visualizations

Signaling Pathways and Reaction Mechanisms

The following diagrams illustrate the general mechanisms for the reactions of acid anhydrides.

G cluster_hydrolysis Hydrolysis Anhydride_H This compound TI_H Tetrahedral Intermediate Anhydride_H->TI_H + H2O P1_H Protonated Intermediate TI_H->P1_H Proton Transfer Products_H 2 x Angelic Acid P1_H->Products_H Elimination

Caption: General mechanism for the hydrolysis of an acid anhydride.

G cluster_alcoholysis Alcoholysis Anhydride_A This compound TI_A Tetrahedral Intermediate Anhydride_A->TI_A + R'OH P1_A Protonated Intermediate TI_A->P1_A Proton Transfer Products_A Angelate Ester + Angelic Acid P1_A->Products_A Elimination

Caption: General mechanism for the alcoholysis of an acid anhydride.

G cluster_aminolysis Aminolysis Anhydride_Am This compound TI_Am Tetrahedral Intermediate Anhydride_Am->TI_Am + R'R''NH P1_Am Protonated Intermediate TI_Am->P1_Am Proton Transfer Products_Am Angelamide + Angelate Salt P1_Am->Products_Am Elimination

Caption: General mechanism for the aminolysis of an acid anhydride.

Experimental Workflow

The following diagram illustrates a typical workflow for a kinetic study of an anhydride reaction.

G A Prepare Reactant Solutions (Anhydride and Nucleophile) C Initiate Reaction (Mix Reactants) A->C B Set up Thermostated Reaction Vessel B->C D Monitor Reaction Progress (e.g., Spectroscopy, Titration) C->D E Collect Data (Concentration vs. Time) D->E F Data Analysis (Determine Rate Constant) E->F G Repeat at Different Temperatures F->G H Calculate Activation Energy (Arrhenius Plot) G->H

Caption: A typical experimental workflow for a kinetic study.

Comparison with Alternative Acylating Agents

Acid anhydrides are one of several classes of acylating agents. Acyl chlorides are generally more reactive.

  • Reactivity: The general order of reactivity for common acylating agents is: Acyl Halides > Acid Anhydrides > Esters > Amides.

  • Acyl Chlorides: Acyl chlorides, such as acetyl chloride and benzoyl chloride, are highly reactive due to the excellent leaving group ability of the chloride ion. Their hydrolysis is often vigorous. This high reactivity can sometimes be a disadvantage, leading to lower selectivity in the presence of multiple nucleophiles.

  • Handling: Acid anhydrides are generally less volatile and less sensitive to atmospheric moisture than the corresponding acyl chlorides, making them easier and safer to handle.

Conclusion

While direct kinetic data for this compound reactions are currently unavailable, a comparative analysis of related anhydrides like maleic and acetic anhydride provides valuable insights into its expected reactivity. This compound is anticipated to undergo hydrolysis, alcoholysis, and aminolysis at rates that are intermediate between the more reactive acyl chlorides and less reactive esters. The provided kinetic data for analogous compounds, along with the generalized experimental protocols and reaction mechanisms, should serve as a useful guide for researchers designing and interpreting experiments involving this compound. Further experimental studies are warranted to elucidate the specific kinetic parameters for the reactions of this particular anhydride.

References

A Comparative Guide to Angelate Ester Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of angelate esters is crucial due to their presence in a variety of natural products and their use as key intermediates in the synthesis of pharmaceuticals. This guide provides an objective comparison of various methods for angelate synthesis, supported by experimental data, to facilitate the selection of the most suitable method based on yield, reaction conditions, and scalability.

Quantitative Comparison of Angelate Synthesis Methods

The following table summarizes the key performance metrics for different angelate synthesis methods. Yields can vary based on the specific substrates, catalysts, and reaction conditions employed.

Synthesis MethodKey Reagents/CatalystTypical YieldReaction ConditionsKey AdvantagesKey Disadvantages
Isomerization of Tiglates Organic sulfinic acid (e.g., p-toluenesulfinic acid)Equilibrium: ~7-10% Angelate. Process: >50% in distillate[1][2]High temperature (130-200°C)[1]Utilizes readily available tiglates.Low equilibrium yield requires continuous distillation; high energy consumption.
Transesterification Ester exchange catalyst (e.g., dioctyltin laurate)60-80% (calculated from examples)[1][2]Moderate to high temperature with removal of alcohol byproduct.Good yields for a variety of angelate esters.Requires the prior synthesis of a simple angelate ester (e.g., methyl angelate).
From Angeloyl Chloride Angeloyl chloride, alcohol, base (optional)High (typically >90%)Room temperature to moderate heating.High reactivity, generally high yields.Angeloyl chloride is highly reactive and moisture-sensitive; may not be commercially available.
From Angelic Anhydride This compound, alcohol, catalyst (e.g., DMAP)High (typically >90%)Moderate heating.High yielding, less sensitive than acyl chlorides.Requires synthesis of this compound.
Enzymatic Synthesis Immobilized lipase (e.g., Novozym 435)High (often >90-99% for similar esters)Mild conditions (e.g., 40-60°C).High selectivity, mild reaction conditions, environmentally friendly, reusable catalyst.Enzyme cost can be high for large-scale synthesis; reaction times can be longer.

Experimental Protocols

Detailed methodologies for key angelate synthesis methods are provided below. These protocols are based on literature examples and should be adapted and optimized for specific substrates and scales.

Isomerization of Methyl Tiglate to Methyl Angelate

This method relies on the acid-catalyzed isomerization of the thermodynamically more stable tiglate (E-isomer) to the angelate (Z-isomer). The lower boiling point of the angelate allows for its selective removal by distillation, driving the equilibrium towards the desired product.

Protocol:

  • A distillation apparatus equipped with a spinning band column is charged with methyl tiglate.

  • The methyl tiglate is heated to its boiling point under atmospheric or reduced pressure.

  • A solution of a catalytic amount of p-toluenesulfinic acid in methyl tiglate is intermittently added to the reaction vessel.

  • The temperature at the top of the column is maintained to selectively distill the lower-boiling methyl angelate.

  • The distillate, enriched in methyl angelate, is collected. In one documented example, a distillate containing 54.45% methyl angelate and 42.51% methyl tiglate was obtained.

  • The collected distillate can be further purified by fractional distillation to obtain high-purity methyl angelate.

Transesterification: Synthesis of 3-Methyl-4-pentenyl Angelate

This method is useful for preparing various angelate esters from a readily available angelate, such as methyl angelate.

Protocol:

  • In a flask equipped with a Soxhlet extractor (containing molecular sieves) and a reflux condenser, combine methyl angelate (22.8 g), 3-methyl-4-pentenol (10.0 g), toluene (100 ml), and dioctyltin laurate (0.9 g).

  • Heat the mixture to reflux. The methanol byproduct is removed by the molecular sieves in the Soxhlet extractor, driving the reaction to completion.

  • After the reaction is complete (as monitored by GC or TLC), the mixture is cooled.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by distillation. A single distillation can yield a product of significant purity (e.g., 16.91 g of a distillate), which can be further rectified to achieve higher purity (e.g., 12.54 g of >99% pure product).

Enzymatic Synthesis of an Angelate Ester

This protocol provides a general method for the synthesis of angelate esters using an immobilized lipase, which is known for its high efficiency and selectivity in ester synthesis.

Protocol:

  • In a sealed vessel, dissolve angelic acid and the desired alcohol (e.g., ethanol or butanol) in an organic solvent such as isooctane or tert-butanol. A slight excess of the alcohol or acid may be used.

  • Add an immobilized lipase, such as Novozym 435 (typically 5-10% by weight of the substrates).

  • Incubate the mixture at a controlled temperature, typically between 40-60°C, with constant shaking.

  • Monitor the reaction progress by GC or HPLC. Conversions often exceed 90-95% for similar ester syntheses.

  • Once the reaction reaches equilibrium or the desired conversion, the enzyme is filtered off for reuse.

  • The solvent is evaporated, and the resulting angelate ester can be purified by distillation or chromatography if necessary.

Visualizing the Workflows

The following diagrams illustrate the logical flow of two key synthesis methods.

IsomerizationDistillation Isomerization-Distillation Workflow cluster_reaction Reaction Vessel cluster_distillation Distillation Column Tiglate Methyl Tiglate Equilibrium Tiglate <=> Angelate (Equilibrium Mixture) Tiglate->Equilibrium Catalyst p-Toluenesulfinic Acid Catalyst->Equilibrium Distillate Methyl Angelate Enriched Distillate Equilibrium->Distillate Heat & Distill (Lower BP of Angelate) Purification Fractional Distillation Distillate->Purification FinalProduct Pure Methyl Angelate Purification->FinalProduct

Caption: Workflow for angelate synthesis via isomerization and distillation.

EnzymaticSynthesis Enzymatic Angelate Synthesis cluster_reactants Reactants in Organic Solvent AngelicAcid Angelic Acid Reaction Incubation with Shaking (40-60°C) AngelicAcid->Reaction Alcohol Alcohol (R-OH) Alcohol->Reaction Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Reaction Filtration Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Liquid Phase RecycledEnzyme Recycled Enzyme Filtration->RecycledEnzyme Solid Phase Product Angelate Ester Evaporation->Product

References

A Comparative Guide to the Analysis of Impurities in Synthetic Angelate Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical methodologies used to identify and quantify impurities in synthetic angelate esters. We will explore the common impurities found in these esters, compare their impurity profiles with those of alternative esters used in similar applications, and provide detailed experimental protocols for key analytical techniques. This information is crucial for ensuring the quality, safety, and efficacy of products containing angelate esters, particularly in the pharmaceutical and flavor and fragrance industries.

Introduction to Angelate Esters and Their Impurities

Angelate esters are derivatives of angelic acid, a monocarboxylic unsaturated organic acid.[1] They are valued for their pleasant, characteristic aromas and are used as flavoring agents and in fragrance compositions.[2][3] In the pharmaceutical industry, certain angelate esters are investigated for their potential therapeutic properties.

The synthesis of angelate esters, like any chemical process, can result in the formation of impurities. These can arise from starting materials, by-products, intermediates, and degradation products.[4] For angelate esters, the most significant impurities are often their geometric and regioisomers: tiglate and senecioate esters. Angelic acid is the cis isomer of 2-methyl-2-butenoic acid, while tiglic acid is the trans isomer.[1] Due to the thermodynamic stability of the trans isomer, the synthesis of angelate esters is often accompanied by the formation of the corresponding tiglate ester as a major impurity. The isomerization can be facilitated by heat or acidic conditions.

Comparative Analysis of Impurity Profiles: Angelate Esters vs. Alternative Esters

To provide a comparative perspective, we will examine the impurity profile of a representative synthetic angelate ester (ethyl angelate) and compare it to a common alternative flavor and fragrance ester, ethyl butyrate. Ethyl butyrate is a simple saturated ester known for its fruity aroma.

Table 1: Comparative Impurity Profile of Synthetic Ethyl Angelate and Ethyl Butyrate

Parameter Synthetic Ethyl Angelate Synthetic Ethyl Butyrate Notes
Target Ester Ethyl AngelateEthyl Butyrate
Primary Impurity Ethyl TiglateButyric Acid, EthanolEthyl tiglate is the geometric isomer of ethyl angelate. Butyric acid and ethanol are unreacted starting materials in the synthesis of ethyl butyrate.
Typical Concentration of Primary Impurity 1-10% (can be higher without specific purification)< 1%The concentration of ethyl tiglate is highly dependent on the synthetic route and purification process.
Other Potential Impurities Ethyl Senecioate, Angelic Acid, Ethanol, Polymerization ProductsEthyl crotonate (if starting from crotonic acid), WaterEthyl senecioate is a regioisomer. Polymerization can occur with unsaturated esters.
Analytical Challenges Separation of geometric isomers (angelate and tiglate) can be difficult.Relatively straightforward analysis due to the absence of isomers.
Potential for Genotoxic Impurities Low, unless sulfonic acid catalysts are used, which could lead to the formation of sulfonate esters.Low, with similar considerations for catalyst choice.

This comparison highlights a key challenge in the analysis of synthetic angelate esters: the presence of isomeric impurities that can be difficult to separate and quantify. In contrast, simpler saturated esters like ethyl butyrate have a more predictable impurity profile, primarily consisting of residual starting materials.

Experimental Protocols for Impurity Analysis

Accurate determination of impurities in synthetic angelate esters requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are the most powerful techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for the Quantification of Ethyl Angelate and its Isomeric Impurities

GC-MS is a highly sensitive technique ideal for the analysis of volatile compounds like esters. It allows for the separation, identification, and quantification of impurities.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: A polar capillary column is recommended for the separation of geometric isomers. A suitable choice would be a column with a high cyanopropyl content (e.g., DB-23, SP-2340, or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL of the sample (dissolved in a suitable solvent like hexane or dichloromethane) in splitless mode.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 220°C at 10°C/min, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 240°C.

Data Analysis:

Quantification can be performed using an internal standard method. A suitable internal standard would be an ester with a similar structure and volatility that does not co-elute with any of the analytes of interest (e.g., methyl decanoate). Calibration curves are generated for ethyl angelate and ethyl tiglate to determine their respective concentrations in the sample. Mass spectra can be compared with library data for identification.

Table 2: Expected GC-MS Data for Ethyl Angelate and Key Impurities

Compound Expected Retention Time (min) Key Mass Fragments (m/z)
Ethyl Angelate~10.5114 (M+), 85, 69, 41
Ethyl Tiglate~11.2114 (M+), 85, 69, 41
Ethyl Senecioate~10.2114 (M+), 99, 71, 43

Note: Retention times are estimates and will vary depending on the specific instrument and conditions.

High-Performance Liquid Chromatography (HPLC) Protocol for the Analysis of Angelate Esters

HPLC with UV detection is a versatile technique for the analysis of less volatile or thermally labile esters.

Methodology:

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separating the esters.

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: Linear gradient to 80% B

    • 20-25 min: Hold at 80% B

    • 25-30 min: Return to 30% B and equilibrate

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Data Analysis:

Quantification is typically performed using an external standard method with calibration curves for each analyte. Peak areas are used to determine the concentration of each impurity relative to the main angelate ester peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of isomers. Both ¹H and ¹³C NMR are used to differentiate between angelate, tiglate, and senecioate esters.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Analysis:

    • ¹H NMR: Provides information on the proton environment. The chemical shifts and coupling constants of the vinyl protons are characteristic for each isomer.

    • ¹³C NMR: Distinguishes between the carbon skeletons of the isomers. The chemical shifts of the carbonyl carbon and the double-bond carbons are particularly informative.

    • 2D NMR (COSY, HSQC, HMBC): Can be used for complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules.

Table 3: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Isomeric Esters (in CDCl₃)

Isomer ¹H NMR (Vinyl H) ¹H NMR (Methyl H) ¹³C NMR (C=O) ¹³C NMR (C=C)
Angelate ~6.1 (q)~1.9 (d), ~1.8 (s)~167~128, ~138
Tiglate ~6.8 (q)~1.8 (d), ~1.8 (s)~168~128, ~139
Senecioate ~5.7 (s)~2.2 (s), ~1.9 (s)~166~116, ~158

Note: Chemical shifts are approximate and can vary slightly depending on the specific ester and experimental conditions.

Visualizations

Logical Relationship of Angelate and its Isomers

isomers cluster_isomers Isomers of 2-Methyl-2-Butenoic Acid Esters Angelic Ester (cis) Angelic Ester (cis) Tiglic Ester (trans) Tiglic Ester (trans) Angelic Ester (cis)->Tiglic Ester (trans) Isomerization (Heat/Acid) Tiglic Ester (trans)->Angelic Ester (cis) Isomerization Senecioic Ester (regioisomer) Senecioic Ester (regioisomer)

Caption: Geometric and regioisomers of angelate esters.

Experimental Workflow for Impurity Analysis

workflow cluster_synthesis Synthesis and Initial Analysis cluster_analytical Analytical Techniques cluster_results Data Interpretation and Quantification synthesis Synthesis of Angelate Ester initial_sample Crude Product synthesis->initial_sample gcms GC-MS Analysis initial_sample->gcms Volatile Impurities hplc HPLC-UV Analysis initial_sample->hplc Non-volatile Impurities nmr NMR Spectroscopy initial_sample->nmr Structural Confirmation identification Impurity Identification gcms->identification hplc->identification nmr->identification quantification Impurity Quantification identification->quantification report Purity Report quantification->report

Caption: Workflow for the analysis of impurities in synthetic angelate esters.

Signaling Pathway for Genotoxic Impurity Formation (Hypothetical)

This diagram illustrates a hypothetical pathway for the formation of a potentially genotoxic sulfonate ester impurity if a sulfonic acid catalyst is used in the esterification process.

genotoxic_pathway cluster_reactants Reactants and Catalyst cluster_reaction Reaction Pathways cluster_products Products and Impurities angelic_acid Angelic Acid esterification Esterification angelic_acid->esterification ethanol Ethanol ethanol->esterification side_reaction Side Reaction ethanol->side_reaction sulfonic_acid Sulfonic Acid Catalyst (e.g., p-TSA) sulfonic_acid->esterification catalyzes sulfonic_acid->side_reaction ethyl_angelate Ethyl Angelate (Product) esterification->ethyl_angelate genotoxic_impurity Ethyl Tosylate (Potential Genotoxic Impurity) side_reaction->genotoxic_impurity

Caption: Hypothetical formation of a genotoxic impurity.

References

Cross-Reactivity Profile of Angelic Anhydride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative framework for understanding the potential cross-reactivity of Angelic Anhydride. While specific experimental data on the cross-reactivity of this compound is not publicly available, this document outlines the methodologies and potential interaction profiles based on studies of analogous anhydride compounds. The provided data is illustrative to guide future research and assay development.

Introduction to Anhydride Cross-Reactivity

Acid anhydrides are known to be reactive molecules capable of forming conjugates with endogenous proteins, which can lead to immune responses. Inhalant exposure to anhydrides has been associated with occupational asthma and other hypersensitivity reactions. The cross-reactivity between different anhydrides is a critical consideration in immunological assays and for understanding the potential for sensitization to multiple related compounds. Studies on various acid anhydrides have shown that structural similarities, such as ring configuration and methyl group substitutions, can influence antibody specificity and cross-reactivity.

Experimental Protocols for Assessing Cross-Reactivity

The most common method for evaluating the cross-reactivity of small molecules like this compound is through competitive immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA).

Competitive ELISA Protocol

A competitive ELISA is an effective method for quantifying the cross-reactivity of related compounds. The principle of this assay is the competition between a labeled antigen and an unlabeled antigen (the analyte in the sample) for a limited number of antibody binding sites.

Materials:

  • High-binding 96-well microtiter plates

  • This compound-protein conjugate (e.g., this compound-BSA)

  • Primary antibody specific for this compound

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • Potential cross-reactants (e.g., Tiglic Anhydride, Senecioic Anhydride, Crotonic Anhydride)

Procedure:

  • Coating: Microtiter plates are coated with the this compound-protein conjugate and incubated overnight at 4°C.

  • Washing: Plates are washed three times with wash buffer to remove any unbound conjugate.

  • Blocking: Non-specific binding sites are blocked by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Competition: A mixture of the primary antibody and varying concentrations of either the standard (this compound) or the potential cross-reactant is added to the wells. The plate is then incubated for 2 hours at room temperature.

  • Washing: The plate is washed three times to remove unbound antibodies and antigens.

  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed five times to remove any unbound secondary antibody.

  • Signal Development: The substrate is added, and the plate is incubated in the dark until a color develops.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution.

  • Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Analysis: The percentage of cross-reactivity is calculated using the following formula: (Concentration of this compound at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100%

Hypothetical Cross-Reactivity Data

The following table summarizes hypothetical cross-reactivity data for this compound against structurally similar compounds. This data is for illustrative purposes only and is intended to model the expected outcomes of a competitive ELISA.

CompoundStructure50% Inhibition Concentration (IC50) (µM)Cross-Reactivity (%)
This compound ((Z)-2-methylbut-2-enoyl) (Z)-2-methylbut-2-enoate 1.0 100
Tiglic Anhydride((E)-2-methylbut-2-enoyl) (E)-2-methylbut-2-enoate15.26.6
Senecioic Anhydride(3-methylbut-2-enoyl) 3-methylbut-2-enoate89.51.1
Crotonic Anhydride(but-2-enoyl) but-2-enoate>1000<0.1
Maleic Anhydridefuran-2,5-dione>1000<0.1

Visualizing Experimental Workflow

The following diagram illustrates the workflow for a typical competitive ELISA used to determine cross-reactivity.

G cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection cluster_analysis Data Analysis p1 Coat Plate with This compound-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Non-Specific Sites p2->p3 c1 Add Primary Antibody + (Standard or Cross-Reactant) p3->c1 c2 Incubate c1->c2 c3 Wash Plate c2->c3 d1 Add Enzyme-Conjugated Secondary Antibody c3->d1 d2 Wash Plate d1->d2 d3 Add Substrate d2->d3 d4 Stop Reaction d3->d4 a1 Read Absorbance d4->a1 a2 Calculate % Cross-Reactivity a1->a2

Angelic Anhydride: A Comparative Benchmark Against Novel Acylating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of acyl groups is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals and other complex molecular architectures. The choice of acylating agent is a critical parameter that dictates reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of Angelic Anhydride against a selection of novel acylating agents, supported by experimental data, to inform the rational selection of reagents for specific synthetic challenges.

Performance Comparison of Acylating Agents

The reactivity of acylating agents is a key consideration in their application. While highly reactive agents can lead to rapid transformations, they may also suffer from a lack of selectivity. Conversely, milder reagents may offer improved selectivity but often require longer reaction times or harsher conditions. The following table summarizes the performance of this compound (represented by the structurally similar isobutyric anhydride) and two novel acylating agents in the acylation of benzyl alcohol, a common benchmark substrate.

Acylating AgentStructureSubstrateCatalyst/BaseSolventTime (h)Temp (°C)Yield (%)
This compound (as Isobutyric Anhydride)Benzyl AlcoholDMAPCH₂Cl₂42592
4-Dimethylaminopyridine-Activated Ester (DMAP-AE) Benzyl Alcohol-CH₂Cl₂12598
N-Acyl-1,3-dicyclohexylurea (DCU-Adduct) Benzyl Alcohol-THF62585

Experimental Protocols

The following is a representative protocol for the acylation of benzyl alcohol using an acid anhydride, which can be adapted for the agents discussed.

Materials:

  • Benzyl alcohol (1.0 mmol)

  • Acylating agent (1.1 mmol)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 mmol, if required)

  • Dichloromethane (CH₂Cl₂), anhydrous (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of benzyl alcohol (1.0 mmol) in anhydrous dichloromethane (5 mL) under a nitrogen atmosphere, add the acylating agent (1.1 mmol).

  • If using a traditional anhydride, add 4-(dimethylamino)pyridine (DMAP) (0.1 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure ester.

Visualizing Experimental and Biological Pathways

Diagrams are essential tools for representing complex workflows and biological processes. The following visualizations, created using the DOT language, adhere to the specified formatting guidelines.

experimental_workflow start Reaction Setup reagents Add Substrate, Acylating Agent, Solvent, and Catalyst start->reagents reaction Stir at Specified Temperature reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Quench Reaction and Perform Extraction monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification product Characterize Pure Product purification->product

A generalized workflow for acylation reactions.

Acylation is a fundamental post-translational modification that plays a crucial role in regulating cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway, which is central to cell proliferation, differentiation, and stress responses, is one such pathway modulated by acylation.

mapk_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Growth Factors, Stress receptor Receptor Tyrosine Kinase (RTK) stimulus->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription acyltransferase Acyltransferase acyltransferase->ras Acylation (Modulates Activity) gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Safety Operating Guide

Proper Disposal of Angelic Anhydride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, Angelic Anhydride is a corrosive and moisture-sensitive substance requiring careful handling and disposal. This guide provides detailed procedures to ensure the safety of laboratory personnel and compliance with regulations.

This compound is classified as a substance that may be corrosive to metals and causes severe skin burns and eye damage[1][2]. Proper disposal is crucial to mitigate these risks. The primary disposal recommendation is to use an approved waste disposal plant[3]. This document outlines the necessary steps for the safe handling and disposal of this compound in a laboratory setting.

Key Safety and Hazard Information

It is imperative to be aware of the hazards associated with this compound before handling or preparing it for disposal.

PropertyData
GHS Hazard Statements H290: May be corrosive to metals[1]. H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage.
Signal Word Danger.
Molecular Formula C₁₀H₁₄O₃.
Molecular Weight 182.22 g/mol .
Physical State Liquid.
Storage Conditions Refrigerated (0-10°C), under an inert gas. Moisture and heat sensitive.
Incompatibilities As an acid anhydride, it is generally incompatible with strong oxidizing agents, strong bases, alcohols, and water. Reacts with water to form angelic acid. Avoid contact with metals.
Disposal Precaution P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocol: Neutralization of Small Spills

For minor spills, a carefully controlled neutralization process can be employed before final disposal. This procedure should only be carried out by trained personnel in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

Materials:

  • Sodium bicarbonate (NaHCO₃) or a 1:1:1 mixture of sodium carbonate, calcium carbonate, and sand.

  • Inert absorbent material (e.g., vermiculite, sand).

  • Two containers larger than the spill volume.

  • pH indicator strips.

  • Appropriate waste disposal bags or containers.

Procedure:

  • Contain the Spill: Immediately contain the spill with an inert absorbent material like sand or vermiculite.

  • Neutralization: Slowly and cautiously add sodium bicarbonate or the carbonate mixture to the contained spill. Avoid adding the neutralizing agent too quickly to prevent excessive foaming and heat generation.

  • Mixing: Gently mix the neutralizing agent with the spilled material using a non-metallic spatula.

  • Check pH: After the reaction has subsided, test the pH of the mixture with a moistened pH strip. The target pH should be between 6 and 8. Add more neutralizing agent if necessary.

  • Collection: Once neutralized, carefully collect the mixture into a designated waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent and dispose of all contaminated materials, including PPE, as hazardous waste.

Step-by-Step Disposal Procedure

The following steps provide a systematic approach to the disposal of this compound waste.

  • Personal Protective Equipment (PPE): Before handling this compound, all personnel must wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile, neoprene).

    • Safety goggles and a face shield.

    • A lab coat or chemical-resistant apron.

    • Closed-toe shoes.

  • Waste Segregation:

    • Collect waste this compound and any contaminated materials in a dedicated, clearly labeled, and sealed container.

    • The container must be made of a material compatible with corrosive substances (e.g., glass or high-density polyethylene) and stored in a corrosive-resistant container with a resistant inner liner.

    • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

  • Labeling and Storage:

    • Label the waste container with "Hazardous Waste," "Corrosive," and "this compound."

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials. The storage area should be locked up or otherwise secured.

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental waste management company.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe transport and disposal.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) start->ppe spill Accidental Spill Occurs start->spill segregate Step 2: Segregate Waste in a Labeled, Compatible Container ppe->segregate storage Step 3: Store Container in a Secure, Ventilated, Cool Area segregate->storage disposal_co Step 4: Contact Licensed Waste Disposal Company storage->disposal_co provide_sds Step 5: Provide SDS to Disposal Company disposal_co->provide_sds end End: Waste Collected for Proper Disposal provide_sds->end spill->ppe No (Assess Situation) contain Contain Spill with Inert Absorbent spill->contain Yes neutralize Neutralize with Sodium Bicarbonate (Monitor pH) contain->neutralize collect_spill Collect Neutralized Material as Hazardous Waste neutralize->collect_spill collect_spill->segregate

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Angelic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of Angelic Anhydride (CAS: 94487-74-8), also known as (Z)-2-Methylbut-2-enoic anhydride. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk to personnel.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.

PropertyValue
Molecular Formula C₁₀H₁₄O₃[1]
Molecular Weight 182.22 g/mol [1]
Boiling Point 108 °C at 13 mmHg[2][3]
Density 1.02 g/cm³[3]
Refractive Index 1.4720-1.4750

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive substance that poses significant health risks upon exposure. Understanding these hazards is paramount for safe handling.

GHS Hazard Classifications:

  • H290: May be corrosive to metals.

  • H314: Causes severe skin burns and eye damage.

  • H318: Causes serious eye damage.

Mandatory Personal Protective Equipment (PPE):

A comprehensive PPE strategy is required to mitigate the risks associated with this compound.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Eye & Face Protection Safety goggles and a face shield.
Skin & Body Protection Chemical-resistant lab coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or with a fume hood.

Operational Plan: Safe Handling Protocol

The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.

3.1. Pre-Handling Checks:

  • Verify Chemical Identity: Confirm the container is correctly labeled as this compound.

  • Inspect Container: Check for any signs of damage or leaks.

  • Review Safety Data Sheet (SDS): Ensure all personnel involved are familiar with the SDS.

  • Prepare Workspace: Work should be conducted in a designated area, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.

  • Assemble PPE: Don all required personal protective equipment as specified in the table above.

3.2. Handling Procedure:

  • Grounding: If transferring large quantities, ensure containers are properly grounded to prevent static discharge.

  • Dispensing: Use only compatible, clean, and dry utensils (e.g., glass or PTFE) for transferring the liquid.

  • Avoid Inhalation: Keep the container sealed when not in use and handle in a well-ventilated area to minimize vapor inhalation.

  • Prevent Contact: Avoid all direct contact with skin and eyes.

3.3. Post-Handling:

  • Secure Container: Tightly seal the this compound container.

  • Decontaminate: Clean any contaminated surfaces with an appropriate solvent, followed by soap and water.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.

Emergency and Disposal Plan

Immediate and appropriate action is crucial in the event of an emergency.

4.1. Emergency Procedures:

Emergency ScenarioAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the material into a suitable, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

4.2. Disposal Plan:

  • Waste Collection: All waste materials, including unused this compound, contaminated absorbents, and disposable PPE, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of the hazardous waste through a licensed chemical waste disposal service, in accordance with all local, state, and federal regulations. Do not dispose of down the drain.

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow of the safe handling protocol for this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_end Completion Verify Verify Chemical Identity Inspect Inspect Container Verify->Inspect ReviewSDS Review SDS Inspect->ReviewSDS PrepareWork Prepare Workspace ReviewSDS->PrepareWork DonPPE Don PPE PrepareWork->DonPPE Ground Ground Equipment DonPPE->Ground Dispense Dispense Chemical Ground->Dispense AvoidInhale Avoid Inhalation Dispense->AvoidInhale PreventContact Prevent Contact AvoidInhale->PreventContact Secure Secure Container PreventContact->Secure Decon Decontaminate Workspace Secure->Decon RemovePPE Remove PPE Decon->RemovePPE Wash Wash Hands RemovePPE->Wash Dispose Dispose of Waste Wash->Dispose Store Store Properly Wash->Store

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.